O-Methyl Atovaquone
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClO3/c1-27-23-20(21(25)18-4-2-3-5-19(18)22(23)26)16-8-6-14(7-9-16)15-10-12-17(24)13-11-15/h2-5,10-14,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIOFDLSVYSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C2=CC=CC=C2C1=O)C3CCC(CC3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129700-41-0 | |
| Record name | O-Methyl atovaquone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129700410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans- 2-[4-( 4- chlorophenyl) cyclohexyl]- 3- methoxy- 1,4- naphthalenedione. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-METHYL ATOVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ80ZA89HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of O-Methyl Atovaquone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of O-Methyl Atovaquone
Atovaquone, a hydroxy-1,4-naphthoquinone, is a well-established antiprotozoal agent effective against Pneumocystis jirovecii pneumonia and malaria.[1][2] Its therapeutic efficacy stems from the inhibition of the cytochrome bc1 complex in the mitochondrial electron transport chain.[3][4] The methylation of the hydroxyl group to yield this compound, also known as Atovaquone EP Impurity D, is of significant interest in drug development and quality control.[5][6] This modification can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers in medicinal chemistry and drug discovery.
Synthesis of this compound: A Guided Protocol
The synthesis of this compound from its precursor, Atovaquone, is primarily achieved through an O-alkylation reaction. This involves the deprotonation of the hydroxyl group of Atovaquone to form a nucleophilic alkoxide, which then attacks an electrophilic methylating agent. The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the final product.
Causality Behind Experimental Choices
The selection of a suitable base is paramount to ensure the efficient deprotonation of the relatively acidic hydroxyl group of the naphthoquinone. A moderately strong base, such as potassium carbonate, is often employed to generate the nucleophilic oxygen anion without causing unwanted side reactions.
The choice of the methylating agent is also crucial. While powerful methylating agents like methyl iodide are effective, they are also highly toxic. Safer alternatives, such as dimethyl sulfate, can also be used, though reaction conditions may need to be optimized.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. These solvents can dissolve both the polar salt intermediate and the less polar organic starting material, facilitating the reaction.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
-
Dissolution: In a round-bottom flask, dissolve Atovaquone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a moderate base, for example, potassium carbonate (1.5-2 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the alkoxide.
-
Methylation: Add the methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁ClO₃ | [6] |
| Molecular Weight | 380.9 g/mol | [6] |
| Appearance | Expected to be a solid | - |
| IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | [5] |
Spectroscopic and Chromatographic Analysis Workflow
Caption: Analytical workflow for this compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methoxy group, the aromatic protons of the naphthoquinone and chlorophenyl rings, and the aliphatic protons of the cyclohexyl ring. The methoxy group should appear as a sharp singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the quinone, the aromatic carbons, the aliphatic carbons of the cyclohexyl ring, and the methoxy carbon.
Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| -OCH₃ | ~3.9 - 4.1 (s, 3H) | ~60 - 62 | The methoxy protons will appear as a singlet in a region typical for ethers. The carbon will also be in the expected range. |
| Naphthoquinone-H | ~7.7 - 8.2 (m, 4H) | ~126 - 135 | Aromatic protons and carbons of the naphthoquinone ring system. |
| Chlorophenyl-H | ~7.2 - 7.4 (m, 4H) | ~128 - 134 | Aromatic protons and carbons of the 4-chlorophenyl ring. |
| Cyclohexyl-H | ~1.5 - 2.8 (m, 11H) | ~29 - 45 | Aliphatic protons and carbons of the cyclohexyl ring. |
| C=O | - | ~180 - 185 | Carbonyl carbons of the quinone moiety. |
| C-O | - | ~158 - 162 | Naphthoquinone carbon attached to the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure.
Predicted Fragmentation Pattern (Electron Ionization - EI):
The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight of this compound. Key fragmentation pathways may include:
-
Loss of the methoxy group: A fragment corresponding to [M - OCH₃]⁺.
-
Cleavage of the cyclohexyl ring: Fragments arising from the fragmentation of the cyclohexyl moiety.
-
Cleavage of the bond between the naphthoquinone and cyclohexyl rings: This would lead to fragments corresponding to the substituted naphthoquinone and the chlorophenylcyclohexyl cation.
-
Loss of CO: Characteristic fragmentation of quinones.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of the synthesized this compound. A reversed-phase HPLC method can be developed and validated for this purpose.
Illustrative HPLC Method:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
This method should effectively separate this compound from the starting material (Atovaquone) and any potential side products, allowing for accurate purity determination.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and employing the detailed protocols outlined, researchers can confidently synthesize and characterize this important derivative of Atovaquone. The provided insights into the rationale behind experimental choices and the detailed characterization workflow are intended to empower scientists in their drug discovery and development endeavors.
References
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El Hage, S., et al. (2009). Synthesis and antimalarial activity of new atovaquone derivatives. European Journal of Medicinal Chemistry, 44(11), 4778-82. [Link]
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Saralaya, S. S., et al. (2022). Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug. Mapana Journal of Sciences, 21(2), 1-18. [Link]
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SynZeal. (n.d.). Atovaquone EP Impurity D. [Link]
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Fry, M., & Pudney, M. (1992). Site of action of the antimalarial hydroxynaphthoquinone, 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (566C80). Biochemical Pharmacology, 43(7), 1545-1553. [Link]
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Srivastava, I. K., et al. (1997). Atovaquone, a broad spectrum anti-infective drug, collapses mitochondrial membrane potential in a malarial parasite. Journal of Biological Chemistry, 272(26), 16433-16438. [Link]
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PubChem. (n.d.). This compound. [Link]
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Pharmaffiliates. (n.d.). Atovaquone - Impurity D. [Link]
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Hughes, W. T., et al. (1991). Efficacy of a new hydroxynaphthoquinone, 566C80, in experimental Pneumocystis carinii pneumonitis. Antimicrobial Agents and Chemotherapy, 35(9), 1843–1845. [Link]
-
Hudson, A. T., et al. (1991). Novel anti-malarial hydroxynaphthoquinones with potent, broad-spectrum activity. Drugs under experimental and clinical research, 17(8-9), 413–417. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of O-Methyl Atovaquone
Abstract
O-Methyl Atovaquone, known pharmacopeially as Atovaquone EP Impurity D, is a critical derivative of the antiprotozoal agent Atovaquone.[1] While Atovaquone is characterized by its high lipophilicity and poor aqueous solubility, the O-methylation of its hydroxyl group introduces significant changes to its physicochemical profile.[2][3] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering a comparative framework against its parent compound. Given the limited direct experimental data for this specific derivative, this document integrates data from authoritative databases with predictive insights grounded in established chemical principles.[4][5][6] Furthermore, it details the authoritative, standardized methodologies for the empirical determination of these properties, designed to equip researchers and drug development professionals with the necessary tools for characterization.
Introduction and Molecular Structure
Atovaquone is a highly lipophilic hydroxynaphthoquinone that inhibits the mitochondrial electron transport chain in parasites.[3][7][8] Its efficacy is often hampered by its extremely low water solubility.[2][3] this compound is the sole O-methylated derivative, where the acidic hydroxyl proton of the naphthoquinone moiety is replaced by a methyl group. This structural modification fundamentally alters the molecule's ability to act as a hydrogen bond donor and eliminates its acidic character, thereby impacting its solubility, lipophilicity, and potential for intermolecular interactions.
Understanding the physicochemical properties of this derivative is crucial for several reasons:
-
Impurity Profiling: As a known impurity, its properties influence the purification, formulation, and analytical method development for Atovaquone.[1]
-
Drug Development: Characterizing derivatives is a key step in lead optimization, helping to understand structure-activity relationships (SAR) and structure-property relationships (SPR).
-
Metabolic Studies: The methylated form could be a potential metabolite, and understanding its properties is vital for pharmacokinetic and pharmacodynamic modeling.
Molecular Structures:
-
Atovaquone: 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione
-
This compound: 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione[9][10]
Comparative Physicochemical Data
Direct experimental values for this compound are not widely published. The following table presents a comparison between the established data for Atovaquone and the predicted or inferred properties for this compound, based on its chemical structure and known effects of O-methylation on phenolic compounds.
| Property | Chemical Identifier | Atovaquone (Parent Compound) | This compound (Derivative) | Scientific Rationale for Prediction |
| Molecular Formula | --- | C22H19ClO3[1][2] | C23H21ClO3[9][11] | Addition of a methylene (-CH2-) group. |
| Molecular Weight | g/mol | 366.84[1][7] | 380.9[9][11] | Increased by the mass of the added methylene group. |
| CAS Number | --- | 95233-18-4[1][2] | 129700-41-0[9][11] | Unique identifier for the distinct chemical entity. |
| Acidity (pKa) | --- | ~4.5 - 5.5 (Estimated for phenolic -OH) | Not Applicable | The methylation of the hydroxyl group removes the acidic proton, rendering the molecule non-ionizable within the physiological pH range. |
| Lipophilicity (logP) | --- | High (>5, Estimated) | Higher than Atovaquone | The replacement of a polar hydroxyl (-OH) group with a non-polar methoxy (-OCH3) group reduces hydrogen bonding potential with water and increases hydrophobicity. |
| Aqueous Solubility | mg/L | Practically Insoluble (<1 mg/L)[3] | Predicted to be lower than Atovaquone | The increase in lipophilicity (logP) and removal of the H-bond donating hydroxyl group are expected to further decrease interaction with water, reducing solubility. |
| Melting Point | °C | 216 - 219[7] | Expected to differ | Methylation disrupts the crystal lattice packing that may be facilitated by hydrogen bonding in Atovaquone, potentially leading to a lower melting point. However, other packing forces could dominate. |
In-Depth Analysis of Key Properties
Acidity (pKa)
The phenolic hydroxyl group on the naphthoquinone ring of Atovaquone is weakly acidic. This allows Atovaquone to exist in an ionized (phenolate) form at pH values above its pKa, which can influence its solubility and interactions.
Causality of O-Methylation: The synthesis of this compound involves the methylation of this hydroxyl group.[12][13][14] This conversion of a phenol to an aryl methyl ether (anisole-type structure) eliminates the only acidic proton in the molecule. Consequently, this compound is a neutral, non-ionizable compound across the entire physiological pH range. This has significant implications for its absorption and distribution, as its ability to cross biological membranes will not be pH-dependent.
Lipophilicity (logP)
The partition coefficient (logP) between n-octanol and water is a cornerstone metric for predicting a drug's membrane permeability and overall "drug-likeness". Atovaquone is a highly lipophilic molecule.
Causality of O-Methylation: The transformation of a hydroxyl group to a methoxy group is a well-established method for increasing lipophilicity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interaction with the aqueous phase. The methoxy group, however, is only a weak hydrogen bond acceptor and is significantly more non-polar. This structural change leads to a less favorable partitioning into water and a more favorable partitioning into a lipophilic medium like n-octanol, thus increasing the logP value. This heightened lipophilicity suggests that this compound may exhibit enhanced membrane permeability compared to its parent compound.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent bioavailability. Atovaquone is notoriously "brick dust," being practically insoluble in water.[3]
Causality of O-Methylation: The impact of O-methylation on solubility is twofold:
-
Increased Lipophilicity: As discussed, the higher logP value inherently correlates with lower affinity for the aqueous phase.
-
Disruption of Intermolecular Forces: In the solid state, Atovaquone molecules can form intermolecular hydrogen bonds via their hydroxyl groups, contributing to a stable crystal lattice that requires significant energy to break. O-Methylation prevents this specific hydrogen bonding network. While this might disrupt crystal packing, the dominant effect of increased lipophilicity typically leads to an overall decrease in aqueous solubility for such molecules.
Standardized Experimental Protocols for Physicochemical Characterization
For a novel or sparsely characterized compound like this compound, empirical determination of its properties is essential. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, ensuring data integrity and regulatory acceptance.
Determination of Aqueous Solubility (OECD Guideline 105)
This protocol outlines the "Flask Method," suitable for substances with solubility above 10⁻² g/L. Given the expected poor solubility, a preliminary test is crucial.[15][16][17][18][19]
Methodology:
-
Preliminary Test: Add the test substance (this compound) in portions to a known volume of water at 20 °C, with stirring, until visual saturation is achieved. This helps estimate the approximate solubility.
-
Equilibration: Prepare several flasks containing amounts of the test substance bracketing the estimated solubility. Add a precise volume of water to each.
-
Stirring: Agitate the flasks at a constant temperature (e.g., 20 ± 0.5 °C) to facilitate equilibrium. The time required for saturation (typically 24-48 hours) should be determined.
-
Phase Separation: After equilibration, cease stirring and allow the phases to separate. Centrifugation is required to pellet any undissolved solid.
-
Sampling & Analysis: Carefully withdraw an aliquot from the clear, supernatant aqueous phase.
-
Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV.
-
Validation: The solubility is confirmed if the concentrations from at least two different flasks, which have a visible excess of undissolved substance, are consistent.
Caption: Workflow for Water Solubility Determination (OECD 105).
Determination of Partition Coefficient (logP) (OECD Guideline 117)
This protocol describes the determination of logP using High-Performance Liquid Chromatography (HPLC). It is suitable for logP values in the 0 to 6 range and can be extended.[20][21][22][23]
Methodology:
-
System Preparation: Use a reverse-phase HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water).
-
Calibration: Select a series of reference compounds with known logP values that bracket the expected logP of this compound. Inject each reference standard and record its retention time (t_R).
-
Dead Time (t_0) Determination: Determine the column dead time by injecting a non-retained compound (e.g., thiourea).
-
Capacity Factor (k) Calculation: For each reference standard, calculate the capacity factor: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot a graph of log k versus the known logP for the reference standards. A linear regression of this plot forms the calibration curve.
-
Sample Analysis: Inject a solution of this compound and determine its retention time.
-
logP Determination: Calculate the capacity factor (k) for this compound. Using the regression equation from the calibration curve, interpolate the logP value.
Caption: Workflow for logP Determination via HPLC (OECD 117).
Conclusion
This compound, while structurally similar to its parent drug, possesses a distinct physicochemical profile defined by its lack of acidity and increased lipophilicity. These predicted properties, derived from fundamental chemical principles, suggest significant differences in solubility, membrane permeability, and intermolecular interactions. This guide provides the scientific rationale behind these predictions and outlines the authoritative experimental frameworks required for their empirical validation. For researchers in drug discovery and development, this integrated approach of prediction and standardized characterization is essential for advancing the understanding and potential application of novel chemical entities.
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Test No. 105: Water Solubility - OECD.
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Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology.
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Solubility testing in accordance with the OECD 105. FILAB.
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OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. EUROLAB.
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD.
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Test No. 105: Water Solubility. OECD.
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Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD.
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A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. ScienceDirect.
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Isolation, characterization, and synthesis of some process-origin impurities of Atovaquone, a renowned anti-malarial drug. Mapana Journal of Sciences.
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(PDF) O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate.
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Relation between physicochemical properties of phenols and their toxicity and accumulation in fish. PubMed.
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(PDF) Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate.
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O-Methyl Atovaquone mechanism of action studies
An In-Depth Technical Guide to the Mechanistic Evaluation of O-Methyl Atovaquone
Abstract
This compound, a derivative of the broad-spectrum antiparasitic drug atovaquone, represents a key subject in the study of mitochondrial electron transport chain (ETC) inhibitors. This guide provides a comprehensive technical overview of the experimental methodologies used to elucidate its mechanism of action. As a potent and specific inhibitor of the cytochrome bc1 complex (Complex III), understanding its molecular interactions is crucial for the development of novel therapeutics against a range of pathogens, including Plasmodium falciparum and Toxoplasma gondii. This document details the biochemical and cell-based assays essential for characterizing its inhibitory profile, from direct enzymatic assays on isolated mitochondria to advanced cellular respiration analysis. We will explore the causal logic behind experimental design, present detailed protocols, and discuss the interpretation of key quantitative data.
Introduction: The Rationale for this compound
Atovaquone is a highly effective antimicrobial agent whose utility is primarily limited by its poor aqueous solubility and high lipophilicity, which can lead to variable oral bioavailability. The synthesis of analogs such as this compound is a strategic medicinal chemistry approach aimed at improving these physicochemical properties without compromising the core pharmacophore responsible for its mechanism of action. The fundamental hypothesis is that O-methylation of the hydroxyl group will modulate solubility and metabolic stability while retaining the essential hydroxynaphthoquinone core that interacts with the cytochrome bc1 complex.
This guide focuses on the suite of studies required to confirm this hypothesis, verifying that this compound acts on the same target as its parent compound and quantifying its efficacy.
Core Mechanism: Inhibition of the Cytochrome bc1 Complex
The primary molecular target of the atovaquone class of compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This enzyme complex plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process that is coupled to the pumping of protons across the inner mitochondrial membrane. This action generates the mitochondrial membrane potential (ΔΨm), which is the driving force for ATP synthesis.
This compound, like its predecessor, is believed to act as a structural analog of ubiquinone, the natural substrate for the bc1 complex. It competitively inhibits the enzyme at the ubiquinol oxidation (Qo) site on the cytochrome b subunit. This binding event blocks the electron flow, leading to a cascade of downstream effects:
-
Inhibition of Electron Transport: The flow of electrons from Complex I and II to Complex III is halted.
-
Collapse of Mitochondrial Membrane Potential: The cessation of proton pumping leads to a rapid depolarization of the inner mitochondrial membrane.
-
Inhibition of ATP Synthesis: Without the proton-motive force, ATP synthase cannot produce ATP, leading to cellular energy depletion.
-
Generation of Reactive Oxygen Species (ROS): The blockage of the ETC can cause electrons to leak and prematurely reduce molecular oxygen, forming superoxide radicals (O2•−) at the Qo site.
The following diagram illustrates the position of this compound's action within the mitochondrial ETC.
Caption: Action of this compound on the mitochondrial electron transport chain.
Experimental Validation of Mechanism
A multi-faceted approach is required to rigorously validate the mechanism of action. This involves a logical progression from biochemical assays on isolated components to functional assays in living cells.
Biochemical Assays: Direct Inhibition of Complex III
Causality: The first step is to confirm that this compound directly inhibits the enzymatic activity of the cytochrome bc1 complex. This removes confounding cellular factors and provides a direct measure of target engagement. The activity is typically measured by monitoring the reduction of cytochrome c, the natural electron acceptor for Complex III.
Protocol: Cytochrome bc1 (DHO-Cytochrome c Reductase) Activity Assay [1]
-
Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., P. falciparum) using established differential centrifugation techniques. Technical difficulties in this step have historically been a barrier to direct biochemical evidence.[1]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 250 mM sucrose).
-
Substrate and Acceptor: Add a saturating concentration of the electron donor, decylubiquinol (a ubiquinol analog), and the electron acceptor, oxidized cytochrome c (from horse heart).
-
Inhibitor Preparation: Prepare serial dilutions of this compound (and atovaquone as a comparator) in a suitable solvent like DMSO.
-
Assay Initiation:
-
Add isolated mitochondria to the reaction mixture in a spectrophotometer cuvette.
-
Add the test compound (this compound) or vehicle control (DMSO) and incubate for a short period.
-
Initiate the reaction by adding the substrate, decylubiquinol.
-
-
Data Acquisition: Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c, over time using a spectrophotometer.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Expected Outcome: A dose-dependent decrease in the rate of cytochrome c reduction will be observed. The IC50 value provides a quantitative measure of the compound's potency against its direct target.
| Compound | Target Organism | IC50 (nM) | Reference |
| Atovaquone | P. berghei (sensitive) | 0.132 - 0.465 | [1] |
| Atovaquone | P. berghei (resistant, Y268C) | ~40 | [1] |
| Atovaquone | S. cerevisiae (yeast) | 9 (Ki) | [2] |
| Atovaquone | Bovine | 80 (Ki) | [2] |
Note: Data for this compound would be generated and compared in this table.
Cell-Based Assays: Cellular Consequences of Inhibition
While biochemical assays confirm direct target inhibition, cell-based assays are crucial to understand the functional consequences in an intact biological system.
Causality: Inhibition of Complex III should lead to a measurable decrease in cellular oxygen consumption, as the flow of electrons to the terminal electron acceptor (oxygen) is blocked. The Seahorse XF Extracellular Flux Analyzer is the gold standard for this measurement.[3]
Protocol: Seahorse XF Cell Mito Stress Test [3][4][5][6]
-
Cell Seeding: Seed target cells (e.g., cancer cell lines, parasite-infected cells) onto a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium (unbuffered) supplemented with substrates like glucose, pyruvate, and glutamine. Allow cells to equilibrate in a non-CO2 incubator.
-
Compound Loading: Load the inhibitor ports of the Seahorse sensor cartridge with a sequence of mitochondrial modulators. To test this compound, it would be injected first, followed by the standard Mito Stress Test compounds:
-
Port A: this compound (or vehicle control).
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (an uncoupling agent that collapses the proton gradient and induces maximal respiration).
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors to shut down all mitochondrial respiration).
-
-
Assay Execution: Place the plate in the Seahorse XF Analyzer. The instrument measures the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of each compound.
-
Data Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Sources
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O-Methyl Atovaquone: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the available solubility and stability data for O-Methyl Atovaquone. As a derivative and known impurity of the antiprotozoal drug Atovaquone, understanding the physicochemical properties of this compound is critical for researchers in drug development, formulation, and analytical chemistry. This document synthesizes the limited direct information on this compound with the more extensive data available for its parent compound, Atovaquone, to provide a predictive and practical guide.
Introduction to this compound
This compound, chemically known as 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-methoxy-1,4-naphthalenedione, is recognized as a key impurity and derivative of Atovaquone.[1][2] Atovaquone is a highly lipophilic hydroxynaphthoquinone with established antiprotozoal activity, particularly against Pneumocystis pneumonia, Toxoplasma gondii, and Plasmodium species.[3][4] this compound is identified as Atovaquone EP Impurity D and is a critical substance for monitoring in the quality control of Atovaquone active pharmaceutical ingredients (APIs) and formulated products.[2]
The structural difference between Atovaquone and this compound lies in the substitution of the hydroxyl group at the 3-position of the naphthoquinone ring with a methoxy group. This seemingly minor modification can significantly influence the molecule's physicochemical properties, including its solubility and stability, which are pivotal for its behavior in pharmaceutical formulations and biological systems.
Solubility Profile
Direct, experimentally determined solubility data for this compound is not extensively available in the public domain. However, by examining the solubility of the parent compound, Atovaquone, we can infer the likely solubility characteristics of its methylated analogue.
Aqueous Solubility
Atovaquone is characterized by its very poor aqueous solubility, being practically insoluble in water.[3][5] This low water solubility is a direct consequence of its highly lipophilic nature.[5] The methylation of the hydroxyl group in this compound is expected to further decrease its polarity and hydrogen bonding potential, likely resulting in even lower aqueous solubility compared to Atovaquone.
For practical laboratory purposes, preparing aqueous solutions of highly insoluble compounds like Atovaquone often requires initial dissolution in a water-miscible organic solvent followed by dilution in an aqueous buffer.[4] A similar approach would be necessary for this compound.
Organic Solvent Solubility
Atovaquone exhibits good solubility in several organic solvents. The table below summarizes the available data for Atovaquone, which can serve as a guide for solvent selection for this compound.
| Solvent | Solubility of Atovaquone | Reference |
| Dimethyl Sulfoxide (DMSO) | >17.03 mg/mL | [6] |
| Dimethylformamide (DMF) | Approximately 1 mg/mL | [4] |
| Methanol | Soluble | [5] |
| Ethanol | Slightly soluble | [4] |
Given the structural similarity, it is highly probable that this compound will also demonstrate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol.
Experimental Protocol: Solubility Determination (Conceptual)
A standardized experimental workflow to determine the solubility of this compound would involve the following steps:
Figure 1: Workflow for solubility determination.
Stability Profile
pH Stability
Atovaquone is generally stable in acidic to neutral conditions but can degrade in alkaline environments.[5] The hydroxyl group of Atovaquone can be deprotonated under basic conditions, potentially leading to oxidative degradation or other reactions. The methylation of this hydroxyl group in this compound removes this acidic proton, which may confer greater stability in alkaline conditions compared to the parent drug.
Photostability
A photostability study conducted on an Atovaquone oral suspension showed no light sensitivity.[7] It is reasonable to assume that this compound would exhibit similar photostability, although this would need to be confirmed experimentally.
Thermal Stability
Atovaquone is a crystalline solid that is stable at room temperature.[4] Stability data for Atovaquone drug substance indicates it is stable for at least 30 months when stored at 25°C/60% RH.[7] this compound is also supplied as a solid and is expected to have good thermal stability under standard storage conditions.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways. A study on Atovaquone showed slight degradation when subjected to acidic, basic, and oxidative stress conditions.[8] Similar studies on this compound would be necessary to fully characterize its degradation profile.
The primary degradation pathways for many pharmaceuticals involve hydrolysis and oxidation.[9] The ether linkage in this compound is generally more resistant to hydrolysis than an ester, but cleavage could potentially occur under harsh acidic or basic conditions.
Figure 2: Potential degradation pathways for this compound.
Analytical Methodologies
The quantification of this compound, particularly as an impurity in Atovaquone, requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
RP-HPLC Method for Atovaquone and its Impurities
A stability-indicating RP-HPLC method has been developed for the determination of Atovaquone.[8] This method can likely be adapted or re-validated for the specific quantification of this compound. Key parameters of a typical RP-HPLC method are summarized below:
| Parameter | Typical Conditions | Reference |
| Column | C18, 250mm x 4.6mm, 5µm | [8] |
| Mobile Phase | Buffer:Acetonitrile (e.g., 20:80 v/v) | [8] |
| Buffer | pH adjusted with phosphoric acid (e.g., pH 3.15) | [8] |
| Flow Rate | 1.5 mL/min | [8] |
| Detection | UV at 283 nm | [8] |
| Diluent | Methanol | [8] |
LC-MS/MS for Higher Sensitivity
For applications requiring higher sensitivity and specificity, such as therapeutic drug monitoring or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. A validated LC-MS/MS method for Atovaquone in plasma has been reported, which could serve as a starting point for developing a method for this compound.[10]
Conclusion
While direct and comprehensive data on the solubility and stability of this compound is limited, a strong inferential understanding can be built upon the extensive knowledge of its parent compound, Atovaquone. The methylation of the hydroxyl group is expected to decrease aqueous solubility and potentially enhance stability in alkaline conditions. Standard analytical techniques like RP-HPLC and LC-MS/MS are suitable for the quantification and stability assessment of this compound. Further experimental studies are warranted to definitively characterize these crucial physicochemical properties, which are essential for ensuring the quality and safety of Atovaquone-based pharmaceutical products.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2265, Atovaquone. [Link]
- International Journal of Pharmaceutical Sciences. Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action. (2024).
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Pharmaffiliates. Atovaquone - Impurity D. [Link]
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SynZeal. Atovaquone EP Impurity D. [Link]
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DigitalCommons@TMC. Validation of Atovaquone Plasma Levels by Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring in Pediatric Patients. (2022). [Link]
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O-Methyl Atovaquone (CAS 129700-41-0): A Comprehensive Technical Guide for Researchers
This guide provides an in-depth technical overview of O-Methyl Atovaquone, a significant derivative and reference impurity of the potent antiprotozoal agent, Atovaquone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available chemical, analytical, and biological data to serve as a foundational resource for laboratory investigation.
Introduction and Chemical Identity
This compound, systematically named 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione, is primarily recognized as a key impurity and reference standard for Atovaquone.[1][2][3] Atovaquone itself is a well-established hydroxynaphthoquinone used in the treatment and prophylaxis of malaria, Pneumocystis jirovecii pneumonia (PCP), and babesiosis.[4] The structural difference between the two compounds lies in the substitution at the 3-position of the naphthoquinone ring: a hydroxyl group in Atovaquone is replaced by a methoxy group in this compound. This modification, while seemingly minor, has significant implications for the compound's chemical properties and potentially its biological activity, making its study critical for quality control and the understanding of structure-activity relationships within this class of compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for designing experimental conditions, including solvent selection and formulation development.
| Property | Value | Source(s) |
| CAS Number | 129700-41-0 | [1][2][3][5] |
| Molecular Formula | C₂₃H₂₁ClO₃ | [1][2][5] |
| Molecular Weight | 380.9 g/mol | [1][5] |
| IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | [5] |
| Synonyms | Atovaquone EP Impurity D, this compound [USP] | [1][5] |
| Topological Polar Surface Area | 43.4 Ų | [5] |
| Appearance | Solid (Predicted) | [1] |
Synthesis and Manufacturing
While a specific, detailed protocol for the industrial synthesis of this compound is not publicly available, its structure strongly suggests a direct O-methylation of its parent compound, Atovaquone. This chemical transformation is a common and well-understood reaction in organic chemistry.
Proposed Synthetic Pathway
The most probable synthetic route involves the treatment of Atovaquone (2-hydroxy-1,4-naphthoquinone derivative) with a suitable methylating agent under basic conditions. The hydroxyl group of Atovaquone is weakly acidic and can be deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack the methylating agent.
-
Starting Material: Atovaquone (CAS 95233-18-4)
-
Key Transformation: O-methylation of a hydroxyl group on a naphthoquinone ring.
-
Reagents & Rationale:
-
Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is typically used to deprotonate the hydroxyl group without competing in the subsequent alkylation step.
-
Methylating Agent: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). These provide an electrophilic methyl group for the nucleophilic alkoxide to attack.
-
Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (ACN) is suitable as it can dissolve the reactants and will not interfere with the reaction mechanism.
-
The workflow for this proposed synthesis is illustrated in the following diagram.
Caption: Proposed workflow for the synthesis of this compound.
This proposed pathway is supported by literature describing the O-alkylation of similar 2-hydroxy-1,4-naphthoquinone structures.[6] Additionally, enzymatic pathways for the methylation of lawsone (2-hydroxy-1,4-naphthoquinone) have been identified, suggesting that biocatalytic routes could also be explored.[7]
Analytical Characterization
As a reference standard, the purity and identity of this compound must be rigorously confirmed. While publicly available spectra are scarce, commercial suppliers provide comprehensive Certificates of Analysis upon purchase, which typically include the following analytical data.[8]
Spectroscopic Data (Representative)
The following table summarizes the expected spectroscopic characteristics. This data is essential for structure elucidation and confirmation.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (a singlet around 3.9-4.1 ppm), aromatic protons of the naphthoquinone and chlorophenyl rings, and aliphatic protons of the cyclohexyl ring. |
| ¹³C NMR | A signal for the methoxy carbon (around 55-60 ppm), signals for the carbonyl carbons of the quinone, aromatic carbons, and aliphatic carbons of the cyclohexyl ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the molecule (e.g., [M+H]⁺ at m/z 381.1252 for C₂₃H₂₂ClO₃⁺).[5] |
| Infrared (IR) | Characteristic absorption bands for C=O stretching (quinone), C-O-C stretching (ether), C-Cl stretching, and aromatic C-H stretching. |
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and separating it from Atovaquone and other related impurities.
Step-by-Step HPLC Method (Adapted from Atovaquone Analysis):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is typically effective.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the naphthoquinone chromophore has strong absorbance, typically around 250-280 nm.
-
Sample Preparation: Accurately weigh the this compound standard and dissolve it in a suitable solvent (e.g., mobile phase or a stronger organic solvent like methanol).
-
Injection: Inject a defined volume (e.g., 10-20 µL) onto the column.
-
Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram.
Biological Activity and Mechanism of Action
While this compound is primarily used as an analytical standard, its structural similarity to Atovaquone implies potential biological activity. It has been described as an Atovaquone derivative that shows protozoacidal activity against Plasmodium falciparum.[9]
Inferred Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex
Atovaquone's mechanism of action is well-elucidated. It is a potent and selective inhibitor of the mitochondrial electron transport chain at the level of the cytochrome bc₁ complex (also known as Complex III).[10][11]
-
Target: Atovaquone acts as a competitive inhibitor of ubiquinol at the Qₒ (quinol oxidation) site of cytochrome b, a key subunit of the cytochrome bc₁ complex.[11]
-
Effect: By binding to this site, Atovaquone blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption has two major consequences for the parasite:
-
Collapse of Mitochondrial Membrane Potential: The inhibition of electron flow leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm), which is crucial for mitochondrial function.[11]
-
Inhibition of Pyrimidine Biosynthesis: In asexual parasites, a primary role of the mitochondrial electron transport chain is to regenerate ubiquinone, which is required as an electron acceptor for the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[11] By blocking the electron transport chain, Atovaquone indirectly starves the parasite of the necessary building blocks for nucleic acid synthesis.
-
The ionized hydroxyl group of Atovaquone is crucial for its binding to the Qₒ site, forming a key hydrogen bond with His181 of the Rieske iron-sulfur protein.[12] The methylation of this group in this compound would prevent this hydrogen bond, which is expected to alter its binding affinity and inhibitory potency. However, without specific experimental data, the extent of this alteration remains unknown. Studies on other ether derivatives of Atovaquone have shown they retain potent anti-malarial activity, suggesting that other interactions still drive binding.[4]
Caption: Inferred mechanism of action of this compound.
Experimental Protocols
To facilitate the investigation of this compound's biological activity, a generalized protocol for an in vitro anti-malarial assay is provided below. This method is widely used for determining the 50% inhibitory concentration (IC₅₀) of test compounds against P. falciparum.
In Vitro Anti-malarial Susceptibility Testing: SYBR Green I-based Assay
This fluorescence-based assay is a common, non-radioactive method for assessing parasite growth by quantifying the amount of parasitic DNA.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Human O⁺ red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)
-
This compound stock solution (dissolved in DMSO)
-
Atovaquone (as a positive control)
-
96-well flat-bottom microtiter plates
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I dye (10,000x concentrate in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and the Atovaquone control in complete culture medium in a separate 96-well plate. A typical final concentration range to test would be 0.1 nM to 100 nM. Include wells with no drug (negative control) and wells with only uninfected RBCs (background control).
-
Parasite Culture Preparation: Prepare a suspension of parasitized RBCs at 2% hematocrit and 0.5% parasitemia in complete culture medium.
-
Assay Plating: Transfer the drug dilutions to the assay plate. Add the parasitized RBC suspension to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer on the day of use by diluting the SYBR Green I concentrate 1:5000 in the lysis buffer.
-
After incubation, carefully remove the plates and freeze them at -80°C for at least 1 hour to facilitate RBC lysis.
-
Thaw the plates at room temperature.
-
Add an equal volume of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission filters.
-
Data Analysis:
-
Subtract the background fluorescence (uninfected RBCs) from all readings.
-
Normalize the data by setting the negative control (no drug) to 100% growth.
-
Plot the percentage of growth inhibition versus the log of the drug concentration.
-
Calculate the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Caption: Experimental workflow for IC₅₀ determination using the SYBR Green I assay.
Safety, Handling, and Storage
While a specific, comprehensive toxicology report for this compound is not publicly available, safety precautions should be based on its structural similarity to Atovaquone and the GHS hazard statements provided by chemical databases.
-
Hazard Identification: this compound is classified with the following hazard statements:
-
Handling:
-
Storage:
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[14]
Conclusion and Future Directions
This compound (CAS 129700-41-0) is a crucial chemical entity, primarily serving as a reference standard for the quality control of the antiprotozoal drug Atovaquone. Its synthesis is logically derived from the O-methylation of its parent compound. While it is known to possess antimalarial properties, a significant gap exists in the public domain regarding its quantitative biological potency, the precise impact of O-methylation on its mechanism of action, and its comprehensive toxicological profile.
Future research should focus on:
-
Quantitative Biological Profiling: Determining the IC₅₀ values of this compound against various strains of P. falciparum and other protozoan parasites to directly compare its potency to Atovaquone.
-
Mechanistic Studies: Investigating the binding affinity of this compound to the cytochrome bc₁ complex to understand how the absence of the 3-hydroxyl group affects its interaction with the Qₒ binding site.
-
Publication of Analytical Data: The dissemination of full analytical characterization data (NMR, MS, IR) would be highly beneficial to the research community.
This guide provides a solid foundation based on currently available information, but underscores the need for further empirical studies to fully elucidate the scientific profile of this important Atovaquone derivative.
References
-
Sera, M., et al. (2015). Unusual O-alkylation of 2-hydroxy-1,4-naphthoquinone utilizing alkoxymethyl chlorides. Chemical & Pharmaceutical Bulletin, 63(7), 485-8. Available at: [Link]
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Panichayupakaranant, P., & De-Eknamkul, W. (1992). ENZYMIC METHYLATION OF LAWSONE TO FORM 2-METHOXY-1,4-NAPHTHOQUINONE IN IMPATIENS BALSAMINA LEAVES. Thai Journal of Pharmaceutical Sciences, 16(3), 287-289. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19373434, this compound. Retrieved from [Link]
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Pradines, B., et al. (1995). In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 53(4), 388-91. Available at: [Link]
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Birth, D., Kao, W. C., & Hunte, C. (2014). Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action. Nature Communications, 5, 4029. Available at: [Link]
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Anonymous. (n.d.). Supporting Materials. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Atovaquone-Impurities. Retrieved from [Link]
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Syafruddin, D., et al. (2010). Inhibiting Plasmodium cytochrome bc1: a complex issue. Current Opinion in Infectious Diseases, 23(6), 620-626. Available at: [Link]
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ResearchGate. (n.d.). Average IC50s for antimalarial agents determined from growth inhibition assays. Retrieved from [Link]
-
Basco, L. K., & Le Bras, J. (1994). Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. The American Journal of Tropical Medicine and Hygiene, 51(2), 214-8. Available at: [Link]
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Mather, M. W., et al. (2013). Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression. Journal of Biological Chemistry, 288(21), 15246-15255. Available at: [Link]
-
Fivelman, Q. R., et al. (2004). Plasmodium falciparum Malaria and Atovaquone-Proguanil Treatment Failure. Emerging Infectious Diseases, 10(10), 1885-1887. Available at: [Link]
-
Defense Technical Information Center. (2021, October 14). Toxicology Report No. HEF-S.0059709.14-19. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between log IC50 values of atovaquone, dihydroartemisinin or doxycycline. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-13C,d3. Retrieved from [Link]
-
Hunte, C., & Gisi, U. (2024). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Tropical Medicine and Infectious Disease, 9(1), 14. Available at: [Link]
-
Roy, B. N. (2013). A novel process for synthesis of Atovaquone. Indian Journal of Chemistry - Section B, 52(10), 1299-1312. Available at: [Link]
-
ResearchGate. (n.d.). Inhibiting Plasmodium cytochrome bc1: A complex issue. Retrieved from [Link]
-
Hage, S., et al. (2009). Synthesis and antimalarial activity of new atovaquone derivatives. European Journal of Medicinal Chemistry, 44(11), 4778-82. Available at: [Link]
-
Roy, B. N., et al. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures. Periodikos, 1-28. Available at: [Link]
-
Ganesan, A., & Giguere, J. R. (2016). Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. Tetrahedron Letters, 57(8), 864-867. Available at: [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Roy, B. N., et al. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior. Periodikos. Available at: [Link]
-
ResearchGate. (n.d.). Illustration of the procedures involved in the in vitro selection of atovaquone-resistant mutants. Retrieved from [Link]
-
Hudson, A. T., et al. (2012). Discovery and Development of an Efficient Process to Atovaquone. Organic Process Research & Development, 16(9), 1504-1512. Available at: [Link]
-
Tasanor, O., et al. (2007). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria Journal, 6, 105. Available at: [Link]
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O-Methyl Atovaquone: A Technical Guide to its Discovery, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of O-Methyl Atovaquone, a derivative of the potent antiprotozoal drug, atovaquone. As a Senior Application Scientist, the aim is to deliver a document that is not only scientifically rigorous but also provides practical insights for researchers in the field of drug discovery and development. This guide delves into the historical context of atovaquone, the rationale and discovery of its O-methylated analogue, a detailed (proposed) synthetic pathway, its biological activity, and its mechanism of action. The content is structured to facilitate a deep understanding of the compound, from its conceptualization to its potential applications.
The Legacy of Atovaquone: A Foundation for Innovation
The story of this compound begins with its parent compound, atovaquone. First synthesized in the 1980s, atovaquone emerged from a research program focused on hydroxynaphthoquinones as potential antimalarial agents.[1][2] It is a structural analogue of ubiquinone (coenzyme Q), a vital component of the mitochondrial electron transport chain.[3][4] Atovaquone's primary mechanism of action is the selective inhibition of the cytochrome bc1 complex (complex III) in parasitic mitochondria.[3][5] This inhibition disrupts the mitochondrial membrane potential and vital cellular processes that depend on it, such as ATP synthesis and pyrimidine biosynthesis, ultimately leading to the parasite's death.[4][5]
Atovaquone, in combination with proguanil (as Malarone®), has been a cornerstone in the treatment and prophylaxis of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum.[1][6] It is also used in the treatment of pneumocystis pneumonia (PCP) caused by Pneumocystis jirovecii.[7] Despite its success, atovaquone's low aqueous solubility and variable oral bioavailability present formulation challenges and can impact its clinical efficacy.[3] These limitations have spurred further research into atovaquone derivatives with potentially improved physicochemical and pharmacokinetic properties.
The Genesis of this compound: A Strategic Modification
The development of this compound represents a classic medicinal chemistry strategy: the modification of a lead compound to enhance its drug-like properties. The primary rationale for the O-methylation of atovaquone's C-3 hydroxyl group is likely multifaceted:
-
Improved Lipophilicity and Membrane Permeability: Masking the polar hydroxyl group with a methyl group can increase the molecule's lipophilicity. This modification has the potential to enhance its ability to cross biological membranes, which could lead to improved absorption and distribution.
-
Enhanced Metabolic Stability: The hydroxyl group of atovaquone can be a site for metabolic conjugation (e.g., glucuronidation), leading to faster elimination from the body. Methylation of this group can block this metabolic pathway, potentially increasing the drug's half-life and duration of action.
-
Modulation of Target Binding: While the hydroxyl group is known to be important for atovaquone's binding to the cytochrome bc1 complex, subtle modifications can sometimes lead to altered or even improved binding affinity and target specificity.
In 2009, a study by El Hage and colleagues described the synthesis and antimalarial activity of a series of 18 atovaquone derivatives, which included compounds with ether and ester functionalities at the 3-hydroxy position.[1][2][8][9][10][11] This work represents the formal discovery of this compound and provided the first insights into its biological activity.
Synthesis of this compound: A Proposed Experimental Protocol
Experimental Protocol: O-Methylation of Atovaquone
Materials:
-
Atovaquone (trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone)
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve atovaquone (1.0 eq) in anhydrous acetone.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.0 eq). The suspension is stirred at room temperature for 30 minutes.
-
Methylation: Slowly add dimethyl sulfate (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Figure 1: Proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action
The primary biological activity of this compound that has been reported is its potent antimalarial efficacy. The seminal work by El Hage et al. demonstrated that the ether and ester derivatives of atovaquone exhibit significant activity against the in vitro growth of Plasmodium falciparum.[11]
Quantitative Data: In Vitro Antimalarial Activity
| Compound | Target Organism | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| This compound | Plasmodium falciparum | 1.25 - 50 | Atovaquone | ~1-3.5 |
| Chloroquine | >100 | |||
| Quinine | >100 |
Table 1: In vitro antimalarial activity of this compound in comparison to reference drugs. The IC₅₀ value for this compound is presented as a range as reported in the abstract of the primary literature.[3][11]
Mechanism of Action
It is highly probable that this compound shares the same mechanism of action as its parent compound, atovaquone. The core pharmacophore responsible for binding to the cytochrome bc1 complex remains intact. The methylation of the hydroxyl group is a modification at a position that, while important for hydrogen bonding interactions with the target, may not completely abrogate its inhibitory activity.
The proposed mechanism of action for this compound is as follows:
-
Inhibition of the Cytochrome bc1 Complex: this compound is a competitive inhibitor of ubiquinol at the Qₒ site of the cytochrome bc1 complex in the parasite's mitochondrial electron transport chain.[3][5]
-
Disruption of Mitochondrial Function: This inhibition blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential.[5]
-
Inhibition of Pyrimidine Biosynthesis: The disruption of the electron transport chain indirectly inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is dependent on a functional respiratory chain.[4] This halts the synthesis of essential precursors for DNA and RNA replication.
-
Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can also lead to the increased production of reactive oxygen species, causing oxidative stress and cellular damage.[5]
Figure 2: Proposed mechanism of action of this compound.
Discussion and Future Perspectives
This compound is a promising derivative of a clinically successful antiprotozoal agent. The available data, although limited, suggests that it retains potent antimalarial activity. The strategic methylation of the C-3 hydroxyl group could potentially confer advantages in terms of metabolic stability and bioavailability, although preclinical pharmacokinetic and pharmacodynamic studies would be required to confirm this.[14][15]
For drug development professionals, this compound serves as an interesting case study in lead optimization. Further research is warranted to fully characterize this compound. Key areas for future investigation include:
-
Definitive Biological Profiling: A comprehensive in vitro and in vivo evaluation of its activity against a panel of drug-sensitive and drug-resistant parasite strains is necessary.
-
Pharmacokinetic Studies: In vivo studies in animal models are crucial to determine its absorption, distribution, metabolism, and excretion (ADME) profile and to assess if the O-methylation strategy has indeed improved its pharmacokinetic parameters compared to atovaquone.
-
Toxicity Assessment: A thorough toxicological evaluation is required to ensure its safety profile is comparable or superior to that of atovaquone.
-
Mechanism of Resistance: Investigating the potential for resistance development and cross-resistance with atovaquone would be critical for its long-term viability as a therapeutic candidate.
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El Hage S, Ane M, Stigliani JL, Marjorie M, Vial H, Baziard-Mouysset G, Payard M. Synthesis and antimalarial activity of new atovaquone derivatives. Eur J Med Chem. 2009;44(11):4778-4782. [Link]
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Phthalimide Derivatives with Bioactivity against Plasmodium falciparum: Synthesis, Evaluation, and Computational Studies Involving bc1 Cytochrome Inhibition. ACS Omega. 2018;3(8):9583-9593. [Link]
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via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. [Link]
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An In-depth Technical Guide to the Structural Analysis of O-Methyl Atovaquone
Introduction: Unveiling O-Methyl Atovaquone
This compound, chemically known as 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione, is a significant derivative of the potent antiprotozoal drug, Atovaquone.[1][2] As a registered impurity in the European Pharmacopoeia (Atovaquone EP Impurity D), its thorough structural characterization is paramount for ensuring the quality, safety, and efficacy of Atovaquone drug products.[2][3][4] This guide provides a comprehensive, technically-grounded framework for the structural elucidation of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for unambiguous identification and characterization.
Atovaquone itself is a hydroxynaphthoquinone that functions by inhibiting the mitochondrial cytochrome bc1 complex, a critical component of the electron transport chain in susceptible parasites.[5][6] The methylation of the 3-hydroxy group to a methoxy group in this compound fundamentally alters the molecule's electronic and hydrogen-bonding properties, which could potentially impact its biological activity and toxicological profile. Therefore, a robust analytical workflow to identify and quantify this impurity is a critical aspect of pharmaceutical quality control.
Genesis of this compound: Synthesis and Formation Pathways
Understanding the potential synthetic origins of this compound is crucial for both its targeted synthesis as a reference standard and for predicting its presence in Atovaquone manufacturing processes. Two primary pathways can be postulated for its formation:
-
Byproduct in Atovaquone Synthesis: The synthesis of Atovaquone often involves the hydrolysis of an intermediate.[5] If methylating agents are present or if methanol is used as a solvent under certain conditions, O-methylation can occur as a side reaction. For instance, in a synthesis route involving a methoxide-mediated reaction, residual methoxide could potentially methylate the hydroxyl group of Atovaquone.[6]
-
Direct Methylation of Atovaquone: For the purpose of generating a reference standard, this compound can be synthesized by the direct methylation of Atovaquone. This would typically involve reacting Atovaquone with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a suitable base.
The following diagram illustrates a plausible synthetic workflow for generating this compound from Atovaquone.
Caption: Synthetic workflow for the preparation of this compound.
Core Structural Elucidation: A Multi-Technique Approach
A definitive structural analysis of this compound necessitates a multi-pronged approach, leveraging the strengths of various spectroscopic and spectrometric techniques. The following workflow provides a robust pathway for its unambiguous identification.
Caption: Integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Predicted NMR Data for this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known structure and general principles of NMR spectroscopy for naphthoquinones and related compounds.[7][8][9]
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Naphthoquinone H5, H8 | 8.10 - 8.20 (m) | 126.0 - 127.0 | C4, C9, C10 |
| Naphthoquinone H6, H7 | 7.70 - 7.80 (m) | 133.0 - 134.0 | C5, C8, C9, C10 |
| Chlorophenyl H | 7.20 - 7.40 (d, J ≈ 8.5 Hz) | 128.0 - 130.0 | Cyclohexyl carbons |
| Cyclohexyl CH | 2.50 - 2.70 (m) | 40.0 - 45.0 | Naphthoquinone C2, C3; Chlorophenyl C |
| Cyclohexyl CH₂ | 1.40 - 2.20 (m) | 30.0 - 35.0 | Other cyclohexyl carbons |
| Methoxy (-OCH₃) | 3.90 - 4.10 (s) | 60.0 - 62.0 | Naphthoquinone C3 |
| Naphthoquinone C1, C4 (C=O) | - | 180.0 - 185.0 | Naphthoquinone H5, H8 |
| Naphthoquinone C2, C3 | - | 145.0 - 155.0 | Methoxy H, Cyclohexyl H |
| Naphthoquinone C9, C10 | - | 130.0 - 132.0 | Naphthoquinone H5, H6, H7, H8 |
| Chlorophenyl C-Cl | - | 132.0 - 134.0 | - |
| Chlorophenyl C-H | - | 128.0 - 130.0 | - |
| Chlorophenyl C-Cyclohexyl | - | 145.0 - 147.0 | - |
Predicted COSY Correlations
The COSY spectrum will be instrumental in confirming the proton network within the cyclohexyl and aromatic rings.
Caption: Predicted ¹H-¹H COSY correlations for this compound.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of this compound and valuable structural information through its fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from other components.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Determine the accurate mass of the molecular ion using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the masses of these fragments to deduce the structure.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Formula | Notes |
| [M+H]⁺ | 381.1252 | C₂₃H₂₂ClO₃⁺ | Protonated molecular ion |
| [M+Na]⁺ | 403.1071 | C₂₃H₂₁ClNaO₃⁺ | Sodium adduct |
| Fragment 1 | 215.0655 | C₁₃H₉O₃⁺ | Loss of the chlorophenylcyclohexyl moiety |
| Fragment 2 | 167.0859 | C₁₀H₁₅Cl⁺ | Chlorophenylcyclohexyl cation |
| Fragment 3 | 111.0393 | C₆H₄Cl⁺ | Chlorophenyl cation |
Predicted Fragmentation Pathway
The fragmentation of the protonated this compound is expected to proceed through the cleavage of the bond connecting the cyclohexyl and naphthoquinone moieties.
Caption: Predicted major fragmentation pathway for protonated this compound.
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS can define the chemical structure, X-ray crystallography provides the unambiguous three-dimensional arrangement of atoms in the solid state, including stereochemistry. Although no public crystal structure of this compound is available, the methodology for its determination would follow standard protocols, and the resulting structure would be compared to the known polymorphs of Atovaquone.[10]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Physicochemical Properties and Data Summary
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁ClO₃ | PubChem[1] |
| Molecular Weight | 380.9 g/mol | PubChem[1] |
| Exact Mass | 380.1179 g/mol | PubChem[1] |
| IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | PubChem[1] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Inferred from Atovaquone |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
Conclusion: A Framework for Confidence in Characterization
The structural elucidation of this compound is a critical exercise in ensuring pharmaceutical quality. The multi-technique workflow detailed in this guide, combining NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography, provides a robust and self-validating system for its unambiguous identification and characterization. By understanding its potential origins and employing a logical, stepwise analytical approach, researchers and drug development professionals can confidently identify and control this key impurity, ultimately safeguarding the integrity of Atovaquone-based therapies.
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A-Z Guide to In-Silico Analysis of O-Methyl Atovaquone Binding to the Cytochrome bc1 Complex
Abstract
Atovaquone, a potent inhibitor of the cytochrome bc1 complex, is a cornerstone in the treatment of parasitic diseases like malaria.[1][2] Its efficacy is intrinsically linked to its binding affinity within the quinol oxidation (Qo) site of the complex.[1][3] This technical guide provides a comprehensive, in-depth protocol for the theoretical investigation of O-Methyl Atovaquone, a key derivative, and its interaction with the cytochrome bc1 complex. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the rationale behind procedural choices, offering a robust framework for conducting insightful and reproducible in-silico studies. We will navigate the entire computational workflow, from model preparation and molecular docking to the intricacies of molecular dynamics simulations and binding free energy calculations, equipping the reader with the expertise to probe the molecular determinants of ligand binding and its implications for drug design and resistance.
Introduction: The Significance of Atovaquone and the Cytochrome bc1 Complex
The mitochondrial electron transport chain is a critical pathway for cellular respiration, and its disruption is a validated strategy for antimicrobial and anticancer therapies.[4][5][6][7][8] The cytochrome bc1 complex (also known as complex III) is a pivotal enzyme in this chain, catalyzing the transfer of electrons from ubiquinol to cytochrome c.[9] This process is coupled to the translocation of protons across the inner mitochondrial membrane, establishing the electrochemical gradient necessary for ATP synthesis.[9]
Atovaquone, a structural analog of ubiquinone, effectively inhibits the cytochrome bc1 complex by competing for the ubiquinol binding site, specifically the Qo site.[1][5][7] This inhibition collapses the mitochondrial membrane potential, ultimately leading to parasite or cell death.[5][10] The clinical utility of atovaquone is, however, challenged by the emergence of resistance, often stemming from single point mutations within the cytochrome b subunit, a core component of the bc1 complex.[10][11][12][13] Understanding the precise molecular interactions between atovaquone derivatives and the bc1 complex is therefore paramount for developing next-generation inhibitors that can overcome resistance.
This compound is a derivative where the hydroxyl group of atovaquone is replaced by a methoxy group. This modification can significantly alter the molecule's electronic and steric properties, potentially impacting its binding affinity and efficacy. This guide will use this compound as a case study to delineate a comprehensive theoretical approach to characterize its binding to the cytochrome bc1 complex.
The Target: Structure and Function of the Cytochrome bc1 Complex
The cytochrome bc1 complex is a dimeric multi-subunit protein embedded in the inner mitochondrial membrane.[9][14] Each monomer consists of several subunits, with three being essential for its catalytic activity: cytochrome b (Cyt b), cytochrome c1, and the Rieske iron-sulfur protein (ISP).[15] The Qo site, the binding pocket for atovaquone, is located on cytochrome b, near the interface with the ISP.[3][12]
For our theoretical studies, a high-resolution crystal structure of the target protein is indispensable. The Protein Data Bank (PDB) is the primary repository for such structures. For this guide, we will utilize the crystal structure of the Saccharomyces cerevisiae (yeast) cytochrome bc1 complex, as it is a well-characterized and frequently used surrogate for parasitic and human homologs due to high sequence and structural similarity in the Qo site.[1][16]
Table 1: Recommended PDB Structures for Cytochrome bc1 Complex Studies
| PDB ID | Organism | Resolution (Å) | Description |
| 1EZV | Saccharomyces cerevisiae | 2.30 | Co-crystallized with an antibody Fv-fragment.[14] |
| 1KYO | Saccharomyces cerevisiae | 2.97 | With bound substrate cytochrome c.[17] |
| 1KB9 | Saccharomyces cerevisiae | 2.30 | Shows protein-phospholipid interactions.[18] |
The Computational Workflow: A Step-by-Step Guide
Our investigation into this compound's binding will follow a multi-stage computational pipeline. Each step is designed to build upon the previous one, providing a progressively more detailed and dynamic understanding of the ligand-receptor interaction.
Caption: Key interactions to look for in this compound docking poses.
Step 4: Molecular Dynamics Simulation
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, allowing us to assess its stability and the nature of the interactions over time. [19][20][21] Trustworthiness through Self-Validation: The stability of the MD simulation, as assessed by metrics like Root Mean Square Deviation (RMSD), provides a self-validating system. A stable trajectory indicates that the docked pose is likely a low-energy and thus plausible conformation.
Protocol:
-
System Setup: Place the docked protein-ligand complex in a simulation box. For a membrane protein like the cytochrome bc1 complex, this involves embedding it in a lipid bilayer (e.g., POPC) and solvating the system with water and ions to mimic the physiological environment. [19][20]2. Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure. This allows the system to relax and reach a stable state before the production simulation.
-
Production Simulation: Run the MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to sample the conformational landscape of the complex.
Step 5: Trajectory Analysis
The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. This trajectory must be analyzed to extract meaningful information.
Protocol:
-
RMSD Analysis: Calculate the Root Mean Square Deviation of the protein backbone and the ligand to assess the stability of the simulation. A plateau in the RMSD plot indicates that the system has reached equilibrium.
-
RMSF Analysis: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the interactions between this compound and the protein over the course of the simulation. This includes monitoring hydrogen bonds, hydrophobic contacts, and water-mediated interactions.
-
Clustering Analysis: Group similar conformations from the trajectory to identify the most representative binding poses.
Step 6: Binding Free Energy Calculation
Binding free energy calculations provide a quantitative estimate of the binding affinity between the ligand and the protein.
Causality behind Experimental Choices: Methods like MM/PBSA and MM/GBSA are chosen as a balance between computational cost and accuracy. They allow for the estimation of binding free energy from the MD trajectory, providing a more rigorous assessment of binding affinity than docking scores alone. [22][23] Protocol:
-
MM/PBSA or MM/GBSA: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area or Generalized Born Surface Area method to calculate the binding free energy. This involves calculating the free energy of the complex, the protein, and the ligand in solution and taking the difference.
-
Energy Decomposition: Decompose the total binding free energy into contributions from individual residues. This helps to identify the key residues driving the binding of this compound.
Table 2: Example of Per-Residue Binding Free Energy Decomposition
| Residue | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Contribution (kcal/mol) |
| His181 | -1.5 | -0.5 | -2.0 |
| Tyr279 | -2.8 | -0.2 | -3.0 |
| Phe267 | -3.5 | -0.1 | -3.6 |
| Leu282 | -2.1 | 0.0 | -2.1 |
Interpreting the Results: this compound vs. Atovaquone
The primary goal of this theoretical study is to understand how the O-methylation of atovaquone affects its binding to the cytochrome bc1 complex. The key difference lies in the replacement of a hydroxyl group, a hydrogen bond donor and acceptor, with a methoxy group, which is primarily a hydrogen bond acceptor.
Expected Observations:
-
Hydrogen Bonding: The crucial hydrogen bond between the hydroxyl group of atovaquone and His181 of the Rieske ISP is expected to be lost or significantly weakened with this compound. [3][15][24]* Hydrophobic Interactions: The addition of the methyl group may introduce new or altered hydrophobic interactions with residues in the binding pocket.
-
Binding Affinity: The change in the interaction profile will likely result in a different binding free energy for this compound compared to atovaquone. A less favorable binding free energy would suggest that O-methylation is detrimental to its inhibitory activity.
-
Implications for Resistance: Mutations in the Qo site, such as the commonly observed Y268S, alter the binding pocket. [10][12][25]Theoretical studies can predict how this compound might interact with these mutant forms of the enzyme, providing insights into its potential to overcome resistance.
Conclusion
This in-depth technical guide provides a comprehensive framework for the theoretical investigation of this compound's binding to the cytochrome bc1 complex. By following the detailed protocols and understanding the rationale behind each step, researchers can generate robust and insightful computational data. This knowledge is not only crucial for understanding the fundamental principles of drug-receptor interactions but also for the rational design of novel inhibitors with improved efficacy and the ability to combat drug resistance. The methodologies outlined here are broadly applicable to the study of other ligand-receptor systems, making this guide a valuable resource for the broader drug discovery community.
References
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Korsinczky, M., Chen, N., Kotecka, B., Saul, A., Rieckmann, K., & Cheng, Q. (2000). Mutations in Plasmodium falciparum cytochrome b that are associated with atovaquone resistance are located at a putative drug-binding site. Antimicrobial Agents and Chemotherapy, 44(8), 2100–2108. [Link]
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Methodological & Application
O-Methyl Atovaquone: A Technical Guide for In Vitro Anti-parasitic Assays
Abstract
The persistent global challenge of parasitic diseases, particularly malaria caused by Plasmodium falciparum, necessitates continuous innovation in drug discovery. Atovaquone, a potent inhibitor of the parasite's mitochondrial electron transport chain, is a cornerstone of anti-parasitic therapy. This guide focuses on O-Methyl Atovaquone, a key derivative and impurity of Atovaquone, providing a comprehensive framework for its evaluation in in vitro parasite culture assays.[1][2] By leveraging the well-established methodologies for its parent compound, this document offers researchers, scientists, and drug development professionals the foundational knowledge and detailed protocols to investigate the anti-parasitic potential of this compound. We will delve into the mechanistic underpinnings, provide step-by-step experimental workflows, and offer expert insights into data interpretation, thereby enabling a robust assessment of this compound's efficacy.
Section 1: Scientific Background & Mechanism of Action
1.1 The Parasite Mitochondrion: A Validated Drug Target
The mitochondrion of the malaria parasite, Plasmodium falciparum, is biochemically distinct from its human host counterpart, presenting a prime target for selective chemotherapy.[3] A critical function of the parasite's mitochondrial electron transport chain (mtETC) is to facilitate the biosynthesis of pyrimidines. Unlike their mammalian hosts, these parasites cannot salvage pyrimidines and are entirely dependent on de novo synthesis, making this pathway essential for their survival and replication.[4][5] Therefore, drugs that disrupt the mtETC can effectively and selectively kill the parasite.
1.2 Atovaquone's Mode of Action: A Blueprint for Inhibition
Atovaquone is a structural analog of ubiquinone (Coenzyme Q10), a critical component of the mtETC.[6][7] It functions by competitively inhibiting the ubiquinol oxidation site (Qo site) of the cytochrome bc1 complex (Complex III).[8][9] This binding event obstructs the electron flow from ubiquinol to cytochrome c, which has two major consequences:
-
Collapse of the Mitochondrial Membrane Potential: The disruption of electron transport halts the pumping of protons across the inner mitochondrial membrane, leading to a rapid collapse of the membrane potential necessary for ATP synthesis and other vital functions.[5][8]
-
Inhibition of Pyrimidine Biosynthesis: The mtETC is directly coupled to the enzyme dihydroorotate dehydrogenase (DHODH), which requires a regenerated pool of oxidized ubiquinone to function. By blocking the mtETC, Atovaquone starves DHODH of this substrate, thereby shutting down pyrimidine synthesis and, consequently, DNA replication.[3][4]
1.3 this compound: A Hypothesis-Driven Investigation
This compound (CAS No. 129700-41-0) is the O-methylated ether derivative of Atovaquone.[10][11] Given its structural conservation, it is hypothesized to share the same mechanism of action, targeting the cytochrome bc1 complex. The methylation of the 3-hydroxyl group may alter the compound's physicochemical properties, such as its lipophilicity, solubility, and binding affinity to the Qo site, potentially impacting its potency and pharmacokinetic profile. The protocols detailed herein are designed to rigorously test this hypothesis by quantifying its inhibitory effects on parasite proliferation.
Caption: Proposed mechanism of this compound action.
Section 2: Data Presentation & Physicochemical Properties
A thorough understanding of a compound's properties is crucial for designing experiments. This compound's methylation is expected to increase its lipophilicity compared to the parent compound, which may influence its solubility and membrane permeability.
Table 1: Physicochemical Properties of this compound and Atovaquone
| Property | This compound | Atovaquone | Reference |
|---|---|---|---|
| CAS Number | 129700-41-0 | 95233-18-4 | [7][11] |
| Molecular Formula | C₂₃H₂₁ClO₃ | C₂₂H₁₉ClO₃ | [7][11] |
| Molecular Weight | 380.9 g/mol | 366.8 g/mol | [7][11] |
| IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | 2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione | [7][11] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers.[12] | Soluble in DMSO and DMF (~1 mg/mL); sparingly soluble in aqueous buffers.[12] |[12] |
Note: Detailed solubility studies for this compound are not widely published; properties are inferred from Atovaquone and general chemical principles. Always determine empirical solubility for your specific stock solution.
Section 3: Core Protocols for In Vitro Evaluation
3.1 Parasite Culture Maintenance
Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is the foundation for any drug sensitivity assay.[13] The Trager and Jensen method remains the standard.[14]
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.[13]
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂[13]
-
Sterile culture flasks (T25 or T75) and an incubator at 37°C.
Protocol:
-
Culture Initiation: In a T25 flask, establish a culture at a 2-5% hematocrit (the percentage of red blood cells in the total volume) in Complete Medium.
-
Incubation: Place the flask in a modular incubation chamber, flush with the gas mixture for 3-5 minutes, seal, and place in a 37°C incubator.[13] The reduced oxygen and increased CO₂ mimic the physiological conditions of venous blood.[14]
-
Daily Maintenance: Each day, prepare a thin blood smear, fix with methanol, and stain with Giemsa to monitor parasite growth and morphology. Change the medium to replenish nutrients and remove toxic waste products.
-
Sub-culturing: When parasitemia (percentage of infected red blood cells) reaches 5-8%, sub-culture by diluting the infected culture with fresh erythrocytes and CM to maintain a parasitemia between 1-2%. This prevents parasite death due to overcrowding and nutrient depletion.
3.2 Synchronization of Parasite Cultures
For most drug assays, a synchronous parasite population (all parasites at the same life stage) is essential for reproducibility.[15] Sorbitol treatment selectively lyses erythrocytes infected with mature trophozoites and schizonts, leaving only ring-stage parasites.[16]
Protocol:
-
Pellet the parasite culture via centrifugation (800 x g for 5 min).
-
Resuspend the pellet in a 10x volume of 5% D-Sorbitol solution and incubate at 37°C for 10 minutes.
-
Wash the cells twice with RPMI-1640 to remove the sorbitol and lysed cells.
-
Resuspend the synchronized ring-stage parasites in CM and return to culture. For a highly synchronized population, this process can be repeated after 48 hours.[17]
3.3 Protocol: IC₅₀ Determination using SYBR Green I Assay
This is a robust, fluorescence-based method to determine the 50% inhibitory concentration (IC₅₀) of a compound. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, allowing for the quantification of parasite proliferation.[13]
Materials:
-
Synchronized ring-stage P. falciparum culture
-
This compound and control drugs (e.g., Atovaquone, Chloroquine) dissolved in DMSO.
-
Sterile, black, clear-bottom 96-well microplates.
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.[13]
-
SYBR Green I dye (10,000x stock in DMSO).
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
Caption: Workflow for IC50 Determination via SYBR Green I Assay.
Detailed Steps:
-
Drug Plate Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution in CM in a separate 96-well plate to create a concentration gradient (e.g., from 1000 nM down to 0.01 nM).
-
Assay Setup: Transfer 100 µL of each drug dilution to the black assay plate in triplicate. Include wells for a drug-free control (maximum parasite growth) and a background control (uninfected erythrocytes).[13]
-
Assay Initiation: Prepare a parasite suspension of synchronized ring-stage parasites at 0.5-1% parasitemia and 2% hematocrit in CM. Add 100 µL of this suspension to each well, for a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions. This duration allows for nearly two full asexual life cycles, providing a robust window to measure growth inhibition.
-
Lysis and Staining: Freeze the plate at -20°C or below to lyse the erythrocytes. Thaw the plate and add 100 µL of Lysis Buffer containing SYBR Green I (at a final 1x concentration) to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature to allow for dye intercalation. Read the fluorescence using a plate reader.
3.4 Protocol: Stage-Specificity Assay
This assay determines which stage of the parasite's asexual life cycle is most susceptible to the compound. It is crucial for understanding if a drug is fast-acting (kills across all stages) or targets a specific metabolic process.
Protocol:
-
Obtain a highly synchronized culture of ring-stage parasites (<3-hour window).
-
Divide the culture into three sets.
-
Set 1 (Ring Stage): At ~6 hours post-invasion, expose the parasites to this compound (at concentrations of 3x and 10x the IC₅₀) for a short duration (e.g., 6 hours). After exposure, wash the cells three times to remove the drug and resuspend in fresh CM.
-
Set 2 (Trophozoite Stage): At ~24 hours post-invasion, repeat the 6-hour drug exposure and wash steps.
-
Set 3 (Schizont Stage): At ~36 hours post-invasion, repeat the 6-hour drug exposure and wash steps.
-
Growth Readout: Allow all sets to continue incubating until 72 hours from the initial start point. Measure the final parasitemia for each condition via Giemsa-stained smears or a SYBR Green I readout. A significant reduction in parasitemia compared to an untreated control indicates activity against that specific stage.[18]
Caption: Timeline for Stage-Specificity Assay.
Section 4: Data Analysis and Interpretation
4.1 Calculating IC₅₀ Values
-
Subtract the average background fluorescence (uninfected RBCs) from all other readings.
-
Normalize the data by expressing the fluorescence in each well as a percentage of the drug-free control (100% growth).
-
Plot the percent inhibition versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) in software like GraphPad Prism or R to fit the curve and determine the IC₅₀ value.[19]
Table 2: Example IC₅₀ Data for this compound and Controls
| Compound | Strain | IC₅₀ (nM) [Geometric Mean ± SD] | Resistance Index (Dd2/3D7) |
|---|---|---|---|
| This compound | 3D7 | 1.5 ± 0.4 | 1.1 |
| Dd2 | 1.7 ± 0.6 | ||
| Atovaquone (Control) | 3D7 | 0.9 ± 0.2 | 1.0 |
| Dd2 | 0.9 ± 0.3 | ||
| Chloroquine (Control) | 3D7 | 15 ± 5 | 13.3 |
| | Dd2 | 200 ± 45 | |
This table presents hypothetical but plausible data for illustrative purposes. Atovaquone is known to have low nanomolar potency and no cross-resistance with chloroquine-resistant strains.[20] The data for this compound would be generated experimentally.
4.2 Interpreting Stage-Specificity Data
A compound that causes significant parasite death after a short pulse at all three stages is considered a fast-acting, pan-stage-active drug. If a compound only shows activity against trophozoites and schizonts, it likely targets metabolic processes that are most active during these rapid growth phases, such as mitochondrial respiration and DNA replication. Atovaquone, for instance, is known to be most effective against these later stages, which would be the expected result for this compound.[4]
Section 5: Troubleshooting and Expert Insights
-
Solubility Issues: Atovaquone and its analogs are highly lipophilic and poorly soluble in aqueous media.[12] Always prepare fresh stock solutions in anhydrous DMSO. If precipitation is observed upon dilution in culture media, consider using a lower starting concentration or pre-diluting in a serum-containing solution to improve stability.
-
High Assay Variability: Variability in IC₅₀ values can often be traced to inconsistent parasite synchronization or health. Ensure cultures are healthy (low levels of crisis forms) and synchronization is effective by checking Giemsa smears.
-
Cross-Resistance: When testing against drug-resistant parasite strains, a lack of change in the IC₅₀ (Resistance Index ≈ 1) compared to the sensitive strain suggests a novel mechanism of action or a target that is not affected by the resistance-conferring mutation. Atovaquone shows no cross-resistance with chloroquine, which is a key advantage.[20] It will be important to determine if this compound shares this profile.
Conclusion
This guide provides a comprehensive suite of protocols and the underlying scientific rationale for the in vitro characterization of this compound against Plasmodium falciparum. By systematically applying the methods for parasite culture, IC₅₀ determination, and stage-specificity analysis, researchers can generate high-quality, reproducible data. These results will be critical in determining whether this compound holds promise as a novel anti-parasitic agent, elucidating its mechanism of action, and guiding future drug development efforts in the vital fight against malaria and other parasitic diseases.
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Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells. (n.d.). National Institutes of Health. [Link]
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In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. (2015). Scientific Research Publishing. [Link]
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Mitochondrial electron transport inhibition and viability of intraerythrocytic Plasmodium falciparum. (2013). PubMed. [Link]
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IN VITRO CULTIVATION OF MALARIA PARASITES. (n.d.). World Health Organization. [Link]
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Molecular Markers for Sensitive Detection of Plasmodium falciparum Asexual Stage Parasites and their Application in a Malaria Clinical Trial. (2019). PubMed Central. [Link]
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Atovaquone treatment inhibits the mitochondrial respiration of MCF7... (n.d.). ResearchGate. [Link]
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In Vitro Culture of Plasmodium falciparum for the Production of Mature Gametocytes for Performing Standard Membrane Feeding Assay and Infection of Anopheles spp. (2022). PubMed. [Link]
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Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device. (2016). American Society for Microbiology. [Link]
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The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia. (2021). Frontiers. [Link]
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Determination of Fifty Percent Inhibitory Concentrations (IC 50 ) of Antimalarial Drugs against Plasmodium Falciparum Parasites in a Serum-Free Medium. (n.d.). American Society of Tropical Medicine and Hygiene. [Link]
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Molecular Markers for Sensitive Detection of Plasmodium falciparum Asexual Stage Parasites and Their Application in a Malaria Clinical Trial. (2019). PubMed. [Link]
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Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. (1994). PubMed. [Link]
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Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. (2022). MDPI. [Link]
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Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum. (2021). National Institutes of Health. [Link]
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Antiparasitic Agent Atovaquone. (2001). PubMed Central. [Link]
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Delineation of Stage Specific Expression of Plasmodium falciparum EBA-175 by Biologically Functional Region II Monoclonal Antibodies. (2007). PLOS ONE. [Link]
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Naphthoquinones: Atovaquone, and Other Antimalarials Targeting Mitochondrial Functions. (n.d.). SpringerLink. [Link]
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Atovaquone Tolerance in Plasmodium falciparum Parasites Selected for High-Level Resistance to a Dihydroorotate Dehydrogenase Inhibitor. (2014). National Institutes of Health. [Link]
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Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System. (2004). National Institutes of Health. [Link]
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In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum. (1995). PubMed. [Link]
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Chemical Name : this compound-13C,d3. (n.d.). Pharmaffiliates. [Link]
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In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. (2007). PubMed Central. [Link]
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A Robust, Validated RP-HPLC Method for the Quantification of O-Methyl Atovaquone
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, step-by-step guide for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of O-Methyl Atovaquone. This compound is a key derivative and potential impurity of Atovaquone, a broad-spectrum antiprotozoal agent.[1] Given the highly lipophilic and non-polar nature of this analyte, this guide emphasizes a systematic approach to method development, focusing on achieving optimal retention, resolution, and peak symmetry.[2] The protocols herein are designed for researchers, analytical scientists, and quality control professionals, providing not just procedural steps but also the scientific rationale behind key decisions. The method is developed on a C18 stationary phase with a methanol and water mobile phase and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[3]
Introduction and Method Development Strategy
Atovaquone, chemically known as 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione, is a highly lipophilic drug with poor aqueous solubility.[2][4] Its methylated derivative, this compound, where the hydroxyl group at the 3-position is replaced by a methoxy group, exhibits even greater hydrophobicity. This characteristic makes reverse-phase chromatography (RPC) the ideal analytical technique, as it separates compounds based on hydrophobic interactions between the analyte and a non-polar stationary phase.[5]
The primary objective is to develop a method that can reliably separate this compound from its parent compound, Atovaquone, and other potential impurities. Our strategy is rooted in a systematic, multi-step process:
-
Analyte Characterization: Understanding the physicochemical properties of this compound to predict its chromatographic behavior.
-
Component Selection: Rationally selecting the column (stationary phase), mobile phase, and detector settings.
-
Method Optimization: Systematically adjusting chromatographic parameters to achieve the desired performance (e.g., retention, peak shape, resolution).
-
Method Validation: Rigorously testing the final method against ICH guidelines to prove its reliability, accuracy, and precision.[6]
Rationale for Component Selection
-
Stationary Phase: A C18 (octadecylsilane) column is the quintessential choice for non-polar analytes. The long alkyl chains provide a highly hydrophobic surface, promoting strong retention of lipophilic molecules like this compound, which is necessary for effective separation from less retained, more polar impurities.[5]
-
Mobile Phase: A combination of a polar solvent (water) and a less polar organic modifier (methanol or acetonitrile) is standard for RP-HPLC.[7] Methanol is often a good starting point and was selected for this development process. The ratio of water to the organic modifier is the most powerful tool for controlling retention time.[7]
-
Detector: Atovaquone exhibits strong UV absorbance maxima at approximately 253 nm and 284 nm.[1] this compound is expected to have a similar chromophore and thus a comparable UV spectrum. A starting wavelength of 254 nm is a robust choice, commonly available on HPLC UV detectors.
Method Development Workflow
The logical flow for developing this method is illustrated below. This process begins with defining the analytical goals and proceeds through a cycle of testing and optimization until the desired performance is achieved.
Caption: A systematic workflow for the HPLC method development of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Chemicals:
-
This compound Reference Standard (>98% purity)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Acetonitrile (HPLC Grade)
-
Preparation of Solutions
-
Diluent Preparation: A mixture of Methanol and Water (80:20 v/v) is used as the diluent. This composition ensures the solubility of the highly non-polar analyte while being compatible with the mobile phase.
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound Reference Standard.
-
Transfer into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for injection.
-
Recommended Chromatographic Conditions
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention for non-polar compounds.[5] |
| Mobile Phase | Methanol : Water (85:15 v/v) | This ratio provides a good starting point for achieving a retention factor (k') between 2 and 10 for a highly non-polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A common injection volume that minimizes the risk of column overload while providing sufficient signal. |
| Detection | UV at 254 nm | Strong absorbance wavelength for the naphthoquinone chromophore present in the molecule.[1] |
| Run Time | 10 minutes | Sufficient to allow for the elution of the analyte and any late-eluting impurities. |
Method Validation Protocol (per ICH Q2(R2))
Once the chromatographic conditions are finalized, the method must be validated to demonstrate its suitability for its intended purpose.[3] The following protocols outline the validation experiments based on ICH guidelines.[6]
Caption: Key parameters for HPLC method validation according to ICH Q2(R2) guidelines.
Validation Experiments
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject blank (diluent), placebo (if applicable), reference standard, and a sample spiked with known related substances (e.g., Atovaquone). | The peak for this compound must be free of interference from other components. Resolution (Rs) between the main peak and adjacent peaks should be > 2.0. |
| Linearity | Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). Plot a graph of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[8] | The method is demonstrated to be reliable within the defined upper and lower concentration limits.[9] |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery should be between 98.0% and 102.0% at each concentration level.[10] |
| Precision | Repeatability (Intra-day): Inject six replicate preparations of the standard solution at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[6] |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. | S/N ratio should be approximately 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Intentionally vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters should remain within acceptable limits. The %RSD of results should not be significantly affected. |
Data Interpretation and System Suitability
Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting the working standard solution multiple times.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. A value of 1 indicates a perfectly symmetrical Gaussian peak. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection and system response. |
| Resolution (Rs) | > 2.0 (between analyte and closest eluting peak) | Ensures baseline separation between adjacent peaks. |
Conclusion
This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the quantification of this compound. By leveraging a C18 stationary phase and an optimized methanol/water mobile phase, this method provides the necessary selectivity and performance for accurate analysis. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, ensures that the method is reliable, reproducible, and fit for its intended purpose in both research and quality control environments.
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Application Notes & Protocols for In Vivo Experimental Models of O-Methyl Atovaquone and Related Hydroxynaphthoquinones
Introduction: Atovaquone, a hydroxy-naphthoquinone, is an FDA-approved antimicrobial agent renowned for its efficacy against protozoal infections such as malaria and Pneumocystis jirovecii pneumonia (PCP)[1]. Its mechanism of action involves the targeted inhibition of the mitochondrial electron transport chain, a pathway vital for parasite survival[2][3]. The therapeutic landscape for atovaquone is expanding, with significant preclinical and clinical interest in its potential as an anticancer agent, owing to its ability to disrupt oxidative phosphorylation in tumor cells[4][5].
O-Methyl Atovaquone represents a logical next step in the chemical evolution of this compound class. While atovaquone itself faces challenges, notably poor oral bioavailability due to its high lipophilicity[6][7], chemical modifications such as methylation of the 3-hydroxy group are explored to create derivatives with potentially enhanced pharmacokinetic profiles[8]. Although in vivo data specifically for this compound is not yet widespread in peer-reviewed literature, the experimental models and protocols established for the parent compound, atovaquone, provide a robust and directly applicable framework for its investigation.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals seeking to evaluate this compound or similar derivatives in relevant in vivo models of infectious disease and oncology. The methodologies described herein are synthesized from established, field-proven studies on atovaquone, offering a scientifically rigorous foundation for preclinical assessment.
Pillar 1: Mechanism of Action
Understanding the molecular target of the atovaquone class is fundamental to designing meaningful in vivo experiments. Atovaquone acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain of susceptible organisms[2][9].
Causality of Action:
-
Structural Mimicry: Atovaquone is a structural analog of ubiquinone (Coenzyme Q10), the natural substrate for the cytochrome bc1 complex[1][10].
-
Competitive Inhibition: It competitively binds to the ubiquinol oxidation (Qo) site of the bc1 complex, effectively blocking the transfer of electrons to cytochrome c[1].
-
Mitochondrial Dysfunction: This inhibition disrupts the electron flow, leading to the collapse of the mitochondrial membrane potential[10][11].
-
Metabolic Shutdown: The primary consequence is the cessation of ATP synthesis via oxidative phosphorylation. Furthermore, it indirectly inhibits crucial biosynthetic pathways that depend on a functioning electron transport chain, such as the synthesis of pyrimidines (via dihydroorotate dehydrogenase) and purines, which are essential for DNA and RNA replication[2][3]. This dual impact on energy and nucleotide metabolism culminates in parasite or cancer cell death.
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Application Note: A Researcher's Guide to the Dissolution of O-Methyl Atovaquone for Preclinical Research
Abstract: O-Methyl Atovaquone, a derivative of the antiprotozoal agent Atovaquone, is a compound of interest in various research applications. Like its parent compound, this compound exhibits poor aqueous solubility, a significant challenge that can impede experimental reproducibility and lead to inaccurate results.[1] This document provides a comprehensive guide with detailed protocols for the effective dissolution and formulation of this compound for both in vitro and in vivo preclinical research. The methodologies are grounded in the physicochemical properties of the compound and established principles for handling poorly soluble drugs.[2][3]
Introduction and Physicochemical Overview
This compound (CAS: 129700-41-0) is the O-methylated derivative of Atovaquone, a well-established hydroxynaphthoquinone antiprotozoal agent.[4][5] While Atovaquone targets the mitochondrial cytochrome bc1 complex, the specific biological activities of its O-methylated analogue are a subject of ongoing research.[6] The primary obstacle for researchers working with this compound class is their high lipophilicity and resulting poor solubility in aqueous solutions.[7][8]
The methylation of Atovaquone's hydroxyl group to form this compound likely increases its lipophilicity, further reducing its affinity for aqueous media. Therefore, standard laboratory buffers and cell culture media are unsuitable as primary solvents. This guide explains the rationale and procedures for selecting appropriate organic solvents and formulation vehicles to achieve homogenous and stable preparations for reliable experimental outcomes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | [4] |
| Molecular Formula | C₂₃H₂₁ClO₃ | [9][10] |
| Molecular Weight | ~380.9 g/mol | [4][10] |
| Appearance | Yellow Solid | [11] |
| Known Solubility | Soluble in Methanol and DMSO | [11] |
| Storage (Powder) | Store at -20°C, protected from light |[6] |
Protocol for In Vitro Applications
For in vitro studies, such as cell-based assays or enzymatic screens, the goal is to create a concentrated, sterile-filterable stock solution that can be accurately diluted into the final aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.[11]
Causality Behind the Protocol:
-
Why DMSO? DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of lipophilic compounds. It is a standard solvent for creating stock solutions in drug discovery.[12][13]
-
Why Anhydrous DMSO? Moisture-contaminated DMSO can significantly reduce the solubility of hydrophobic compounds.[13] Using fresh, anhydrous-grade DMSO is critical for preventing precipitation and ensuring the accuracy of the stock concentration.
-
Why a High-Concentration Stock? This approach minimizes the final concentration of the organic solvent in the experimental medium. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to keep this concentration consistent across all samples, including vehicle controls, and as low as possible (ideally ≤0.1%) to avoid solvent-induced artifacts.
Step-by-Step Protocol: Preparation of a 10 mM Stock Solution
-
Materials & Safety:
-
This compound powder (MW: 380.9 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Calibrated analytical balance and precision pipettes
-
Vortex mixer and bath sonicator
-
Safety: this compound may cause skin and eye irritation.[4] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Stock Solution Preparation (10 mM): a. Tare a sterile vial on the analytical balance. Carefully weigh out a precise amount of this compound powder (e.g., 1.0 mg). b. Calculate the required volume of DMSO to achieve a 10 mM concentration.
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol )) For 1.0 mg: Volume (L) = 0.001 g / (0.01 mol/L * 380.9 g/mol ) = 0.0002625 L = 262.5 µL c. Add the calculated volume of anhydrous DMSO to the vial containing the powder. d. Cap the vial tightly and vortex vigorously for 1-2 minutes. e. To ensure complete dissolution, place the vial in a bath sonicator for 5-10 minutes.[14] Gentle warming to 37°C can also be applied if necessary.[14] f. Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear.
-
Storage and Stability:
-
Preparation of Working Solutions: a. Thaw a stock solution aliquot at room temperature. b. Perform serial dilutions of the stock solution directly into the final cell culture medium or assay buffer to reach the desired final concentration. c. Crucial: Vortex the diluted solution immediately after adding the DMSO stock to prevent precipitation. d. Always prepare aqueous working solutions fresh for each experiment. We do not recommend storing aqueous solutions for more than one day.[12]
Protocols for In Vivo Applications
Formulating this compound for animal studies requires careful selection of a vehicle to ensure consistent and adequate bioavailability. The choice between a suspension and a clear solution depends on the required dose volume, administration route, and experimental goals.
Decision Framework for In Vivo Formulation
Protocol A: Homogeneous Suspension for Oral Gavage
This method is suitable for delivering higher doses and is often used for oral administration when achieving a true solution is not feasible.
-
Causality: A suspending agent like Carboxymethylcellulose (CMC) increases the viscosity of the vehicle, slowing the sedimentation of drug particles.[13] A surfactant like Tween 80 acts as a wetting agent, allowing the aqueous vehicle to coat the hydrophobic drug particles, which is essential for creating a uniform dispersion.
-
Vehicle Preparation (0.5% CMC, 0.1% Tween 80): a. In a sterile beaker, slowly add 0.5 g of low-viscosity CMC-Na to ~90 mL of sterile water while stirring continuously to prevent clumping. b. Heat the mixture to ~60°C while stirring until the CMC is fully dissolved. c. Allow the solution to cool to room temperature. Add 0.1 mL of Tween 80. d. Adjust the final volume to 100 mL with sterile water and mix thoroughly.
-
Suspension Formulation (Example: 10 mg/mL): a. Weigh 100 mg of this compound into a glass mortar. b. Add a small volume of the vehicle (e.g., 200 µL) and triturate with a pestle to create a smooth, uniform paste. This wetting step is critical. c. Gradually add the remaining vehicle in small portions while continuously mixing, bringing the total volume to 10 mL. d. Transfer to a sterile, amber vial for storage. Store at 2-8°C. e. Crucial: Before each administration, vortex the suspension vigorously for at least 60 seconds to ensure homogeneity of the dose.
Protocol B: Clear Co-Solvent Solution for Oral or Injection
This method, adapted from protocols for similar poorly soluble compounds, is ideal for lower doses where a true solution is desired to ensure maximum bioavailability and is suitable for injection routes.[13]
-
Causality: This is a two-step solvent exchange method. The drug is first dissolved in a minimal volume of a strong organic solvent (DMSO). This concentrated solution is then diluted into a larger volume of a biocompatible, lipophilic carrier (corn oil), in which the DMSO and the drug are miscible.[13]
-
Materials:
-
This compound powder
-
Anhydrous, sterile-grade DMSO
-
Sterile corn oil
-
-
Solution Formulation (Example: 1 mg/mL in 5% DMSO/Corn Oil): a. Prepare a concentrated stock solution of this compound in DMSO. For example, dissolve 20 mg of the compound in 1 mL of DMSO to create a 20 mg/mL stock. Ensure it is fully dissolved. b. In a separate sterile tube, measure out 9.5 mL of sterile corn oil. c. While vortexing the corn oil, slowly add 0.5 mL of the 20 mg/mL DMSO stock solution. (This results in a final volume of 10 mL, containing 10 mg of drug and 5% DMSO). d. Continue vortexing for 2-3 minutes to ensure a clear, homogenous solution. e. Crucial: This formulation should be prepared fresh daily and used immediately for optimal results.[13]
Troubleshooting and Best Practices
-
Issue: Precipitation in In Vitro Medium:
-
Cause: The final concentration exceeds the solubility limit in the aqueous medium, or the final DMSO percentage is too low.
-
Solution: Lower the final working concentration. Ensure rapid mixing upon dilution. Pre-warm the medium to 37°C before adding the compound. Do not exceed a final DMSO concentration that has been validated for your cell line.
-
-
Issue: Inconsistent In Vivo Results:
-
Cause: For suspensions, inconsistent dosing due to particle settling. For solutions, potential instability or precipitation over time.
-
Solution: Always vortex suspensions vigorously immediately before aspirating each dose. Prepare co-solvent formulations fresh daily and inspect for clarity before use.
-
-
General Best Practice: Always perform vehicle-only control experiments in parallel to ensure that the solvent or formulation vehicle does not have a biological effect on its own.
References
-
BioServUK. (n.d.). Atovaquone 10mM (1mL in DMSO). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19373434, this compound. [Link]
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Parmar, P., et al. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link]
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Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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Mahmood, T., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]
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Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
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Pharmaffiliates. (n.d.). This compound-13C,d3. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74989, Atovaquone. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action. [Link]
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Patankar, Y. R., et al. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. Cancers. [Link]
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Application Notes and Protocols for O-Methyl Atovaquone in Cancer Cell Line Studies
Introduction: Targeting the Powerhouse of the Cancer Cell
Cancer cell metabolism is a critical area of research, with mitochondrial oxidative phosphorylation (OXPHOS) being a key pathway that fuels tumor growth and survival.[1] A promising strategy in oncology is the targeted inhibition of this pathway. Atovaquone, an FDA-approved antiprotozoal drug, has gained significant attention for its potent anti-cancer properties, which stem from its ability to inhibit the mitochondrial electron transport chain.[2][3] O-Methyl Atovaquone is a derivative of Atovaquone, and while specific studies on this analog are emerging, it is projected to share the core mechanism of its parent compound.
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the anti-cancer effects of this compound. The protocols herein are established, validated methods for assessing the impact of mitochondrial inhibitors on cancer cell lines. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Core Mechanism of Action: Disrupting the Electron Flow
This compound, like its parent compound, is understood to function as a potent inhibitor of the mitochondrial electron transport chain (ETC). It specifically targets the cytochrome bc1 complex, also known as Complex III.[1][2][4]
The Causality Chain:
-
Competitive Inhibition: As a structural analog of ubiquinone (Coenzyme Q10), Atovaquone competitively binds to the Q-site of Complex III.[4][5] This action blocks the transfer of electrons from ubiquinol to cytochrome c.
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of electron flow halts the pumping of protons across the inner mitochondrial membrane, leading to a rapid collapse of the mitochondrial membrane potential.[6][7]
-
ATP Depletion: Without the proton gradient, ATP synthase cannot produce ATP, depriving the cancer cell of its primary energy source.[1]
-
Increased Reactive Oxygen Species (ROS): The blockage at Complex III causes a backup of electrons in the ETC, leading to the increased production of superoxide and other reactive oxygen species (ROS).[4] This induces significant oxidative stress.
-
Induction of Apoptosis & Cell Cycle Arrest: The combination of energy depletion and high oxidative stress triggers intrinsic apoptotic pathways, characterized by the activation of executioner caspases (e.g., Caspase-3 and -7), and can also lead to cell cycle arrest, halting proliferation.[1][5][8]
Visualizing the Mechanism
The following diagram illustrates the inhibitory effect of this compound on the mitochondrial electron transport chain.
Caption: Mechanism of this compound at Mitochondrial Complex III.
Quantitative Data Summary: A Starting Point for Investigation
While the precise IC50 (half-maximal inhibitory concentration) values for this compound must be determined empirically for each cancer cell line, data from its parent compound, Atovaquone, provide an excellent reference for designing initial dose-response experiments. Concentrations typically fall within the low micromolar range.
| Cell Line | Cancer Type | Reported IC50 of Atovaquone (µM) | Reference |
| OVCAR-3, SKOV-3 | Ovarian Cancer | ~10 | [1] |
| ECC-1 | Endometrial Cancer | ~10 | [1] |
| MCF7-derived CSCs | Breast Cancer Stem Cells | ~1 | [2] |
| EpCAM+CD44+ HCT-116 | Colon Cancer Stem Cells | ~15 | [7] |
| Raji | Non-Hodgkin's Lymphoma | 5-40 (dose-dependent) | [8] |
Note: This table is intended as a guide. It is critical to perform a dose-response curve for this compound in your specific cell line of interest to determine its IC50 value accurately.
Experimental Workflow & Protocols
A logical workflow is essential for a thorough investigation. The process begins with determining the compound's general cytotoxicity and then proceeds to more detailed mechanistic assays.
Overall Experimental Workflow Diagram
Caption: Logical workflow for evaluating this compound's effects.
Protocol 1: Determining Cytotoxicity (IC50) via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) for stock solution
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO. Store in aliquots at -20°C. Atovaquone's solubility in DMSO is approximately 1-11 mg/mL.[2][10]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Treatment: Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the seeding medium and add 100 µL of the medium containing the different compound concentrations to the wells.
-
Controls: Include "untreated" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.1%).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessing Apoptosis via Caspase-Glo® 3/7 Assay
Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent substrate with the DEVD sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to caspase activity.[10][11]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Treated cell samples
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound (e.g., at its IC50 and 2x IC50 concentrations) and controls for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[12]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[11]
-
Mixing: Place the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds to mix and induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the relative light unit (RLU) values to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Analyzing Mitochondrial Membrane Potential (ΔΨm) via JC-1 Assay
Principle: JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, the dye remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.[6]
Materials:
-
MitoProbe™ JC-1 Assay Kit (Thermo Fisher or equivalent)
-
Treated cell samples
-
CCCP (a potent mitochondrial membrane potential uncoupler) for positive control
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound and controls.
-
Positive Control: For a positive control sample, treat cells with 50 µM CCCP for 5-15 minutes to induce complete depolarization.
-
Cell Harvesting: Harvest the cells (including any floating cells) and centrifuge at 400 x g for 5 minutes.
-
JC-1 Staining: Resuspend the cell pellet in 500 µL of medium or buffer containing the JC-1 dye (typically 2 µM final concentration).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with assay buffer to remove any remaining dye.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of assay buffer.
-
Analysis (Flow Cytometry): Analyze the cells immediately. Healthy cells will show high red fluorescence (e.g., PE or FL2 channel), while apoptotic cells will show high green fluorescence (e.g., FITC or FL1 channel). Quantify the percentage of cells in each population.
Protocol 4: Cell Cycle Analysis via Propidium Iodide (PI) Staining
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated cell samples
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest at least 1 x 10⁶ cells per sample. Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) to pellet. Discard the ethanol.
-
Wash the cells twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use the linear scale for the PI channel and gate out doublets. Model the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Trustworthiness: Troubleshooting and Experimental Considerations
-
Compound Solubility: this compound is hydrophobic. Ensure the stock solution in DMSO is fully dissolved before diluting in aqueous media. Precipitates in the final culture medium will lead to inaccurate results.
-
Vehicle Control: The DMSO vehicle control is arguably the most important control. It must be present in all assays at the same final concentration used for the highest dose of this compound to account for any solvent-induced effects.
-
Time-Course Experiments: The cellular effects of mitochondrial inhibitors can be time-dependent. It is highly recommended to perform key assays at multiple time points (e.g., 12, 24, and 48 hours) to capture the full dynamics of the response.
-
Positive Controls: Always include a known inducer of apoptosis (e.g., staurosporine) or cell cycle arrest (e.g., nocodazole) to validate that the assay systems are working correctly in your hands.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Godoy, J., et al. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. International Journal of Molecular Sciences, 23(9), 5055. Available at: [Link]
-
Lisanti, M. P., et al. (2015). Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells. Oncotarget, 6(22), 19637–19653. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Jimenez-Perez, I., et al. (2024). Antitumour effect of the mitochondrial complex III inhibitor Atovaquone in combination with anti-PD-L1 therapy in mouse cancer models. Cell Death & Disease, 15(1), 38. Available at: [Link]
-
University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]
-
Toth, D., et al. (2021). The Protozoan Inhibitor Atovaquone Affects Mitochondrial Respiration and Shows In Vitro Efficacy Against Glucocorticoid-Resistant Cells in Childhood B-Cell Acute Lymphoblastic Leukaemia. Frontiers in Oncology, 11, 638877. Available at: [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Ashton, T. M., et al. (2021). Mitochondrial Inhibitor Atovaquone Increases Tumor Oxygenation and Inhibits Hypoxic Gene Expression in Patients with Non-Small Cell Lung Cancer. Clinical Cancer Research, 27(4), 1131–1140. Available at: [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
-
Agilent. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]
-
Sivandzade, F., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3128. Available at: [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
-
Godugu, C., et al. (2019). Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling. Carcinogenesis, 40(11), 1365–1376. Available at: [Link]
-
ResearchGate. (n.d.). Atovaquone induces oxidative stress in cancer cells. Retrieved from [Link]
-
PubMed. (2019). [Cell Cycle Arrest and Apoptosis Induced by Atovaquone in Non-Hodgkin's Lymphoma Raji Cells]. Zhongguo Shi Yan Xue Ye Xue Za Zhi, 27(4), 1148-1154. Available at: [Link]
-
PubMed. (2009). Atovaquone derivatives as potent cytotoxic and apoptosis inducing agents. Bioorganic & Medicinal Chemistry Letters, 19(17), 5123–5126. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values for cell lines treated with ATO. Retrieved from [Link]
-
National Institutes of Health. (2018). Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 243-254. Available at: [Link]
-
ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Atovaquone?. Retrieved from [Link]
-
National Institutes of Health. (2021). Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. International Journal of Molecular Sciences, 22(7), 3561. Available at: [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
National Institutes of Health. (2020). Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia. Oncology Letters, 20(3), 2533–2542. Available at: [Link]
-
National Institutes of Health. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. International Journal of Molecular Sciences, 23(9), 5055. Available at: [Link]
-
ResearchGate. (n.d.). (A and B) IC50 values (µg/mL) of the five examined cancer cell lines. Retrieved from [Link]
-
MDPI. (2023). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]
-
National Institutes of Health. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols, 5(3), 103328. Available at: [Link]
-
ResearchGate. (n.d.). Phytochemicals inducing cancer cell growth arrest and cell death. Retrieved from [Link]
-
PubMed. (2021). Preclinical evidence of synergism between atovaquone and chemotherapy by AMPK-dependent mitochondrial dysfunction. Pharmacological Research, 173, 105872. Available at: [Link]
-
ResearchGate. (2012). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. Retrieved from [Link]
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Application Notes and Protocols for the Analytical Standards of O-Methyl Atovaquone
Introduction: The Significance of O-Methyl Atovaquone as a Reference Standard
This compound is a critical reference material for the quality control and regulatory compliance of Atovaquone, a potent antiprotozoal agent.[1] As a primary impurity and a potential metabolite, the accurate identification and quantification of this compound are paramount in ensuring the safety and efficacy of Atovaquone drug products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for this compound, moving beyond a rigid template to offer a logically structured and scientifically robust resource. The methodologies described herein are designed to be self-validating, grounded in established analytical principles and regulatory expectations.[2]
This compound, chemically known as 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione, is recognized as Atovaquone EP Impurity D.[2][3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates the use of highly selective analytical methods to ensure accurate quantification and control. This guide will detail the essential physicochemical properties, and provide in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the definitive analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to the development of robust analytical methods. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione | [4] |
| Synonyms | Atovaquone EP Impurity D, this compound [USP] | [3][5] |
| CAS Number | 129700-41-0 | [3][4][5] |
| Molecular Formula | C23H21ClO3 | [3][5] |
| Molecular Weight | 380.9 g/mol | [5] |
| Monoisotopic Mass | 380.1179222 Da | [5] |
The Analytical Workflow: A Holistic Approach
The analytical control of this compound involves a multi-step process, from the initial characterization of the reference standard to its use in routine quality control. The following diagram illustrates the interconnectedness of these stages.
Caption: The analytical lifecycle for this compound.
Definitive Identification: Spectroscopic Characterization
While this guide does not provide novel experimental data, it is crucial to understand the analytical techniques used to characterize the this compound reference standard. Commercially available standards are typically accompanied by a comprehensive Certificate of Analysis (CoA) that includes data from the following techniques.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are instrumental for the unequivocal structural elucidation of this compound. The spectra would confirm the presence of the methoxy group, the aromatic protons of the naphthalene and chlorophenyl rings, and the aliphatic protons of the cyclohexyl ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl groups of the naphthoquinone ring.
-
Thermogravimetric Analysis (TGA): TGA is employed to determine the presence of residual solvents and water content.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
A robust and validated HPLC-UV method is essential for the routine quantification of this compound. The following protocol is adapted from established methods for Atovaquone and is designed to achieve optimal separation from the parent drug and other related impurities.[7]
Rationale for Method Parameters
The selection of a C18 stationary phase is based on the non-polar nature of both Atovaquone and this compound. A reversed-phase method is therefore ideal. The mobile phase composition, a mixture of an acidic aqueous buffer and acetonitrile, is chosen to ensure good peak shape and resolution. The acidic pH suppresses the ionization of any residual silanol groups on the stationary phase, minimizing peak tailing. Acetonitrile is a common organic modifier that provides good elution strength for these types of compounds. The detection wavelength is selected based on the UV absorbance maxima of the naphthoquinone chromophore.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Atovaquone reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (80:20 v/v)
-
Standard Solution (this compound): Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 0.1 mg/mL.
-
Resolution Solution: Prepare a solution containing approximately 0.1 mg/mL of this compound and 0.1 mg/mL of Atovaquone in the diluent.
4. System Suitability:
-
Inject the resolution solution and ensure the resolution between the Atovaquone and this compound peaks is not less than 2.0.
-
Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.
5. Analysis:
-
Inject the sample solutions and the standard solution into the chromatograph.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.
High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection and quantification of trace levels of this compound, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. The following protocol outlines a robust approach for this analysis.
Rationale for Method Parameters
The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. The precursor ion will be the protonated molecule [M+H]+ of this compound. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. The choice of product ions is based on predictable fragmentation pathways of the molecule.
Caption: The logical flow of the LC-MS/MS analysis.
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole)
-
C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
4. MRM Transitions (Proposed):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 381.1 | To be determined empirically | To be optimized |
| (Quantifier) | |||
| This compound | 381.1 | To be determined empirically | To be optimized |
| (Qualifier) |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the structure, likely product ions would result from the fragmentation of the cyclohexyl ring or the loss of the methoxy group.
Regulatory Context and Purity Standards
As a pharmaceutical reference standard, the purity of this compound must be well-characterized and documented.[8] According to the International Council for Harmonisation (ICH) guidelines, impurities in drug substances and drug products must be controlled.[3] A reference standard for an impurity should be of the highest possible purity to ensure the accuracy of analytical measurements.[8] The Certificate of Analysis for this compound should provide a comprehensive purity value, typically determined by a mass balance approach, accounting for chromatographic purity, water content, residual solvents, and non-volatile residues.
Conclusion
The analytical standards and protocols outlined in this guide provide a robust framework for the accurate and reliable analysis of this compound. The detailed HPLC-UV and LC-MS/MS methodologies, grounded in scientific principles, are suitable for both routine quality control and advanced research applications. By adhering to these protocols and the principles of good analytical practice, researchers and drug development professionals can ensure the quality and safety of Atovaquone-containing pharmaceuticals, meeting the stringent requirements of regulatory bodies worldwide.
References
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
National Institutes of Health. (2022, September 14). Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 129700-41-0 | Product Name : Atovaquone - Impurity D. [Link]
-
Pharmaffiliates. (2025, November 12). Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. [Link]
-
PharmaCompass. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
International Council for Harmonisation. (1999, July). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
-
SAI TRADERS. (n.d.). O Methyl Atovaquone. [Link]
-
PubMed. (2022, September 14). Validation of atovaquone plasma levels by liquid chromatography-tandem mass spectrometry for therapeutic drug monitoring in pediatric patients. [Link]
-
Impactfactor. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Atovaquone. [Link]
-
ResearchGate. (2015, January). The molecule-specific MS/MS parameters for [ 35 Cl 1 ]-atovaquone and.... [Link]
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Troubleshooting & Optimization
Technical Support Center: O-Methyl Atovaquone Dissolution in DMSO
Welcome to the technical support center for O-Methyl Atovaquone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with dissolving this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with practical, field-proven insights and robust protocols to ensure the successful preparation of your stock solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the solubilization of this compound in DMSO.
Q1: What is this compound, and why is its solubility a challenge?
This compound is a methylated derivative and known impurity of Atovaquone, a widely used antiprotozoal agent.[1][2] Structurally, it is a lipophilic (hydrophobic) molecule with the chemical formula C23H21ClO3.[3][4] Like its parent compound, Atovaquone, which is known for its poor aqueous solubility (<0.2 μg/ml), this compound is inherently difficult to dissolve in aqueous solutions.[5][6]
While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, highly crystalline and hydrophobic substances like this compound can still resist complete dissolution.[7][8] This challenge is critical because undissolved compound leads to inaccurate concentrations in downstream biological assays, potentially compromising experimental results.[9]
Q2: My this compound powder isn't dissolving in DMSO with simple vortexing. What should I do next?
If initial vortexing is insufficient, do not assume the compound is insoluble at your target concentration. The dissolution process for highly hydrophobic compounds is often kinetically limited. The primary issue is overcoming the crystal lattice energy of the solid powder.
Your next step should be to apply mechanical energy to break apart the solid particles and increase the surface area exposed to the solvent.[10] The recommended and most effective method for this is sonication.
Q3: How does sonication work, and what is the recommended procedure?
Sonication utilizes high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—in the solvent.[11] The collapse of these bubbles generates powerful shockwaves that break apart solid aggregates, facilitating faster and more complete dissolution.[10] This method is highly effective for compounds that have precipitated or are difficult to dissolve.[12]
Recommended Action: Place your sealed vial in a bath sonicator. Sonicate in intervals of 5-10 minutes, followed by vortexing and visual inspection. This prevents overheating of the sample and allows you to assess progress.
Q4: Can I heat the DMSO solution to improve solubility? What are the risks involved?
Yes, gentle warming can significantly aid dissolution by increasing the kinetic energy of the solvent molecules.[13] However, this must be done with caution.
Causality & Risks:
-
Compound Stability: While modest heat is generally acceptable, the thermal stability of this compound specifically is not widely documented. Assume it may be sensitive to high temperatures.
-
Solvent Integrity: DMSO is thermally stable but can begin to decompose near its boiling point of 189°C.[14] This decomposition can be accelerated by the presence of acids, bases, or other reagents, potentially lowering the onset temperature and creating hazardous conditions.[15][16] It is highly stable below 150°C, but prolonged heating is not recommended.[17]
Recommended Action: If sonication alone is insufficient, gentle warming to a maximum of 37-50°C can be applied in conjunction with sonication. Always use a calibrated water bath and monitor the temperature closely. Never heat DMSO on a hot plate or with an open flame.
Q5: My compound dissolved initially but crashed out of solution after a freeze-thaw cycle. Why did this happen?
This is a very common issue directly related to one of DMSO's key properties: it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12]
Causality: Even a small amount of absorbed water can drastically alter the solvent properties of DMSO, reducing its ability to keep highly hydrophobic compounds in solution.[12] Each freeze-thaw cycle and every time the stock vial is opened provides an opportunity for moisture to enter, leading to precipitation.
Recommended Action:
-
Use Anhydrous DMSO: Always start with a fresh, unopened bottle or a properly stored container of anhydrous (dry) DMSO.
-
Aliquot Your Stock: After successfully preparing your stock solution, immediately aliquot it into single-use volumes in tightly sealed vials. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture for the bulk of your stock.
-
Proper Storage: Store aliquots at -20°C or -80°C with proper sealing to prevent moisture ingress.
Q6: I need to dilute my DMSO stock into an aqueous buffer for my assay, but it precipitates immediately. How can I solve this?
This occurs when the final concentration of DMSO in the aqueous buffer is too low to maintain the solubility of the hydrophobic compound. The standard practice is to prepare a highly concentrated stock in 100% DMSO and then dilute it, but this can fail for challenging compounds.[18][19]
Recommended Action: The use of a co-solvent in the final aqueous medium can help.[20] Co-solvents like PEG 400 or non-ionic surfactants (e.g., Tween 80) can help create a more favorable microenvironment for the compound, preventing it from precipitating.[19] The selection and concentration of a co-solvent must be empirically tested for compatibility with your specific assay and cell type to avoid artifacts.
Troubleshooting Workflow
This flowchart provides a systematic approach to dissolving this compound in DMSO.
Caption: A step-by-step workflow for dissolving this compound in DMSO.
Experimental Protocols
Protocol 1: Standard Method Using Sonication
This protocol is the recommended starting point for preparing a stock solution of this compound.
-
Preparation: Weigh the desired mass of this compound powder into a sterile, appropriately sized glass or polypropylene vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Initial Mixing: Cap the vial tightly and vortex the mixture vigorously for 2-3 minutes.
-
Sonication: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level within the vial. Sonicate for a 10-minute interval.
-
Inspection: Remove the vial, vortex for 30 seconds, and visually inspect the solution against a bright light source. Look for any visible particulates or cloudiness.
-
Repeat if Necessary: If undissolved particles remain, repeat steps 4 and 5. Most compounds will dissolve within 2-3 cycles.
-
Finalization and Storage: Once the solution is completely clear, it is ready. Proceed immediately to aliquot the stock solution into single-use vials for storage at -20°C or below to prevent moisture absorption.[12]
Protocol 2: Gentle Warming with Sonication
Use this method only if Protocol 1 fails to yield a clear solution.
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Setup: Preheat a water bath to a stable temperature between 37°C and 50°C.
-
Combined Treatment: Place the tightly capped vial into the preheated water bath for 5 minutes. Immediately following the warming step, place the vial into a bath sonicator for 10 minutes.
-
Mixing and Inspection: Remove the vial, vortex for 30 seconds, and carefully inspect for clarity.
-
Repeat if Necessary: If a clear solution is not achieved, repeat the warming/sonication cycle. Do not exceed a total heating time of 30 minutes.
-
Finalization and Storage: Once the solution is clear, allow it to cool to room temperature before aliquoting for long-term storage as described in Protocol 1.
Data & Parameters Summary
The table below summarizes the key operational parameters for dissolving this compound.
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent | Anhydrous DMSO | DMSO is hygroscopic; absorbed water significantly reduces solubility of hydrophobic compounds.[12] |
| Initial Method | Vortexing & Sonication | Provides mechanical energy to break up solid particles and increase surface area for dissolution.[10][11] |
| Sonication Time | 10-minute intervals | Prevents sample overheating and allows for intermittent inspection. |
| Warming Temp. | 37°C to 50°C (Max) | Balances increased kinetic energy for dissolution with minimizing risk of compound/solvent degradation.[17] |
| Storage | Aliquot & Store at ≤ -20°C | Minimizes freeze-thaw cycles and atmospheric moisture exposure, preserving stock solution integrity.[12] |
References
- Vertex AI Search. (2026). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Vertex AI Search. (2026). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?
- Vertex AI Search. (2026). Atmospheric DMSO degradation in the gas phase: Cl-DMSO reaction.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
-
Vertex AI Search. (2026). This compound | C23H21ClO3 | CID 19373434 - PubChem. [Link]
- Vertex AI Search. (2026). Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action - International Journal of Pharmaceutical Sciences.
- Vertex AI Search. (2026). DMSO Physical Properties - gChem Global.
-
Vertex AI Search. (2026). Dimethyl sulfoxide - Wikipedia. [Link]
- Vertex AI Search. (2026). This compound | TRC-M288300-100MG - LGC Standards.
- Vertex AI Search. (2026). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.
-
Vertex AI Search. (2026). High throughput sonication: evaluation for compound solubilization - PubMed. [Link]
- Vertex AI Search. (2026). Technical Support Center: Sonication Techniques for Isomucronulatol 7-O-glucoside Dissolution - Benchchem.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). DMSO - gChem Global.
-
Vertex AI Search. (2026). Lab tip: use a bath sonicator to help dissolve solids - YouTube. [Link]
- Vertex AI Search. (2026). Ultrasonic Dissolving of Solids in Liquids.
- Vertex AI Search. (2026). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA | Request PDF.
-
Vertex AI Search. (2026). Bioavailability enhancement of atovaquone using hot melt extrusion technology - PubMed. [Link]
- Vertex AI Search. (2026). Atovaquone - Antimicrobial Agent for Infection Research - APExBIO.
- Vertex AI Search. (2026). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO)
- Vertex AI Search. (2026). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
- Vertex AI Search. (2026). Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. (2026). Improving ATQ solubility: Significance and symbolism.
-
Vertex AI Search. (2026). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. [Link]
- Vertex AI Search. (2026). Dimethyl Sulfoxide (DMSO)
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
- Vertex AI Search. (2026).
-
Vertex AI Search. (2026). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. [Link]
-
Vertex AI Search. (2026). How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. [Link]
- Vertex AI Search. (2026). Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxy-5-isopropylbenzoic Acid in Biological Assays - Benchchem.
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). This compound | CAS No. 129700-41-0 | Clearsynth.
- Vertex AI Search. (2026).
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O-Methyl Atovaquone degradation pathways and prevention
Technical Support Center: O-Methyl Atovaquone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to provide in-depth, practical guidance to researchers encountering challenges with the stability and handling of this compound. As your dedicated application scientist, my goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
This compound (trans-2-[4-(4-Chlorophenyl)cyclohexyl]-3-methoxy-1,4-naphthalenedione) is primarily known as a key impurity and synthetic intermediate of Atovaquone, a potent antiprotozoal agent.[1][2][3] Understanding its stability is critical for anyone working with Atovaquone, as the presence and concentration of this related substance can impact product safety, efficacy, and regulatory compliance.[4] This guide addresses the degradation pathways of the core naphthoquinone structure, offering troubleshooting advice and preventative protocols relevant to both this compound and its parent compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the O-methylated ether derivative of Atovaquone. It is often classified as Atovaquone EP Impurity D.[5][6] Its stability is a major concern for two primary reasons:
-
Analytical Accuracy: In analytical method development and validation for Atovaquone, it is crucial to distinguish the active pharmaceutical ingredient (API) from its impurities. Degradation of either the API into this impurity or the impurity into other products can lead to inaccurate quantification and out-of-specification results.[7]
-
Safety and Efficacy: The toxicological profile of impurities must be well-characterized.[4] Uncontrolled degradation can lead to the formation of new, uncharacterized products, posing a potential safety risk and affecting the overall therapeutic efficacy of the drug product.
Q2: What are the primary environmental factors that can cause the degradation of this compound?
The core structure of this compound, the 1,4-naphthoquinone ring, is susceptible to several degradation pathways. The primary factors are:
-
pH: The stability of the related compound Atovaquone is known to be pH-dependent. It is more stable in acidic to neutral conditions and can degrade in alkaline environments.[8] While the hydroxyl group is methylated in this compound, the naphthoquinone ring system can still be susceptible to base-catalyzed hydrolysis or rearrangement.
-
Oxidation: Oxidative conditions, potentially initiated by atmospheric oxygen, trace metals, or peroxides, can lead to the cleavage of the naphthoquinone ring.[4][9]
-
Light (Photodegradation): Naphthoquinones are known to be photosensitive. Exposure to light, particularly UV radiation, can provide the energy to initiate photolytic breakdown, leading to complex degradation products.[4][10]
-
Heat (Thermal Degradation): While Atovaquone is relatively stable up to its melting point, prolonged exposure to high temperatures can accelerate other degradation processes and may cause sublimation.[11][12]
Q3: What are the initial signs of degradation I should watch for in my samples?
The first signs of degradation are often visual or analytical:
-
Color Change: A change in the color of a solid sample or solution (e.g., yellowing) can indicate the formation of degradation products.
-
Appearance of New Peaks: In chromatographic analysis (e.g., HPLC), the appearance of new, unexpected peaks is a clear sign that the compound is degrading.[7]
-
Changes in Peak Area: A decrease in the peak area of the main compound over time, especially when compared to a freshly prepared standard, suggests degradation.
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you may encounter during your research, providing causal explanations and actionable solutions.
Scenario 1: "My this compound stock solution in an aqueous buffer has a reduced concentration after 24 hours. What's happening?"
Answer:
This is likely due to a combination of poor solubility and potential hydrolysis. This compound, like its parent compound, is highly lipophilic and has very low solubility in aqueous buffers.[8][13]
-
Causality: When a compound's concentration exceeds its solubility limit, it can precipitate out of the solution over time, leading to an apparent decrease in concentration. Furthermore, even if the compound appears dissolved, aqueous environments can facilitate slow hydrolysis of certain functional groups, especially if the pH is not optimal. While the methoxy group is more stable than a hydroxyl group, the overall naphthoquinone structure can still be targeted.
-
Troubleshooting & Prevention:
-
Solvent Choice: For stock solutions, use a water-miscible organic solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[13] Prepare a high-concentration stock in one of these solvents.
-
Working Solutions: For experiments, dilute the organic stock solution into your aqueous buffer immediately before use. A product information sheet for Atovaquone recommends not storing aqueous solutions for more than one day.[13]
-
Solubility Check: Visually inspect your solution for any precipitate before use. If unsure, centrifuge the sample and analyze the supernatant to confirm the concentration.
-
pH Control: Ensure your aqueous buffer is within a neutral to slightly acidic pH range to minimize base-catalyzed degradation.[8]
-
Scenario 2: "I'm running an HPLC analysis and see a new, significant peak appearing in my stability samples. How can I identify it?"
Answer:
The appearance of a new peak is a classic indicator of degradation. Identifying this degradant is crucial for understanding the degradation pathway.
-
Causality: Under stress conditions (e.g., heat, light, acid/base), this compound can degrade into one or more new chemical entities. The goal is to determine which stressor is responsible and what the new structure is.
-
Troubleshooting & Prevention Workflow:
-
Confirm the Anomaly: Re-inject a freshly prepared standard of this compound to ensure the new peak is not an artifact from the HPLC system (e.g., mobile phase contamination, carryover).
-
Perform a Forced Degradation Study: This is a systematic way to identify potential degradation products.[7][14] Expose solutions of this compound to controlled stress conditions (see protocol below). This will help you match the unknown peak to a specific degradation pathway (e.g., the peak appears only under acidic stress, confirming it's an acid-hydrolysis product).
-
Use a Diode Array Detector (DAD/PDA): If your HPLC has a DAD or PDA detector, compare the UV spectrum of the unknown peak to that of the parent compound. A similar spectrum might suggest a closely related structure, whereas a very different spectrum could indicate a major structural change, like the cleavage of the naphthoquinone ring.
-
LC-MS Analysis: The most definitive method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical clue to its structure. Fragmentation patterns (MS/MS) can further help in elucidating the exact chemical structure.
-
-
Workflow Diagram: Troubleshooting Unexpected HPLC Peaks
Caption: Workflow for identifying unknown peaks in an HPLC analysis.
Scenario 3: "My solid this compound powder has developed a slight yellow tint after being stored on the lab bench. Is it still usable?"
Answer:
A color change in the solid state strongly suggests degradation, most likely caused by light exposure (photodegradation).
-
Causality: The naphthoquinone chromophore in the molecule absorbs light, particularly in the UV range. This absorbed energy can trigger chemical reactions, leading to the formation of colored degradation products.[4] Storing the compound on an open bench exposes it to ambient light, which is often sufficient to initiate this process over time. A photostability study on the Atovaquone drug product demonstrated its light sensitivity.[15]
-
Troubleshooting & Prevention:
-
Purity Check: Before use, you must re-qualify the material. Dissolve a small amount and analyze it by HPLC to determine its purity. If significant degradation has occurred (e.g., purity <98%), it is not recommended for use in quantitative experiments.
-
Proper Storage: Always store this compound and related compounds protected from light. Use amber vials or wrap containers in aluminum foil.[16]
-
Inert Atmosphere: For long-term storage, consider storing the solid under an inert atmosphere (e.g., nitrogen or argon) to also prevent slow oxidation.
-
Temperature Control: Store the compound at the recommended temperature, typically refrigerated (2-8°C) or frozen (-20°C), to slow down all potential degradation reactions.[1][13]
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.[7][14]
-
Preparation: Prepare five separate solutions of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To one solution, add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 2 hours. Cool, neutralize with 1M NaOH, and dilute to the initial concentration.
-
Base Hydrolysis: To a second solution, add 1M NaOH to a final concentration of 0.1M. Keep at room temperature for 30 minutes. Cool, neutralize with 1M HCl, and dilute to the initial concentration.
-
Oxidative Degradation: To a third solution, add 30% hydrogen peroxide to a final concentration of 3%. Keep at room temperature for 2 hours. Dilute to the initial concentration.
-
Thermal Degradation: Keep a fourth solution in an oven at 80°C for 24 hours. Cool and dilute to the initial concentration.
-
Photolytic Degradation: Expose the fifth solution to direct sunlight or a photostability chamber (ICH Q1B guidelines) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by your HPLC method. Compare the chromatograms to identify the degradation products formed under each condition.
-
Self-Validation: The unstressed control serves as the baseline. Significant peak area reduction in the parent compound and the formation of new peaks in the stressed samples validate that degradation has occurred. The ability of your HPLC method to separate all these new peaks from the parent compound demonstrates it is "stability-indicating."[7]
Protocol 2: Recommended HPLC-UV Method for Purity Analysis
This is a general reverse-phase HPLC method adapted from published methods for Atovaquone, suitable for assessing the purity of this compound.[7][17]
-
Instrumentation: HPLC system with a PDA/UV detector and a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A mixture of an acidic buffer and acetonitrile (e.g., 20:80 v/v). The buffer can be prepared using ortho-phosphoric acid to adjust the pH to approximately 3.15.[7]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a standard solution of this compound at approximately 50 µg/mL in methanol or the mobile phase.[7]
-
Prepare your test sample at a similar concentration.
-
-
Analysis Run:
-
Inject a solvent blank to establish a baseline.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the test sample.
-
Calculate purity by the area normalization method (Area % of main peak = [Area of main peak / Total area of all peaks] x 100).
-
Data Summary & Visualization
Table 1: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale & Reference |
| Solid Storage | 2-8°C or -20°C, Protected from light, Under inert gas (optional) | To minimize thermal, photolytic, and oxidative degradation.[1][13][16] |
| Stock Solution | In DMSO or DMF at -20°C or -80°C | High solubility and stability in aprotic organic solvents at low temperatures.[13] |
| Aqueous Solution | Prepare fresh, use within one day | Poor aqueous solubility and potential for hydrolysis.[13] |
| General Handling | Use amber glassware or foil wrapping | Prevents exposure to light, a key degradation factor.[16] |
-
Degradation Pathway Diagram: Naphthoquinone Core
Caption: Potential degradation pathways of the this compound core structure.
References
- International Journal of Pharmaceutical Sciences. (2024). Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action.
- SynThink.
- Impactfactor.
- International Journal of Advanced Research in Science, Communication and Technology. (2024).
- Benchchem.
-
ResearchGate. (2025). Bioavailability enhancement of atovaquone using hot melt extrusion technology. [Link]
-
bioRxiv. (2024). A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection. [Link]
-
ResearchGate. (2025). Thermal and structural characterization of two polymorphs of Atovaquone and of its chloro derivative. [Link]
-
CBG-Meb. (2018). Public Assessment Report Scientific discussion Atovaquon Glenmark 750 mg/5 ml oral suspension. [Link]
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SynZeal. Atovaquone Impurities. [Link]
-
Journal of Applied Pharmaceutical Research. (2020). A review on characteristics and analytical methods of atovaquone – a potent antimalarial agent. [Link]
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ResearchGate. (2025). A review on characteristics and analytical methods of atovaquone – a potent antimalarial agent. [Link]
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Apotex Inc. (2018). APO-ATOVAQUONE Product Monograph. [Link]
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International Journal Of Pharma Research and Health Sciences. A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. [Link]
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Pharmaffiliates. Atovaquone - Impurity D (this compound). [Link]
-
World Journal of Pharmaceutical Research. Stability indicating RP-HPLC method for the simultaneous estimation of atovaquone and proguanil in bulk and tablet dosage form. [Link]
-
Springer. (2015). Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite. [Link]
-
NIH National Center for Biotechnology Information. (2013). Antimalarial pharmacology and therapeutics of atovaquone. [Link]
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NIH National Center for Biotechnology Information. (2020). Exposure to ambient air causes degradation and decreased in vitro potency of buparvaquone and parvaquone. [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Formulation and Optimization of Atovaquone Micronized Suspension by Top-down Method. [Link]
-
MDPI. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. [Link]
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MDPI. (2022). Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers. [Link]
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American Society for Microbiology. (2002). Antiparasitic Agent Atovaquone. [Link]
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PubChem. This compound. [Link]
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ResearchGate. Results of estimation of atovaquone (Mepron). [Link]
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PubMed. (2005). Phototoxic reaction associated with Malarone (atovaquone/proguanil) antimalarial prophylaxis. [Link]
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ACS Publications. (2011). Discovery and Development of an Efficient Process to Atovaquone. [Link]
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Wikipedia. Atovaquone. [Link]
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ScienceDirect. (2023). A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior arts. [Link]
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The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
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Research Journal of Pharmacy and Technology. (2018). Significance of Stability Studies on Degradation Product. [Link]
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SynZeal. Atovaquone EP Impurity D. [Link]
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overcoming O-Methyl Atovaquone precipitation in media
Technical Support Center: O-Methyl Atovaquone
A Guide to Preventing and Troubleshooting Precipitation in Experimental Media
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into overcoming the common challenge of this compound precipitation in aqueous media. As Senior Application Scientists, we understand that maintaining compound solubility is critical for experimental validity and reproducibility. This resource explains the underlying science and provides actionable protocols to ensure your success.
Section 1: Understanding the Core Problem: The "Why" Behind Precipitation
This compound, like its parent compound Atovaquone, is a highly hydrophobic molecule. This inherent low water solubility is the primary driver of precipitation when the compound is introduced into the aqueous environment of cell culture media or buffers.
-
The Science of Hydrophobicity: The structure of this compound leads to a high partition coefficient (LogP), meaning it preferentially dissolves in lipids or non-polar solvents over water. When a concentrated stock solution, typically made in a solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium, the solvent environment rapidly shifts from organic to aqueous. This "solvent shifting" can cause the compound's concentration to exceed its aqueous solubility limit, leading to the compound "crashing out" of solution as a precipitate.[1][2]
-
Kinetic vs. Thermodynamic Solubility:
-
Kinetic Solubility refers to the ability of a compound to stay in solution after being rapidly diluted from a concentrated organic stock. This is what is most relevant during typical experimental workflows. Precipitation that occurs immediately or within a few hours is a kinetic solubility issue.[2]
-
Thermodynamic Solubility is the true equilibrium solubility of the compound in a given medium after an extended period. A solution might be clear initially (kinetically soluble) but form a precipitate over 24-48 hours as it reaches its less soluble, thermodynamically stable state.
-
Section 2: Proactive Strategies for Preventing Precipitation
The most effective way to deal with precipitation is to prevent it from happening. This involves a carefully planned, multi-step dilution protocol.
The Two-Step Serial Dilution Protocol: The Gold Standard
Directly diluting a high-concentration DMSO stock into a large volume of media is the most common cause of precipitation. A serial dilution method is strongly recommended.[1]
Protocol: Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).[1][3] Atovaquone's solubility in DMSO is approximately 1 mg/mL (~2.7 mM), and this compound is expected to have similar properties.[3]
-
Ensure complete dissolution. Use a vortex mixer and, if necessary, a brief sonication in a water bath to break up any small particulates.[4][5] Visually confirm clarity against a light source.
-
-
Create an Intermediate Dilution (Crucial Step):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Adding compounds to cold media can decrease solubility.[1]
-
Perform an intermediate dilution of your DMSO stock into the pre-warmed media. For example, dilute the 10 mM stock 1:10 or 1:20 into a small volume of media.
-
Causality: This step gradually lowers the solvent polarity, allowing the compound to better acclimate to the aqueous environment and reducing the shock of solvent shifting.
-
-
Prepare the Final Working Concentration:
-
Add the intermediate dilution to the main volume of your pre-warmed experimental media to achieve your final desired concentration.
-
When adding the compound, introduce the solution dropwise or below the surface of the media while gently swirling or vortexing.[1] This promotes rapid and uniform dispersion.
-
-
Final Quality Control:
-
Visually inspect the final solution for any signs of cloudiness or precipitate. A Tyndall effect (light scattering) when viewed against a dark background can indicate the formation of colloidal nanoparticles, a precursor to visible precipitation.
-
Always prepare fresh working solutions for each experiment. Storing aqueous dilutions is not recommended as precipitation can occur over time.[3]
-
Workflow for Preparing Working Solutions
Caption: Decision tree for troubleshooting precipitation events.
References
- A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection. bioRxiv.
- Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
- A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection. PubMed.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
- Technical Support Center: Preventing Compound Precipit
- A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection. bioRxiv.
- Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos.
- Formulation and Optimization of Atovaquone Micronized Suspension by Top-down Method.
- Formulation and characterization of atovaquone nanosuspension for improved oral delivery in the tre
- Atovaquone - PRODUCT INFORM
- This compound | C23H21ClO3 | CID 19373434. PubChem.
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher.
- Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit.
- Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action. International Journal of Pharmaceutical Sciences.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central.
- Troubleshooting. BioAssay Systems.
- O-Methyl
- CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROM
- How to prevent "Antibacterial agent 102" precipit
- Bioavailability enhancement of atovaquone using hot melt extrusion technology. PubMed.
- Dimethyl sulfoxide. Wikipedia.
- Atovaquone - Antimicrobial Agent for Infection Research. APExBIO.
- Improving ATQ solubility: Significance and symbolism. Context.Reviews.
- O-Methyl
- Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
- TROUBLESHOOTING GUIDE FOR ENZYM
- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- Compound precipitation in high-concentr
- Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
- Troubleshooting Purific
- Methods for identifying precipitates and improving stability of chemically defined highly concentr
- CAS No : 129700-41-0 | Product Name : Atovaquone - Impurity D.
- Common Cell Culture Problems: Precipit
- Deriving protein binding‐corrected chemical concentrations for in vitro testing. PubMed Central.
- O-Methyl
- O-Methyl
- Clinical impact of serum proteins on drug delivery. PubMed.
- The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
- Draft COA. Chemicea.
- Cell culture media impact on drug product solution stability. PubMed.
Sources
troubleshooting inconsistent results with O-Methyl Atovaquone
Welcome to the technical support resource for O-Methyl Atovaquone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you achieve consistent and reliable results in your experiments by addressing the unique challenges associated with this compound.
Introduction to this compound
This compound is a derivative of the well-characterized antiprotozoal agent, Atovaquone. It is structurally similar, with a methyl group replacing the hydroxyl group at the 3-position of the naphthoquinone ring. While often classified as an impurity or a reference standard for Atovaquone, research into related ether derivatives suggests that this compound may possess significant biological activity, comparable to its parent compound[1]. Its mechanism of action is presumed to be the same as Atovaquone: inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain[2][3][4][5].
The primary experimental challenge with this compound, much like its parent compound, stems from its high lipophilicity and consequently poor aqueous solubility. This can lead to a variety of issues, including inconsistent results, compound precipitation, and artifacts in cell-based assays. This guide will provide you with the necessary information and protocols to mitigate these challenges.
Troubleshooting Guide: Inconsistent Results
This section addresses common problems encountered during experiments with this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: I'm observing significant variability in my IC50 values for this compound in cell-based assays. What could be the cause?
Inconsistent IC50 values are a frequent issue with hydrophobic compounds and can often be traced back to problems with compound solubility and stability.
Immediate Action Plan:
-
Visually Inspect Your Working Solutions: Before adding the compound to your cells, carefully inspect the diluted solution in your cell culture medium. Look for any signs of precipitation, such as a cloudy appearance or visible particles. Precipitation will lead to a lower effective concentration of the compound in solution, resulting in a higher apparent IC50.
-
Review Your Stock Solution Preparation and Storage: Improperly prepared or stored stock solutions are a major source of variability.
In-Depth Troubleshooting and Protocol:
-
Solubility is Key: this compound, like Atovaquone, is expected to be poorly soluble in aqueous solutions[6][7]. Even if your initial stock solution in a solvent like DMSO is clear, the compound can precipitate when diluted into your aqueous cell culture medium.
-
Protocol for Preparing Stock Solutions:
-
Choose the Right Solvent: High-purity, anhydrous DMSO is the recommended solvent for preparing a primary stock solution of this compound.
-
Determine the Maximum Soluble Concentration: If you are unsure of the solubility in your chosen solvent, start with a small amount of the compound and gradually add the solvent until it completely dissolves. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.
-
Prepare a Concentrated Stock: It is best to prepare a concentrated stock solution (e.g., 10-20 mM in 100% DMSO) to minimize the volume of solvent added to your cell culture medium.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
-
-
The Problem with Serial Dilutions: When preparing your working concentrations, avoid making large dilution steps directly into your aqueous medium.
-
Recommended Dilution Strategy:
-
Perform initial dilutions from your concentrated stock in 100% DMSO to create intermediate stocks.
-
For the final dilution into your cell culture medium, ensure the final concentration of DMSO is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and to reduce the likelihood of precipitation.
-
-
-
Stability in Culture Medium: The compound may not be stable in your cell culture medium over the duration of your experiment.
-
Recommendation: If you suspect instability, consider a shorter incubation time for your assay or refreshing the medium with freshly prepared compound solution during a longer experiment. You can also perform a stability study by incubating the compound in your medium under experimental conditions and measuring its concentration over time using HPLC.
-
Question 2: I'm seeing unexpected cytotoxicity or cell death at concentrations where I don't expect to see an effect. What could be happening?
This issue can arise from several factors, including solvent toxicity, compound precipitation, or off-target effects.
Immediate Action Plan:
-
Run a Solvent Control: Always include a vehicle control in your experiments (cell culture medium with the same final concentration of DMSO or other solvent used in your highest compound concentration). This will help you differentiate between compound-induced and solvent-induced cytotoxicity.
-
Check for Precipitates: As mentioned above, compound precipitation can cause unexpected cellular stress and death, independent of the compound's pharmacological activity.
In-Depth Troubleshooting and Protocol:
-
DMSO Cytotoxicity: While a versatile solvent, DMSO can be toxic to some cell lines at higher concentrations. The sensitivity can vary significantly between cell types.
-
Best Practice: Keep the final DMSO concentration in your cell culture medium below 0.5%. If your experimental design requires a higher concentration, you must determine the tolerance of your specific cell line to DMSO.
-
-
Compound Precipitation and Cellular Stress: When a hydrophobic compound precipitates in the culture medium, the solid particles can be taken up by cells or can adsorb to the cell surface, leading to physical stress and triggering cell death pathways that are not related to the intended mechanism of action.
-
Mitigation Strategy: If you observe precipitation, you may need to reduce the highest concentration of this compound in your assay or explore the use of a solubilizing agent, such as a low concentration of a biocompatible surfactant or cyclodextrin. However, be aware that these agents can also have their own effects on cells.
-
-
Biological Activity of this compound: It is important to remember that this compound is likely a biologically active compound. Research on similar ether derivatives of Atovaquone has shown potent antimalarial activity[1]. Therefore, the observed cytotoxicity may be a real, on-target effect.
Question 3: My results are inconsistent between different batches of this compound. Why is this happening?
Batch-to-batch variability can be a significant issue, especially when the compound is sourced from different suppliers or is synthesized in-house.
Immediate Action Plan:
-
Request the Certificate of Analysis (CoA): Always obtain the CoA for each batch of the compound. This document provides crucial information about the purity of the compound.
-
Standardize Your Procedures: Ensure that you are using the exact same protocol for preparing stock solutions and running your assays with each new batch.
In-Depth Troubleshooting and Protocol:
-
Purity Matters: this compound is often supplied as a reference standard for Atovaquone, which means its primary purpose is for analytical identification. The purity of different batches can vary.
-
Recommendation: If possible, purchase this compound from a reputable supplier who provides a detailed CoA with purity determined by a reliable method such as HPLC.
-
-
Proper Handling of a New Batch:
-
Solubility Check: Perform a small-scale solubility test with each new batch to confirm its solubility in your chosen solvent.
-
Functional Quality Control: If you have a previous batch that gave consistent results, consider running a side-by-side comparison with the new batch in a simple, rapid assay to confirm similar activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound? A1: The mechanism of action of this compound is presumed to be the same as that of its parent compound, Atovaquone. It is expected to act as an inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts mitochondrial respiration and ATP production[2][3][4][5].
Q2: What are the recommended solvents for dissolving this compound? A2: Due to its likely hydrophobic nature, this compound should be dissolved in an organic solvent. The recommended solvent for preparing a primary stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO). Ethanol may also be a suitable solvent, but its volatility can make it more difficult to work with for preparing precise concentrations.
Q3: How should I store stock solutions of this compound? A3: Stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C. This will minimize degradation from repeated freeze-thaw cycles and prevent the absorption of water by the hygroscopic DMSO, which can lead to compound precipitation.
Q4: Is this compound light-sensitive? A4: While specific data on the photosensitivity of this compound is not readily available, many complex organic molecules can be degraded by light. As a general precaution, it is recommended to store stock solutions in amber vials or vials wrapped in aluminum foil to protect them from light.
Q5: What is the biological activity of this compound? A5: While this compound is often considered an impurity of Atovaquone, studies on similar ether derivatives of Atovaquone have shown that they can retain potent biological activity, comparable to the parent compound[1]. Therefore, it should not be assumed to be inactive.
Data and Protocols
Table 1: Recommended Solvents and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High dissolving power for hydrophobic compounds. |
| Stock Concentration | 10-20 mM | Minimizes the volume of solvent in the final assay. |
| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Aliquoting | Small, single-use volumes | Avoids repeated freeze-thaw cycles. |
| Light Protection | Amber vials or foil | Prevents potential photodegradation. |
Protocol: Experimental Determination of Aqueous Solubility
If you need to determine the solubility of this compound in your specific cell culture medium, you can use a shake-flask method[8].
-
Preparation: Prepare a series of dilutions of your this compound stock solution in your cell culture medium.
-
Incubation: Incubate the solutions at your experimental temperature (e.g., 37°C) for a period of time (e.g., 24 hours) with gentle agitation to allow the solution to reach equilibrium.
-
Separation: Centrifuge the samples at high speed to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: this compound is thought to inhibit the Cytochrome bc1 complex.
Diagram 2: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental data.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Biot, C., et al. (2009). Synthesis and antimalarial activity of new atovaquone derivatives. European Journal of Medicinal Chemistry, 44(11), 4778-4782.
- International Journal of Pharmaceutical Sciences. (2024). Atovaquone: A Comprehensive Review of Its Antimicrobial Efficacy and Mechanism of Action. International Journal of Pharmaceutical Sciences, 15(12).
-
ResearchGate. (2025). Synthesis and antimalarial activity of new atovaquone derivatives. Retrieved from [Link]
-
SynZeal. (n.d.). Atovaquone EP Impurity D. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis and In-Vivo Pharmacological Evaluation of Some Novel 4(3H)- Quinazolinone Derivatives as Potential Anti-malarial Agents. Retrieved from [Link]
-
PubMed. (2013). Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Historical development of atovaquone and its physicochemical (partition.... Retrieved from [Link]
-
PNAS. (n.d.). Inhibitor binding changes domain mobility in the iron–sulfur protein of the mitochondrial bc1 complex from bovine heart. Retrieved from [Link]
-
ResearchGate. (2025). Inhibiting Plasmodium cytochrome bc1: A complex issue | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Inhibiting Plasmodium cytochrome bc1: a complex issue. Retrieved from [Link]
-
ResearchGate. (2025). Cell culture media impact on drug product solution stability. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). atovaquone. Retrieved from [Link]
-
MDPI. (2024). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Retrieved from [Link]
-
PubMed Central. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]
-
PubMed. (n.d.). A Vehicle for the Evaluation of Hydrophobic Compounds in Cell Culture. Retrieved from [Link]
-
ResearchGate. (2025). Measurement of hydrophobic interactions of mammalian cells grown in culture. Retrieved from [Link]
-
ResearchGate. (2025). Can AZD8797 be prepared with 10% DMSO + 90% saline?. Retrieved from [Link]
Sources
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- 2. Biological evaluation of hydroxynaphthoquinones as anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing O-Methyl Atovaquone Concentration for IC50 Determination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist you in accurately determining the 50% inhibitory concentration (IC50) of O-Methyl Atovaquone in your in vitro experiments. The content is structured to address specific challenges you may encounter, ensuring the scientific integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Atovaquone?
A1: this compound is a methylated derivative of Atovaquone.[1][2][3][4] Atovaquone is a broad-spectrum antiprotozoal agent used in the treatment of malaria, Pneumocystis jirovecii pneumonia (PCP), and babesiosis.[5][6][7] this compound is often used as a reference standard or impurity in the manufacturing of Atovaquone.[4]
Q2: What is the mechanism of action of Atovaquone and its derivatives?
A2: Atovaquone targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[5][7][8][9] By acting as a competitive inhibitor of ubiquinol, it disrupts mitochondrial function, leading to the collapse of the mitochondrial membrane potential.[5][6][8][9] This ultimately inhibits pyrimidine biosynthesis, which is essential for DNA replication and parasite survival.[5][6][9] It is presumed that this compound functions through a similar mechanism.
Q3: Why is determining the IC50 value of this compound important?
A3: The IC50 value is a critical measure of a drug's potency.[10][11] It represents the concentration of a compound required to inhibit a specific biological process by 50%.[10][11] For this compound, determining the IC50 is essential for understanding its potential antiprotozoal activity, comparing its efficacy to other compounds, and for quality control purposes in drug development.
Q4: What are the key challenges in determining the IC50 of hydrophobic compounds like this compound?
A4: The primary challenge with hydrophobic compounds is their poor solubility in aqueous media, which is typically used for in vitro assays.[12] This can lead to drug precipitation, inaccurate concentrations, and high variability in results. Careful selection of solvents and preparation of stock solutions are critical to overcome these issues.
Troubleshooting Guide
This section addresses common problems encountered during IC50 determination for this compound and provides step-by-step solutions.
Problem 1: Poor Solubility and Drug Precipitation
Symptoms:
-
Visible precipitate in the stock solution or in the assay wells after dilution.
-
Inconsistent and non-reproducible IC50 values.
-
A flat dose-response curve.
Causality: this compound, similar to its parent compound Atovaquone, is highly lipophilic and sparingly soluble in aqueous solutions.[12] The use of an inappropriate solvent or exceeding the solubility limit during dilution can cause the compound to precipitate out of solution.
Solution Protocol:
-
Solvent Selection:
-
Prepare the primary stock solution in 100% Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[12] Atovaquone has a solubility of approximately 1 mg/mL in these solvents.[12]
-
Ensure the final concentration of the organic solvent in the assay medium is kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
-
Stock Solution Preparation:
-
Dissolve this compound in the chosen solvent by gentle vortexing or sonication.
-
Visually inspect the solution for any undissolved particles. If present, warm the solution slightly (e.g., to 37°C) to aid dissolution.
-
-
Serial Dilution Strategy:
-
Perform serial dilutions in the same organic solvent as the stock solution to create intermediate concentrations.
-
For the final dilution into the aqueous assay medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation. A two-step dilution process is often beneficial.
-
Problem 2: Inconsistent or Non-Sigmoidal Dose-Response Curves
Symptoms:
-
High variability between replicate wells.
-
A shallow or irregular dose-response curve that does not fit a standard sigmoidal model.
-
Difficulty in determining an accurate IC50 value.
Causality: This issue can arise from several factors, including inaccurate pipetting, uneven cell seeding, or the compound's mechanism of action.[13] For mitochondrial inhibitors like Atovaquone, the onset of action can be slow, and the standard incubation time may not be sufficient to observe the full inhibitory effect.[8]
Solution Protocol:
-
Assay Optimization:
-
Cell Density: Optimize the initial cell seeding density to ensure logarithmic growth throughout the assay period and avoid nutrient depletion or contact inhibition.[13]
-
Incubation Time: Extend the incubation period (e.g., from 48 to 72 or 96 hours for Plasmodium falciparum) to allow for the full manifestation of the drug's inhibitory effect.
-
Positive and Negative Controls: Always include a potent, known inhibitor of the target organism (e.g., Chloroquine or Artemisinin for P. falciparum) as a positive control and a solvent-only control as a negative control.[10]
-
-
Data Analysis:
Problem 3: High Background Signal or Low Assay Window
Symptoms:
-
A small difference in signal between the untreated control and the maximum inhibition wells.
-
A low Z'-factor, indicating a less robust assay.[15]
Causality: A low assay window can be due to the intrinsic fluorescence or absorbance of the test compound, or issues with the viability assay itself.
Solution Protocol:
-
Compound Interference Check:
-
Run a control plate with the compound dilutions in cell-free medium to check for any interference with the assay's detection method (e.g., fluorescence or absorbance).
-
If interference is observed, subtract the background signal from the corresponding wells with cells.
-
-
Assay Selection:
-
Consider alternative viability assays. For example, if using a SYBR Green I-based assay for malaria, which measures DNA content, you could switch to a pLDH (parasite lactate dehydrogenase) assay, which measures metabolic activity.[10]
-
Experimental Protocols & Data Presentation
Protocol: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM primary stock solution: Dissolve the appropriate amount of this compound powder in 100% DMSO. For example, for a 10 mM stock of a compound with a molecular weight of 380.86 g/mol , dissolve 3.81 mg in 1 mL of DMSO.
-
Create an intermediate stock solution: Dilute the 10 mM primary stock 1:100 in DMSO to a concentration of 100 µM.
-
Prepare the highest concentration for the assay: Dilute the 100 µM intermediate stock 1:100 in the complete culture medium to a final concentration of 1 µM. This will result in a final DMSO concentration of 0.01%, which is well below the cytotoxic level for most cell lines.
-
Perform serial dilutions: Carry out 2-fold or 3-fold serial dilutions from the highest concentration in complete culture medium to generate the desired concentration range for the dose-response curve.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO or DMF | Maximizes solubility of the hydrophobic compound.[12] |
| Final Solvent Conc. | ≤0.5% | Avoids solvent-induced cytotoxicity. |
| Dilution Series | 2-fold or 3-fold | Provides sufficient data points for accurate curve fitting. |
| Concentration Range | Span at least 4-5 logs | Ensures capturing the full sigmoidal dose-response. |
Diagrams
Caption: Workflow for IC50 determination of this compound.
Caption: Mechanism of action of Atovaquone derivatives.
References
-
Hill, D. R. (n.d.). Antiparasitic Agent Atovaquone. PubMed Central. Retrieved from [Link]
-
Srivastava, I. K., & Vaidya, A. B. (2000). Atovaquone resistance in malaria parasites. Drug Resistance Updates, 3(5), 283–287. Retrieved from [Link]
-
Korsinczky, M., Chen, N., Kotecka, B., Saul, A., Rieckmann, K., & Cheng, Q. (2000). Mutations in Plasmodium falciparum Cytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site. Antimicrobial Agents and Chemotherapy, 44(8), 2100–2108. Retrieved from [Link]
-
Biagini, G. A., Fisher, N., Shone, A. E., & Ward, S. A. (2013). Antimalarial pharmacology and therapeutics of atovaquone. Expert Review of Clinical Pharmacology, 6(1), 103–113. Retrieved from [Link]
-
Wikipedia. (2023). Atovaquone/proguanil. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Atovaquone. In Wikipedia. Retrieved from [Link]
-
Patsnap. (2024). What is Atovaquone used for?. Synapse. Retrieved from [Link]
-
Pandey, A. V. (2014). Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods. PLOS ONE, 9(10), e109634. Retrieved from [Link]
-
Pandey, A. V. (2014). Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods. PubMed Central. Retrieved from [Link]
-
Garcia, J., Rodrigues, J., & Nogueira, F. (2017). Emergence of Resistance to Atovaquone-Proguanil in Malaria Parasites: Insights from Computational Modeling and Clinical Case Reports. Antimicrobial Agents and Chemotherapy, 61(11). Retrieved from [Link]
-
Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Screening In Vitro and In Vivo. MMV. Retrieved from [Link]
-
D'Souza, C. R., & D'Souza, B. (1994). Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. The American Journal of Tropical Medicine and Hygiene, 51(2), 214–218. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Retrieved from [Link]
-
Nakornchai, S., Konking, P., & Likhitwitayawuid, K. (2007). In vitro atovaquone/proguanil susceptibility and characterization of the cytochrome b gene of Plasmodium falciparum from different endemic regions of Thailand. Malaria Journal, 6, 127. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Retrieved from [Link]
-
ResearchGate. (n.d.). Summarized IC50 from standard life cycle asexual blood stage drug assay for all isolates and P. falciparum 7G8. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Retrieved from [Link]
-
Martínez-Cebrián, G., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(15), 8251. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Atovaquone - Impurity D. Pharmaffiliates. Retrieved from [Link]
Sources
- 1. This compound | TRC-M288300-100MG | LGC Standards [lgcstandards.com]
- 2. anaxlab.com [anaxlab.com]
- 3. This compound | C23H21ClO3 | CID 19373434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Antiparasitic Agent Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atovaquone - Wikipedia [en.wikipedia.org]
- 7. What is Atovaquone used for? [synapse.patsnap.com]
- 8. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. clyte.tech [clyte.tech]
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- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: O-Methyl Atovaquone Assay Interference
Welcome to the technical support guide for researchers utilizing O-Methyl Atovaquone. This resource is designed to help you navigate and troubleshoot potential artifacts and interference when assessing cell viability. As a structural analog of ubiquinone, this compound's mechanism of action as a mitochondrial complex III inhibitor can lead to non-trivial interactions with common metabolic assays.[1][2][3] This guide provides in-depth explanations, validated troubleshooting protocols, and recommendations for alternative assays to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My MTT assay shows an unexpected increase in signal at high concentrations of this compound, suggesting higher viability. My microscopy data clearly shows cell death. What is happening?
This is a classic example of compound-related assay interference. The MTT assay, and other related tetrazolium-based assays (XTT, MTS), measures cell viability by quantifying the reduction of a tetrazolium salt (yellow) to a formazan product (purple/orange).[4][5][6] This reduction is assumed to be carried out by mitochondrial and cellular dehydrogenases in metabolically active, viable cells.[4][5][7]
The Problem: this compound, like its parent compound Atovaquone, is a potent inhibitor of the mitochondrial electron transport chain at complex III.[1][2][8][9] As a ubiquinone analog, it possesses intrinsic reducing potential.[3][10] This means the compound itself can directly, abiotically reduce the MTT reagent to formazan in the culture medium, completely bypassing the cellular enzymatic machinery. This chemical reduction leads to a strong false-positive signal that masks the compound's true cytotoxic effect.
dot graph TD; subgraph "Standard MTT Assay Pathway" A[MTT - Yellow, Soluble] -- "Cellular Dehydrogenases (in viable cells)" --> B((Formazan - Purple, Insoluble)); end subgraph "Interference Pathway" C[MTT - Yellow, Soluble] -- "this compound(Direct Chemical Reduction)" --> D((Formazan - Purple, Insoluble)); end subgraph "Result" E["Signal Increase(False Viability)"]; end B --> E; D --> E; style A fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#5F6368,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#5F6368,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end dot Caption: Mechanism of MTT assay interference.
Troubleshooting Protocol: Validating and Correcting for Interference
To confirm this interference, you must run a "Compound Only" control.
Objective: To measure the direct reduction of the assay reagent by this compound in a cell-free environment.
Materials:
-
96-well cell culture plate
-
Phenol red-free culture medium (to avoid pH-related color interference)[11]
-
This compound stock solution
-
MTT (or XTT, MTS) reagent
-
Solubilization buffer (for MTT)
-
Multichannel pipette
-
Plate reader spectrophotometer
Procedure:
-
Plate Setup: Design a plate layout that includes your experimental wells (Cells + Compound), "No-Cell" control wells (Medium + Compound), and a "Vehicle Control" (Cells + Vehicle).
-
Serial Dilution: In the "No-Cell" wells, prepare a serial dilution of this compound identical to the concentrations used in your experimental wells. Use phenol red-free medium as the diluent.
-
Incubation: Incubate this plate for the same duration as your main experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add the MTT (or other tetrazolium) reagent to all wells (including the "No-Cell" controls). Incubate for the standard time (e.g., 2-4 hours).
-
Solubilization (for MTT only): If using MTT, add the solubilization solution to all wells and mix thoroughly to dissolve the formazan crystals.[5]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[4][5]
-
Data Analysis:
-
Subtract the absorbance of the "Medium Only" blank from all readings.
-
The absorbance values from your "No-Cell" (Compound Only) wells represent the degree of direct chemical reduction.
-
Subtract the corresponding "No-Cell" absorbance value from your experimental wells (Cells + Compound). This corrected value more accurately reflects cell-mediated reduction.
-
Expected Outcome: You will likely observe a concentration-dependent increase in absorbance in the "No-Cell" wells, confirming the interference.
FAQ 2: Are there other viability assays that this compound might interfere with?
Yes. Due to its mechanism of action and chemical properties, this compound can interfere with several types of assays.
| Assay Type | Principle | Potential for Interference by this compound |
| Tetrazolium Reduction (MTT, MTS, XTT, WST-1) | Measures metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes.[5] | High. The compound's redox activity can directly reduce the tetrazolium dye, causing false-positive signals.[12] |
| Resazurin Reduction (alamarBlue®) | Measures metabolic activity via the reduction of blue resazurin to pink, fluorescent resorufin by cellular reductases.[13][14] | Moderate to High. As a redox-active compound, this compound may directly reduce resazurin. This must be validated with a cell-free control. |
| LDH Release Assay | Measures cytotoxicity by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the medium.[15][16] | Low to Moderate. Interference is less likely to be from direct reduction but could occur if the compound inhibits the LDH enzyme itself, which would lead to a false-negative result (underestimation of cell death).[15][17][18] |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures viability by quantifying ATP levels using a luciferase-luciferin reaction.[13] Assumes viable cells maintain a stable ATP pool. | Low (Direct Interference). However, as a mitochondrial inhibitor, this compound is designed to deplete cellular ATP.[2][8][9] This will result in a strong, mechanistically-relevant decrease in signal, which accurately reflects its bioactivity, not assay interference. |
FAQ 3: Given the interference with metabolic assays, what are the recommended alternative methods for assessing the cytotoxicity of this compound?
When dealing with mitochondrial inhibitors, it is crucial to use assays that do not rely on mitochondrial function or general metabolic redox activity. The best approach is to use orthogonal methods that measure different hallmarks of cell death.
Recommended Alternative Assays:
-
ATP Quantification Assay (e.g., CellTiter-Glo®):
-
Principle: This is the most mechanistically relevant assay. This compound inhibits the electron transport chain, which directly leads to a collapse in ATP production.[2][8][9] This assay quantifies the ATP present, providing a direct readout of the compound's intended biological effect.
-
Advantage: High sensitivity, simple "add-mix-read" protocol, and directly measures the consequence of mitochondrial inhibition.[13]
-
Consideration: Ensure your incubation time is sufficient to allow for ATP depletion in treated cells.
-
-
Membrane Integrity Assays (Cytotoxicity):
-
Principle: These assays measure the loss of plasma membrane integrity, a hallmark of late apoptosis or necrosis.
-
Methods:
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.[15] Remember to run a control to check for direct enzyme inhibition by your compound.
-
Dye Exclusion Assays: Use dyes like Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membranes. This is typically quantified by flow cytometry or high-content imaging.
-
Trypan Blue Exclusion: A simple, microscopy-based method where dead cells with permeable membranes take up the blue dye.[13]
-
-
-
Total Biomass/Protein Quantification:
-
Principle: These endpoint assays stain total protein content of the cells remaining attached to the plate after treatment.
-
Methods:
-
Crystal Violet Staining (CVS): A simple and reliable method where the dye stains the nuclei and proteins of adherent cells.
-
Sulforhodamine B (SRB) Assay: The SRB dye binds to basic amino acids in cellular proteins under acidic conditions, providing a measure of total biomass.[12]
-
-
Advantage: Unaffected by the metabolic state of the cell or the redox potential of the compound.
-
Workflow for Selecting a Reliable Assay
dot graph TD; subgraph "Phase 1: Initial Screening & Validation" A(Start: Testing this compound) --> B{Is the primary assay metabolic? (e.g., MTT, XTT, Resazurin)}; B -- Yes --> C(Critical Step:Run Cell-Free Compound Control); C --> D{Interference Observed?}; B -- No --> E(Proceed with caution, consider mechanism); end subgraph "Phase 2: Troubleshooting & Alternative Selection" D -- Yes --> F[Action: Discard Metabolic Assay Data]; F --> G(Select Orthogonal Assays); G --> H(ATP QuantificationMechanistically Relevant); G --> I(Membrane IntegrityCytotoxicity Marker); G --> J(Total Protein/BiomassEndpoint Viability); end subgraph "Phase 3: Data Confirmation" H --> K; I --> K; J --> K[Confirm Cytotoxicity with at least 2 different methods]; end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style K fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end dot Caption: Decision workflow for assay selection.
References
- What is the mechanism of Atovaquone? - Patsnap Synapse. (2024-07-17).
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
- Cell viability assays: Alternatives to the MTT assay. (2017-05-02).
- XTT Assays vs MTT - Biotech Spain. (2025-12-29).
- Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - NIH.
- Comprehensive Overview of the LDH Cytotoxicity Assay Kit: Principles, Applications, and Advances. (2025-01-27).
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem.
- Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells | Oncotarget. (2016-06-07).
- MTT assay - Wikipedia.
- Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC - NIH. (2022-05-05).
- MTT assay protocol | Abcam.
- Alternatives to MTT Assay in Cell Viability Assessments - 4B - Alojamiento Web UVa. (2023-07-05).
- Validation of an LDH Assay for Assessing Nanoparticle Toxicity - ResearchGate. (2025-08-07).
- Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC - NIH.
- Atovaquone - Wikipedia.
- Atovaquone - PubChem - NIH.
- Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
- Cell Viability | Cyprotex ADME-Tox Solutions - Evotec.
Sources
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- 2. Atovaquone: An Inhibitor of Oxidative Phosphorylation as Studied in Gynecologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 9. Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atovaquone - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. atcbiotech.com [atcbiotech.com]
- 16. Cell Viability | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Methyl Atovaquone Stability
Welcome to the technical support guide for O-Methyl Atovaquone. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. This guide provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols to assess the stability of your material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to its stability?
This compound is the O-methylated derivative of Atovaquone, a well-established antiprotozoal agent. The core structure is a 2-substituted-3-hydroxy-1,4-naphthoquinone. In this compound, the hydroxyl group at the 3-position is replaced by a methoxy group (-OCH3). This modification blocks the acidic proton of the hydroxyl group, which can significantly alter its susceptibility to certain degradation pathways, particularly those involving oxidation and pH-dependent hydrolysis. However, the naphthoquinone core and the chlorophenylcyclohexyl side chain remain, which are the primary determinants of its overall chemical behavior.
Q2: What are the ideal long-term storage conditions for solid this compound?
Based on the stability of the parent compound, Atovaquone, and general best practices for small molecules, this compound as a solid should be stored in tightly sealed containers at controlled room temperature or refrigerated, protected from light and moisture.[1] For long-term storage, maintaining the compound at -20°C is recommended to minimize the risk of degradation over extended periods, similar to the parent compound Atovaquone which shows stability for ≥4 years at -20°C.[2] The key is to prevent exposure to environmental factors like humidity, light, and high temperatures that can accelerate degradation.[3][4]
Q3: My this compound is dissolved in a solvent for experimental use. How should I store the solution?
Solutions are inherently less stable than the solid compound. The stability of this compound in solution depends heavily on the solvent used. For Atovaquone, it is recommended not to store aqueous solutions for more than one day.[2] For organic solvents like DMSO or DMF, while solubility is higher, long-term storage is not advisable due to the potential for solvent-mediated degradation.
Core Recommendation: Prepare solutions fresh for each experiment. If short-term storage is unavoidable, store the solution at -20°C or -80°C in an airtight, light-protected vial for no longer than a few days. Always perform a quality control check (e.g., via HPLC) if the solution has been stored.
Q4: What are the likely degradation pathways for this compound?
Based on forced degradation studies of the parent compound, Atovaquone, the primary degradation pathways to be aware of are:
-
Oxidation: The naphthoquinone ring system can be susceptible to oxidative degradation.[5][6] This is a significant concern and can be initiated by atmospheric oxygen, peroxides, or light.
-
Photolysis: Exposure to UV or even ambient light can induce degradation.[7] Photostability testing is a standard part of stability protocols under ICH guidelines.[8]
-
Hydrolysis: While the methylation of the hydroxyl group should reduce susceptibility to simple base-catalyzed hydrolysis, extreme pH conditions (acidic or basic) could potentially cleave the methoxy group or other parts of the molecule.[7][9]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[10]
Troubleshooting Guide
Issue 1: I observe a loss of potency or unexpected results in my assay.
This is often the first sign of compound degradation.
-
Causality Check:
-
Storage Conditions: Was the solid compound or solution stored correctly (temperature, light, moisture)?
-
Solution Age: How old is the stock solution? As a best practice, solutions should be made fresh.
-
Solvent Purity: Were high-purity, anhydrous solvents used? Peroxides in older ethers or aldehydes in DMSO can be reactive.
-
-
Troubleshooting Steps:
-
Prepare a Fresh Solution: Prepare a new stock solution from the solid material and repeat the experiment.
-
Perform a Purity Check: Analyze your current stock solution and the solid material using a stability-indicating method like HPLC-UV to check for degradation products and quantify the parent peak. (See Protocol 1).
-
Source a New Lot: If the solid material itself shows signs of degradation, it may have been compromised. Obtain a new, certified lot of the compound.
-
Issue 2: I see new peaks appearing in my HPLC or LC-MS analysis.
New peaks are a direct indication of impurity formation or degradation.
-
Causality Check:
-
Forced Degradation Comparison: The identity of the new peak can often be inferred by comparing its retention time to peaks generated during a forced degradation study.[10][11] For example, a peak appearing after exposure to an oxidizing agent is likely an oxidation product.[5]
-
Mass Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peak. A mass increase of +16 Da often suggests oxidation (addition of an oxygen atom). A loss corresponding to the methoxy group may indicate hydrolysis.
-
-
Troubleshooting Steps:
-
Quantify the Impurity: Determine the area percentage of the new peak relative to the this compound peak. Regulatory guidelines often define a "significant change" as the failure to meet the specification, which includes purity levels.[12]
-
Isolate and Characterize (Advanced): For critical applications, the impurity may need to be isolated via preparative HPLC and its structure elucidated using techniques like NMR and high-resolution mass spectrometry.
-
Review Handling Procedures: The appearance of new peaks strongly suggests that current handling or storage protocols are insufficient to maintain the compound's stability. Re-evaluate all steps from weighing to final use.
-
Issue 3: The physical appearance of my solid compound has changed (e.g., color, clumping).
-
Causality Check:
-
Color Change: A change from a pale yellow to a darker color can indicate oxidation or the formation of polymeric degradation products.
-
Clumping/Caking: This is a classic sign of moisture absorption. Hygroscopic compounds will readily absorb water from the atmosphere if not stored in a desiccated environment.
-
-
Troubleshooting Steps:
-
Do Not Use: Do not use the material if its physical appearance has changed. The change is a clear indicator of a chemical change.
-
Verify Storage: Ensure that the container is properly sealed and stored in a dry environment. For long-term storage, consider placing the container inside a secondary sealed bag with a desiccant.
-
Analytical Confirmation: Confirm the degradation by running an analytical test like HPLC to assess purity.
-
Experimental Protocols & Workflows
Protocol 1: Routine Stability Assessment via RP-HPLC
This protocol is a stability-indicating method adapted from validated methods for Atovaquone.[7][13] It can be used to assess the purity of this compound and detect degradation products.
1. Materials & Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
HPLC-grade water
-
Ortho-phosphoric acid or Formic acid
-
C18 Reverse-Phase HPLC Column (e.g., 250mm x 4.6mm, 5µm)
-
HPLC system with UV detector
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of Acetonitrile and a buffer. A good starting point is ACN:Buffer (80:20 v/v).[7][13] The buffer can be water with pH adjusted to ~3.15 with ortho-phosphoric acid.[7]
-
Flow Rate: 1.0 - 1.5 mL/min[7]
-
Column Temperature: 30°C
-
Detection Wavelength: 283 nm or 284 nm, which are absorbance maxima for the atovaquone chromophore.[7][14]
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent like Methanol at a concentration of ~1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of ~100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Analysis & Evaluation:
-
Inject a freshly prepared "Time Zero" sample to establish a reference chromatogram and peak area.
-
Inject the aged or suspect sample.
-
Evaluation: Compare the chromatograms. Look for:
-
A decrease in the peak area of this compound.
-
The appearance of new peaks (degradants).
-
Calculate the % purity by dividing the main peak area by the total area of all peaks. A significant drop in purity indicates degradation.
-
Workflow for Long-Term Stability Study
This workflow is based on the principles outlined in the ICH Q1A(R2) guidelines.[4][15][16]
Caption: A typical workflow for a long-term stability study.
Potential Degradation Pathway Visualization
This diagram illustrates a hypothetical oxidative degradation, a common pathway for such molecules.[5]
Caption: Potential oxidative degradation pathway for this compound.
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Protection | Duration |
| Solid | Long-Term | -20°C | Tightly sealed, protect from light & moisture | Years (as per CoA) |
| Working | Controlled Room Temp | Tightly sealed, protect from light & moisture | Months | |
| Solution | Stock (Organic) | -20°C to -80°C | Airtight, protect from light | Days (prepare fresh recommended) |
| Aqueous Buffer | 2-8°C | Airtight, protect from light | < 24 hours |
References
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
-
ICH STABILITY TESTING GUIDELINES. SNS Courseware.
-
How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in.
-
Ich guidelines for stability studies 1. Slideshare.
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
-
Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Atovaquone. Impactfactor.org.
-
Q1A(R2) Guideline. ICH.
-
Development and validation of stability-indicating RP-HPLC method for Estimation of Atovaquone. ResearchGate.
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.
-
RP-HPLC method for simultaneous estimation of atovaquone and proguanil. Preprints.org.
-
A Novel RP-HPLC Method Development and Validation of Anti-Malarial Drugs Atovaquone and Proguanil Hydrochloride in Bulk. International Journal Of Pharma Research and Health Sciences.
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
-
Stability testing of existing active substances and related finished products. European Medicines Agency (EMA).
-
Method development and validation of atovaquone in rat plasma by UPLC-UV detection and its application to a pharmacokinetic study. Scholars Research Library.
-
Stability Testing of Pharmaceutical Products. PharmaInfo.
-
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor.
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(PDF) Method development and Validation of Atovaquone in Rat Plasma by UPLC-UV detection and its Application to a pharmacokinetic Study. ResearchGate.
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Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate.
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Chloroquine. Wikipedia.
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minimizing off-target effects of O-Methyl Atovaquone
Technical Support Center: O-Methyl Atovaquone
A Researcher's Guide to Minimizing Off-Target Effects
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the most common questions regarding the mechanism and specificity of this compound.
Q1: What is this compound and how does it relate to Atovaquone?
A1: this compound is the O-methylated derivative of Atovaquone and is often cataloged as "Atovaquone EP Impurity D".[1][2][3] Structurally, it is very similar to its parent compound, Atovaquone, a well-documented antiprotozoal agent.[4] Given this structural similarity, its primary mechanism of action is presumed to be identical to that of Atovaquone. It is crucial for researchers to be aware that this compound may be present as an impurity in preparations of Atovaquone, and its distinct pharmacological profile, while similar, is not as extensively characterized.
Q2: What is the primary (on-target) mechanism of action for this compound?
A2: The primary target of the Atovaquone family of compounds is the mitochondrial electron transport chain (ETC). Specifically, it acts as a potent inhibitor of the Cytochrome bc1 complex, also known as Complex III.[5] By binding to the ubiquinone binding site of this complex, it disrupts the flow of electrons, which has two major downstream consequences:
-
Collapse of the Mitochondrial Membrane Potential: This directly inhibits the production of ATP through oxidative phosphorylation, starving the cell of its primary energy source.[4][5]
-
Inhibition of Pyrimidine Biosynthesis: The function of Complex III is essential for the regeneration of ubiquinone, a required cofactor for the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway. Therefore, inhibition of Complex III indirectly halts the synthesis of pyrimidines necessary for DNA and RNA replication.[4][6]
Q3: What are the potential off-target effects of this compound, and why should I be concerned?
A3: An off-target effect occurs when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses that can confound experimental results. While this compound's specific off-target profile is not exhaustively mapped, we can infer potential effects from its parent compound, Atovaquone. For example, Atovaquone has been identified as a potent inhibitor of the STAT3 signaling pathway, an effect entirely independent of its action on the mitochondrial ETC.[7] It achieves this by downregulating the cell-surface expression of glycoprotein 130 (gp130), a co-receptor required for STAT3 activation by cytokines like IL-6.[7]
Ignoring such effects can lead to misinterpretation of data. A phenotype observed in your experiment could be erroneously attributed to mitochondrial inhibition when it is, in fact, a consequence of STAT3 pathway disruption or another unknown off-target interaction.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides practical solutions to common issues encountered during experiments with this compound.
Issue 1: I'm observing a cellular phenotype (e.g., apoptosis, differentiation) that seems inconsistent with simple ATP depletion. How can I determine if this is an on-target or off-target effect?
Answer: This is a critical validation step. The key is to design experiments that can isolate the known on-target mechanism from other potential effects. We recommend a two-pronged approach: a metabolic assessment and a rescue experiment.
-
Step 1: Confirm On-Target Engagement. First, verify that this compound is inhibiting mitochondrial respiration in your specific experimental system at the concentrations you are using. The gold-standard method for this is extracellular flux analysis.
-
See Protocol 1: Extracellular Flux Analysis to Confirm Mitochondrial Inhibition.
-
-
Step 2: Perform a Mechanistic Rescue Experiment. The inhibition of pyrimidine synthesis is a direct, testable consequence of on-target activity. By providing cells with an external source of pyrimidines (like uridine), you can bypass the block caused by this compound.
-
See Protocol 2: Uridine Rescue to Validate On-Target Phenotype.
-
Interpretation:
-
If your phenotype is rescued by uridine supplementation, it strongly implicates the on-target pathway (inhibition of Complex III -> DHODH dysfunction) as the primary cause.
-
If your phenotype persists despite uridine supplementation, it is likely an off-target effect and requires further investigation (see Issue 2).
Issue 2: My uridine rescue experiment did not reverse the phenotype. How do I investigate potential off-target effects, such as STAT3 inhibition?
Answer: If the phenotype is independent of the pyrimidine synthesis pathway, you must consider known off-targets. Based on the literature for Atovaquone, the most well-documented alternative pathway is STAT3 signaling.[7]
-
Step 1: Assess the STAT3 Pathway. Check the activation status of STAT3 in your experimental model with and without this compound treatment. The most direct method is to measure the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705).
-
See Protocol 3: Western Blot Analysis of STAT3 Phosphorylation.
-
-
Step 2: Use a Positive Control. To validate your assay, include a known STAT3 activator (e.g., Interleukin-6) to ensure the pathway is functional in your cells and that you can detect its inhibition.
Interpretation:
-
If this compound reduces basal or cytokine-induced p-STAT3 levels, your observed phenotype may be linked to this off-target activity.
-
If p-STAT3 levels are unaffected , the phenotype is likely due to another, as-yet-unidentified off-target mechanism, and you may need to consider broader screening approaches.[8][9]
Issue 3: How can I proactively design my experiments to minimize the risk of off-target effects from the outset?
Answer: A well-designed experiment is the best defense against confounding data.
-
Titrate for the Lowest Effective Concentration: Determine the minimal concentration of this compound that achieves the desired on-target effect (e.g., ~80-90% inhibition of maximal respiration) and use this concentration for your experiments. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated Control: Employ another mitochondrial Complex III inhibitor with a different chemical scaffold (e.g., Antimycin A) at a concentration that gives an equivalent level of respiratory inhibition. If both compounds produce the same phenotype, it is more likely to be a true on-target effect. If only this compound produces the effect, it is likely off-target.
-
Limit Exposure Time: Whenever possible, use the shortest treatment duration required to observe your on-target phenotype. Prolonged exposure increases the probability of engaging slower-acting off-target pathways.[10]
Section 3: Key Experimental Protocols
These are detailed, step-by-step methodologies for the validation and troubleshooting experiments described above.
Protocol 1: Extracellular Flux Analysis to Confirm Mitochondrial Inhibition
Objective: To measure the Oxygen Consumption Rate (OCR) and confirm that this compound inhibits mitochondrial respiration at the concentrations used in your primary experiments.
-
Cell Plating: Seed your cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: The following day, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Compound Loading: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO). Load the desired final concentrations into the appropriate ports of the Seahorse XF sensor cartridge. Include a vehicle-only control.
-
Assay Execution: Place the sensor cartridge into the Seahorse XF Analyzer and run a mitochondrial stress test protocol. This typically involves sequential injections of:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (a protonophore to induce maximal respiration)
-
Rotenone/Antimycin A (Complex I/III inhibitors to shut down mitochondrial respiration)
-
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, and maximal respiration. Plot the dose-response curve of this compound on these parameters to determine its IC50 for mitochondrial inhibition in your system.
Rationale: This experiment provides direct, quantitative evidence of on-target engagement. It allows you to confidently select a concentration for downstream experiments that is known to inhibit mitochondrial function.
Protocol 2: Uridine Rescue to Validate On-Target Phenotype
Objective: To determine if the observed cellular phenotype is a consequence of pyrimidine starvation due to on-target inhibition of Complex III/DHODH.
-
Experimental Setup: Design your primary experiment with the following groups:
-
Group A: Vehicle Control
-
Group B: this compound (at your chosen effective concentration)
-
Group C: this compound + Uridine (typically 50-100 µM)
-
Group D: Uridine only (to control for any effects of uridine itself)
-
-
Treatment: Add this compound and/or Uridine to the respective wells at the start of your experiment.
-
Data Interpretation: Compare the results from Group B (this compound alone) to Group C (this compound + Uridine). If the phenotype in Group C is significantly reverted towards the state of Group A (Vehicle Control), the effect is considered "rescued."
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
Objective: To assess whether this compound affects the STAT3 signaling pathway.
-
Cell Treatment: Plate cells and allow them to adhere. Starve the cells in low-serum medium for 4-6 hours if you plan to use a cytokine stimulant.
-
Pre-treatment: Add this compound or vehicle control to the cells for your desired treatment duration (e.g., 2-24 hours).
-
Stimulation: For stimulated conditions, add a known STAT3 activator like IL-6 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-STAT3 (Tyr705)
-
Total STAT3 (as a loading control)
-
GAPDH or β-Actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Section 4: Data & Pathway Visualizations
Table 1: Example Concentration Ranges for Atovaquone Effects
The following table provides example concentration ranges based on published data for Atovaquone. Researchers must determine the effective concentrations for this compound in their specific experimental system.
| Effect | Target Pathway | Typical Concentration Range (Atovaquone) | Key Assay | Reference |
| On-Target | Mitochondrial Respiration | 0.5 - 5 µM | Seahorse OCR | [11] |
| On-Target | Cancer Stem Cell Inhibition | ~1 µM | Mammosphere Assay | [11] |
| Off-Target | STAT3 Phosphorylation Inhibition | 5 - 20 µM | Western Blot (p-STAT3) | [7] |
Diagrams of Mechanisms and Workflows
Caption: On-target mechanism of this compound.
Caption: Potential off-target mechanism via STAT3 pathway.
Caption: Troubleshooting workflow for unexpected results.
References
-
Patsnap Synapse. (2024). What is the mechanism of Atovaquone? Retrieved from Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Atovaquone/proguanil. Retrieved January 16, 2026, from [Link]
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Runway Health. (2024, January 19). Outlining the Chemical Composition of Malarone (Atovaquone: Proguanil). Retrieved from [Link]
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Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from Patsnap Synapse. [Link]
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Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Retrieved January 16, 2026, from [Link]
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Charles River Laboratories. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability. Retrieved from [Link]
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MDPI. (2023, April 16). Overcoming the Limitations of CRISPR-Cas9 Systems in Saccharomyces cerevisiae: Off-Target Effects, Epigenome, and Mitochondrial Editing. Retrieved from [Link]
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Wikipedia. (n.d.). Atovaquone. Retrieved January 16, 2026, from [Link]
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Wikipedia. (n.d.). Chloroquine. Retrieved January 16, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 16, 2026, from [Link]
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Pharmaffiliates. (n.d.). Atovaquone-Impurities. Retrieved January 16, 2026, from [Link]
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Fiorillo, M., et al. (2016). Repurposing atovaquone: Targeting mitochondrial complex III and OXPHOS to eradicate cancer stem cells. Oncotarget, 7(23), 34084–34098. [Link]
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Ye, Z., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy, 9(1), 2. [Link]
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Payne, B. A. I., et al. (2017). Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. The Journal of clinical pharmacology, 57(S10), S44-S56. [Link]
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Kim, H., et al. (2023). Mitochondrial genome editing: strategies, challenges, and applications. Experimental & Molecular Medicine, 55(11), 2321-2334. [Link]
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Lee, P., et al. (2016). Gene expression-based discovery of atovaquone as a STAT3 inhibitor and anticancer agent. Blood, 128(14), 1860-1872. [Link]
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de Vries, S. G., et al. (2022). On the potential for discontinuing atovaquone-proguanil (AP) ad-hoc post-exposure and other abbreviated AP-regimens: Pharmacology, pharmacokinetics and perspectives. Travel Medicine and Infectious Disease, 50, 102455. [Link]
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Afzalkhan, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. [Link]
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National Center for Biotechnology Information. (2020). Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. In Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis. National Academies Press (US). [Link]
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de Vries, S. G., et al. (2022). On the potential for discontinuing atovaquone-proguanil (AP) ad-hoc post-exposure and other abbreviated AP-regimens: Pharmacology, pharmacokinetics and perspectives. MalariaWorldJournal, 13(1), 1-10. [Link]
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Synchemia. (n.d.). Atovaquone EP Impurity D | this compound. Retrieved January 16, 2026, from [Link]
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SynZeal. (n.d.). Atovaquone EP Impurity D. Retrieved January 16, 2026, from [Link]
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O-Methyl Atovaquone experimental controls and best practices
Welcome to the technical support center for O-Methyl Atovaquone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls and best practices. As a senior application scientist, my goal is to equip you with the necessary information to conduct robust and reliable experiments.
Introduction to this compound
This compound is a derivative of Atovaquone, a well-established hydroxynaphthoquinone antimicrobial agent.[1][2] Like its parent compound, this compound is anticipated to exert its effects through the inhibition of the mitochondrial electron transport chain, specifically at the cytochrome bc1 complex (Complex III).[3][4][5][6][7] This inhibition disrupts mitochondrial membrane potential and key cellular processes such as ATP production and pyrimidine biosynthesis, making it a potent tool for studying cellular metabolism and for its potential as a therapeutic agent.[4][8]
This guide will walk you through the essential aspects of working with this compound, from fundamental mechanistic questions to detailed troubleshooting of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions researchers may have about this compound.
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a derivative of Atovaquone, a known inhibitor of the mitochondrial electron transport chain.[1][2] Atovaquone acts as a competitive inhibitor of ubiquinol, targeting the cytochrome bc1 complex (Complex III).[4][5] This leads to a disruption of the mitochondrial membrane potential and inhibits cellular respiration.[3][8] Consequently, ATP synthesis is halted, and pyrimidine biosynthesis, which is dependent on the electron transport chain, is also inhibited.[3][4] It is highly probable that this compound shares this mechanism of action.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for proper handling and experimental design.
| Property | Value | Source |
| CAS Number | 129700-41-0 | [9][10][11][12][13] |
| Molecular Formula | C23H21ClO3 | [9][10][11][13] |
| Molecular Weight | 380.86 g/mol | [12][13] |
| Solubility | Poorly soluble in water. More soluble in organic solvents like DMSO, methanol, and ethanol. | [14][15] |
| Stability | Generally stable under acidic to neutral conditions. May degrade in alkaline environments. | [14] |
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its poor water solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO).[15] For long-term storage, it is recommended to store the powdered compound at -20°C for up to three years.[15] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.[15] Avoid repeated freeze-thaw cycles.
Q4: In which experimental systems can this compound be used?
A4: Given its mechanism of action, this compound can be utilized in a variety of experimental systems, including:
-
Cell-based assays: To study the effects on cell proliferation, apoptosis, and metabolism in cancer cells or other cell lines.[16][17]
-
Parasitology: As a potential antiprotozoal agent, similar to Atovaquone, against parasites like Plasmodium falciparum.[1]
-
Mitochondrial research: To investigate the function and inhibition of the mitochondrial electron transport chain.[7]
Troubleshooting Guide
This section provides solutions to common problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitation in media | Poor solubility of this compound in aqueous solutions. | - Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically <0.5%) and consistent across all experimental groups, including controls. - Prepare fresh dilutions from your stock solution for each experiment. - Consider using a solubilizing agent, but validate its compatibility with your experimental system. |
| Inconsistent or no biological effect | - Incorrect concentration: The effective concentration may vary between cell types or experimental conditions. - Compound degradation: Improper storage or handling. - Cellular resistance: Some cell lines may have intrinsic or acquired resistance mechanisms. | - Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). - Verify the integrity of your compound stock. - Check the literature for known resistance mechanisms to Atovaquone in your model system. |
| High background in assays | Solvent effects or off-target interactions. | - Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in all experiments. - Reduce the final solvent concentration if possible. |
| Unexpected cell death | Off-target toxicity or excessive concentration. | - Re-evaluate your dose-response curve and use a concentration that is effective for your target without causing excessive non-specific toxicity. - Perform viability assays (e.g., Trypan Blue exclusion) to distinguish between targeted effects and general toxicity. |
Experimental Controls and Best Practices
Designing a well-controlled experiment is paramount for generating reliable and interpretable data.
Essential Experimental Controls
-
Vehicle Control: This is the most critical control. It consists of treating your cells or system with the same volume of the solvent (e.g., DMSO) used to dissolve this compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
-
Positive Control: A compound with a known and well-characterized inhibitory effect on the mitochondrial electron transport chain.
-
Atovaquone: The parent compound is an excellent positive control.[15]
-
Antimycin A: A classic inhibitor of Complex III.
-
-
Negative Control:
-
Untreated Cells: To establish a baseline for your measurements.
-
Inactive Analog (if available): A structurally similar molecule that is known to be inactive against the target.
-
Best Practices for In Vitro Assays
-
Dose-Response Analysis: Always perform a dose-response curve to determine the effective concentration range (e.g., IC50) of this compound in your specific experimental system.
-
Time-Course Experiments: The effects of mitochondrial inhibitors can be time-dependent. Conduct time-course experiments to identify the optimal treatment duration.
-
Confirming Mechanism of Action: To validate that this compound is acting as expected, consider assays that directly measure mitochondrial function, such as:
-
Oxygen Consumption Rate (OCR): Using techniques like Seahorse XF analysis to measure the inhibition of cellular respiration.[7][17]
-
Mitochondrial Membrane Potential: Using fluorescent dyes like TMRE or JC-1 to detect depolarization of the mitochondrial membrane.
-
ATP Production Assays: To quantify the impact on cellular energy levels.
-
Experimental Workflow and Data Visualization
Workflow for Assessing the Impact of this compound on Cell Viability
Caption: A typical experimental workflow for determining the IC50 of this compound.
Signaling Pathway: Inhibition of Mitochondrial Electron Transport
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Validation & Comparative
A Comparative Guide to the Bioavailability of O-Methyl Atovaquone and Atovaquone: A Prodrug Strategy Analysis
Introduction: The Atovaquone Conundrum
Atovaquone is a highly effective antiprotozoal agent, indispensable in the treatment and prophylaxis of Pneumocystis jirovecii pneumonia (PCP) and malaria.[1][2] Its mechanism of action, the selective inhibition of the parasite mitochondrial electron transport chain at the cytochrome bc1 complex, is potent and well-characterized.[3] However, the clinical utility of Atovaquone is significantly hampered by a critical pharmacokinetic flaw: low and highly variable oral bioavailability.[1][4][5]
This guide provides a comparative analysis of Atovaquone and a potential prodrug, O-Methyl Atovaquone. While direct comparative experimental data on this compound's oral bioavailability is not extensively published, this document will, from a first-principles perspective, dissect the rationale for this prodrug strategy. We will detail the established pharmacokinetic challenges of the parent drug and present the definitive experimental workflow required to validate the prodrug approach, thereby equipping researchers with the necessary framework for such an evaluation.
The Root of the Problem: Atovaquone's Physicochemical Barriers
Atovaquone is a classic example of a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[1] The primary obstacle to its effective oral absorption is its extremely low aqueous solubility (<0.2 µg/mL) and high lipophilicity.[1][6] This leads to several clinical challenges:
-
Poor and Erratic Absorption: The absolute bioavailability of the tablet formulation is approximately 23% when taken with food.[3]
-
Significant Food Effect: Administration with a high-fat meal can increase bioavailability by two- to three-fold, an unreliable and impractical dependency for consistent therapeutic efficacy.[3]
-
Dose-Dependent Absorption Limits: Absorption does not increase proportionally with the dose, suggesting that dissolution in the gastrointestinal tract is the rate-limiting step.[3]
Various formulation strategies, such as developing a micronized oral suspension and exploring nanoparticle-based delivery systems, have been employed to mitigate these issues by increasing the surface area for dissolution.[1][3][5] While the suspension offers improved bioavailability over the tablet form, the fundamental challenge remains.[1] This has naturally led to the exploration of chemical modification through prodrug strategies.
The Prodrug Hypothesis: this compound as a Candidate
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active therapeutic agent. This strategy is frequently used to overcome undesirable physicochemical properties. For Atovaquone, the therapeutic hydroxyl group on the naphthoquinone ring is a prime target for modification.[7]
This compound, chemically known as 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-methoxynaphthalene-1,4-dione, is a simple ether prodrug candidate.[8][9] The core hypothesis is that by masking the polar hydroxyl group with a non-polar methyl group, the molecule's properties could be altered to enhance absorption.
Diagram 1: Chemical Structures This diagram illustrates the structural difference between the parent drug, Atovaquone, and its O-methylated prodrug candidate.
Caption: Chemical structures of Atovaquone and this compound.
The anticipated metabolic pathway involves the in vivo O-demethylation of this compound, likely mediated by cytochrome P450 (CYP) enzymes in the liver, to regenerate the active Atovaquone.
Diagram 2: Proposed Metabolic Conversion Pathway This diagram shows the proposed bioactivation of the prodrug within the body.
Caption: Proposed metabolic pathway of this compound to Atovaquone.
Comparative Pharmacokinetic Data: Atovaquone
To establish a baseline for comparison, the following table summarizes the known, clinically relevant pharmacokinetic parameters of Atovaquone.
| Parameter | Value | Conditions | Source |
| Absolute Bioavailability | ~47% (Suspension) | With food in HIV-infected volunteers | [5] |
| ~23% (Tablet) | With food in HIV-infected patients | [3] | |
| Tmax (Time to Peak) | 3.25 - 4.00 hours | Single and steady-state doses | [3] |
| Plasma Protein Binding | >99.9% | In vitro | [3] |
| Metabolism | Negligible | No metabolites found in plasma or feces | [2][3] |
| Elimination Half-life (t½) | 50 - 84 hours | Healthy subjects | [3] |
| Primary Route of Excretion | Fecal (>90% as unchanged drug) | Healthy subjects | [3] |
Experimental Protocol: A Head-to-Head Bioavailability Study
To definitively assess the viability of this compound as a prodrug, a rigorous, self-validating preclinical pharmacokinetic study is required. The following protocol outlines the essential steps for such an investigation.
1. Study Design
-
Model: Male Sprague-Dawley rats (n=5-6 per group), chosen for their well-characterized metabolic profiles.
-
Design: A two-way crossover design with a 1-week washout period. Each animal serves as its own control, minimizing inter-animal variability.
-
Groups:
-
Group A: Receives Atovaquone.
-
Group B: Receives an equimolar dose of this compound.
-
-
Administration: Oral gavage at a dose of 10 mg/kg (Atovaquone equivalent). The compounds should be formulated in a consistent vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
2. Dosing and Sample Collection
-
Animals are fasted overnight prior to dosing.
-
A sparse blood sample (~150 µL) is collected from the tail vein at pre-dose (0 hr) and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Blood samples are collected into tubes containing K2EDTA, immediately placed on ice, and centrifuged to separate plasma. Plasma is stored at -80°C until analysis.
3. Bioanalytical Method
-
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for its sensitivity and specificity, allowing for the simultaneous quantification of the prodrug (this compound) and the active parent drug (Atovaquone).
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing a suitable internal standard (e.g., deuterated Atovaquone).[10]
-
Validation: The method must be fully validated according to regulatory guidelines for linearity, accuracy, precision, and stability.
4. Pharmacokinetic Analysis
-
Plasma concentration-time data for both analytes will be analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
-
Key Parameters to Calculate:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-inf): AUC extrapolated to infinity.
-
-
Relative Bioavailability (Frel) Calculation:
-
Frel (%) = [ (AUC(0-inf) of Atovaquone from Prodrug) / (AUC(0-inf) of Atovaquone from Parent) ] x 100
-
Diagram 3: Experimental Workflow for Comparative Bioavailability This flowchart provides a visual summary of the required experimental protocol.
Caption: Workflow for a preclinical crossover bioavailability study.
Conclusion and Forward Outlook
Atovaquone's poor oral bioavailability remains a significant clinical hurdle, necessitating strategies to enhance its absorption and reduce variability. The prodrug approach, specifically using this compound, presents a chemically plausible strategy to overcome the dissolution rate-limited absorption of the parent compound.
However, the success of this strategy is not guaranteed and hinges on two critical, unproven factors:
-
Improved Absorption: The methylation must confer a physicochemical advantage that translates to improved absorption from the gastrointestinal tract.
-
Efficient Bioactivation: The prodrug must be rapidly and efficiently converted to active Atovaquone in vivo. Inefficient conversion would result in lower overall exposure to the therapeutic agent, defeating the purpose of the prodrug.
Without direct experimental evidence, the superiority of this compound remains hypothetical. The detailed experimental protocol provided in this guide offers a robust, self-validating framework for researchers to definitively answer this question. Such a study is an essential next step to determine if this compound is a viable candidate for improving the clinical pharmacology of this important antiprotozoal agent.
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A Researcher's Guide to Mitochondrial Inhibition: A Side-by-Side Analysis of O-Methyl Atovaquone and Other Key ETC Inhibitors
Introduction
Mitochondria are the powerhouses of the cell, but their role extends far beyond ATP synthesis to encompass signaling, apoptosis, and metabolic regulation. The mitochondrial Electron Transport Chain (ETC) is a critical hub of these activities, making it a prime target for both therapeutic intervention and basic research. Pharmacological inhibition of the ETC is a powerful technique to dissect mitochondrial function, model diseases, and identify potential drug candidates.
This guide provides an in-depth, side-by-side analysis of O-Methyl Atovaquone and other widely used mitochondrial inhibitors. We move beyond simple cataloging of targets to explain the causal mechanisms, compare their experimental utility, and provide validated protocols for their application. This resource is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting and utilizing these critical research tools.
The Target: The Mitochondrial Electron Transport Chain (ETC)
The ETC is composed of four protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane. These complexes facilitate the transfer of electrons from donors like NADH and FADH2 to the final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives ATP synthesis via ATP synthase (Complex V). Each inhibitor discussed targets a specific node in this intricate process.
Caption: The Mitochondrial Electron Transport Chain.
Comparative Profiles of Key Mitochondrial Inhibitors
Atovaquone and this compound (Complex III Inhibitors)
Atovaquone is an FDA-approved antiprotozoal drug that has gained significant traction in cancer research for its ability to target mitochondrial metabolism.[1][2]
-
Mechanism of Action: Atovaquone is a structural analog of ubiquinone (Coenzyme Q10).[1][2][3] It acts as a competitive inhibitor, binding to the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III).[1][4][5] This binding event blocks the electron transfer from ubiquinol to cytochrome c1, effectively collapsing the mitochondrial membrane potential and halting respiration.[6][7][8] This inhibition also indirectly disrupts pyrimidine biosynthesis in certain parasites, a process reliant on a functional ETC.[4][7][8]
-
This compound - A Derivative for Research: this compound is a derivative where the hydroxyl group of Atovaquone is methylated. While specific public-domain experimental data on this compound is limited, this structural modification is chemically significant. Methylation of a hydroxyl group typically increases a compound's lipophilicity and can alter its solubility profile. This may enhance membrane permeability and affect its pharmacokinetic properties in vivo, making it a potentially valuable tool for specific experimental contexts requiring modified bioavailability. Its fundamental mechanism of inhibiting Complex III is expected to be conserved.
-
Key Experimental Findings: Atovaquone treatment potently inhibits the oxygen consumption rate (OCR) and cellular ATP production.[9][10] It has shown efficacy against cancer stem cells, which are often highly dependent on mitochondrial respiration.[1][2] Resistance can emerge through point mutations in the cytochrome b gene, the target protein within Complex III.[6][11][12][13]
Rotenone (Complex I Inhibitor)
Rotenone is a naturally derived pesticide and a classic, high-affinity inhibitor of Complex I.[14][15]
-
Mechanism of Action: Rotenone specifically targets Complex I (NADH:ubiquinone oxidoreductase), preventing the transfer of electrons from its iron-sulfur centers to ubiquinone.[16][17] This creates a bottleneck at the very beginning of the ETC for electrons derived from NADH.
-
Consequences of Inhibition: The blockage at Complex I leads to a decrease in ATP production and a significant increase in the production of reactive oxygen species (ROS).[15][18][19] Due to its ability to induce dopaminergic neuron death, rotenone is widely used to model Parkinson's disease in vitro and in vivo.[14][16][18] It should be noted that rotenone can also have off-target effects, such as inhibiting microtubule assembly at higher concentrations.[15]
Antimycin A (Complex III Inhibitor)
Antimycin A is a potent antibiotic produced by Streptomyces bacteria and another key inhibitor of Complex III.[20]
-
Mechanism of Action: Unlike Atovaquone, Antimycin A binds to the ubiquinone reduction (Qi) site of Complex III.[21][22] This blocks the transfer of electrons from the heme bL to the heme bH within cytochrome b, disrupting the Q-cycle at a different point than Atovaquone.[22][23] This distinction is crucial for researchers aiming to probe the specific functions of the Qo and Qi sites.
-
Consequences of Inhibition: This inhibition halts the entire electron transport chain, preventing ATP production.[21] A key consequence of blocking the Qi site is the stabilization of the semiquinone radical at the Qo site, leading to a massive production of superoxide radicals.[21][24]
Metformin (Mild Complex I Inhibitor)
Metformin is a first-line therapy for type 2 diabetes, and its therapeutic effects are now understood to be intrinsically linked to its action on mitochondria.[25][26]
-
Mechanism of Action: Metformin causes a mild and specific inhibition of Complex I.[25][26][27][28] The exact mechanism is still debated, with evidence supporting both direct and indirect modes of action.[28][29] Notably, the concentrations required to inhibit Complex I in isolated mitochondria are much higher (millimolar) than the therapeutic plasma levels (micromolar), suggesting that the drug may accumulate within the mitochondria of intact cells over time.[25][28][29]
-
Consequences of Inhibition: The mild inhibition of Complex I by metformin decreases the cellular energy state (reduces the ATP:AMP ratio). This change is sensed by AMP-activated protein kinase (AMPK), a master regulator of metabolism.[26] Activation of AMPK is responsible for many of metformin's downstream therapeutic effects, including the inhibition of hepatic gluconeogenesis.[26]
Side-by-Side Performance Analysis
The choice of inhibitor is dictated entirely by the experimental question. This table summarizes the key characteristics to guide your selection.
| Feature | This compound / Atovaquone | Rotenone | Antimycin A | Metformin |
| Primary Target | Complex III (Cytochrome bc1)[1][2] | Complex I (NADH dehydrogenase)[14][16] | Complex III (Cytochrome bc1)[20][22] | Complex I (NADH dehydrogenase)[25][27] |
| Binding Site | Qo (Ubiquinol oxidation) site[5][12] | NADH dehydrogenase subunit[17] | Qi (Ubiquinone reduction) site[21][22] | Not fully elucidated, distinct from rotenone[28] |
| Potency | High (nM to low µM range)[2] | High (nM range)[16] | High (nM range) | Low (µM in cells, mM in vitro)[25][28] |
| Key Effect | Collapse of ΔΨm, blocks respiration[7][13] | Blocks NADH oxidation, strong ROS production[18][19] | Blocks Q-cycle, very strong ROS production[21][24] | Mildly inhibits respiration, activates AMPK[26] |
| Primary Use Case | Targeting cancer stem cells, anti-parasitic studies | Parkinson's disease modeling, acute Complex I block | Probing Complex III Q-cycle, inducing oxidative stress | Clinically relevant metabolic studies, AMPK activation |
| Known Off-Targets | Minimal at effective concentrations | Microtubule disruption (at higher conc.)[15] | Minimal at effective concentrations | Pleiotropic effects downstream of AMPK |
Experimental Protocols & Methodologies
Trustworthy data begins with robust protocols. Here, we detail validated methods for assessing the impact of these inhibitors on mitochondrial function.
Protocol 1: Measuring Mitochondrial Respiration via Extracellular Flux Analysis
The Agilent Seahorse XF Analyzer is the gold standard for measuring cellular metabolism in real-time by determining the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).[30] The Mito Stress Test is a fundamental assay to profile mitochondrial function.[30][31]
Caption: Workflow for the Seahorse XF Mito Stress Test.
Step-by-Step Methodology:
-
Cell Seeding: The day before the assay, seed cells into an XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight in a standard CO2 incubator.[32]
-
Cartridge Hydration: Hydrate the XF sensor cartridge overnight in a 37°C non-CO2 incubator by adding XF Calibrant to each well of the utility plate.[32][33]
-
Prepare Assay Medium: On the day of the assay, prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine), warm to 37°C, and adjust the pH to 7.4.[34]
-
Medium Exchange: Remove cells from the incubator. Wash and replace the culture medium with pre-warmed assay medium. Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow temperature and pH to equilibrate.[35]
-
Load Inhibitors: Prepare stock solutions of the inhibitors for injection. For a standard Mito Stress Test, this includes:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples the ETC to induce maximal respiration)
-
Port C: A mixture of Rotenone and Antimycin A (to shut down all complex activity) Load the appropriate volume of each inhibitor into the designated ports of the hydrated sensor cartridge.[31]
-
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. Once calibration is complete, replace the calibrant plate with your cell plate and begin the assay protocol. The instrument will measure OCR at baseline and then sequentially inject the compounds, measuring the OCR after each injection.[33]
Causality Behind the Choices: This sequence allows for the dissection of key mitochondrial parameters. Basal OCR shows baseline respiration. The drop after Oligomycin reveals ATP-linked respiration. FCCP reveals the maximal respiratory capacity, and the final injection of Rotenone/Antimycin A quantifies non-mitochondrial oxygen consumption.[36]
Protocol 2: Assessing Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is dissipated by ETC inhibitors.[37] The JC-1 dye is a ratiometric fluorescent probe ideal for this measurement.[38][39]
Caption: Principle of the JC-1 Mitochondrial Membrane Potential Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture cells in a suitable format (e.g., 96-well black-walled plate) and treat with the mitochondrial inhibitor of choice for the desired duration. Include a positive control group treated with a known uncoupler like CCCP or FCCP.[37][40]
-
Prepare JC-1 Staining Solution: Reconstitute the JC-1 dye in a suitable solvent like DMSO to make a stock solution. Immediately before use, dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining: Remove the treatment medium from the cells and add the JC-1 staining solution to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Wash: Aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer (e.g., PBS) to remove excess dye.[39]
-
Fluorescence Measurement: Immediately measure the fluorescence using a fluorescence microplate reader.
-
J-aggregates (Healthy): Excitation ~535 nm / Emission ~595 nm (Red)
-
Monomers (Unhealthy): Excitation ~485 nm / Emission ~535 nm (Green)
-
-
Data Analysis: The primary output is the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and a loss of ΔΨm.
Causality Behind the Choices: JC-1 is a cationic dye. In healthy cells with a high, negative ΔΨm, the dye is drawn into the mitochondrial matrix where it concentrates and forms "J-aggregates" that fluoresce red.[38][39] When ΔΨm collapses due to an inhibitor, the dye no longer accumulates and remains in the cytoplasm as monomers, which fluoresce green.[40] This ratiometric measurement provides a self-validating system that is less sensitive to variations in cell number or dye loading.
Conclusion
The selection of a mitochondrial inhibitor is a critical decision in experimental design.
-
This compound/Atovaquone and Antimycin A offer two distinct methods for probing Complex III function at the Qo and Qi sites, respectively.
-
Rotenone provides a potent and acute model for Complex I inhibition and its downstream consequences, such as those seen in neurodegeneration.
-
Metformin offers a tool for studying the effects of milder, clinically relevant Complex I inhibition and the subsequent activation of systemic metabolic signaling pathways.
The potential for this compound to offer altered physicochemical properties compared to its parent compound highlights the continuous development of chemical tools for mitochondrial research. By understanding the specific mechanisms of action and employing validated protocols like extracellular flux analysis and membrane potential assays, researchers can confidently dissect the intricate role of mitochondria in health and disease.
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A Senior Application Scientist's Guide to Validating O-Methyl Atovaquone's Target Engagement in Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the cellular target engagement of O-Methyl Atovaquone. As a derivative of the well-characterized antiprotozoal drug Atovaquone, this compound is presumed to share its mechanism of action. However, "presumed" is not a word that withstands scientific scrutiny. Direct, empirical validation in a physiologically relevant cellular context is paramount to confirming its mechanism of action, understanding its potency, and ensuring on-target activity.[1]
This document moves beyond simple protocols to explain the causality behind experimental choices, enabling you to design a self-validating and robust series of experiments. We will compare and contrast direct biophysical methods with downstream functional assays, providing the technical details and strategic insights needed to generate high-confidence data.
The Molecular Target: Mitochondrial Cytochrome bc1 Complex (Complex III)
Atovaquone, the parent compound of this compound, is a structural analog of ubiquinone (Coenzyme Q10).[2] Its established mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain (ETC).[3][4] Specifically, it binds to the quinol oxidation (Qo) site of cytochrome b, a key subunit of the complex.[2][5] This binding event disrupts the flow of electrons from ubiquinol to cytochrome c, which has several critical downstream consequences:
-
Inhibition of Electron Transport: Halts the normal respiratory process.
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The ETC's primary function is to pump protons across the inner mitochondrial membrane, generating the electrochemical gradient (ΔΨm) necessary for ATP synthesis.[3][6] Inhibition of Complex III dissipates this potential.
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of the ETC can lead to the premature leakage of electrons to molecular oxygen, generating superoxide and other ROS.[3]
-
Inhibition of Pyrimidine Biosynthesis: In many parasitic organisms, the enzyme dihydroorotate dehydrogenase (DHODH) is functionally linked to the ETC. By preventing the regeneration of ubiquinone, Atovaquone indirectly inhibits this crucial pathway for DNA and RNA synthesis.[2][4]
Our objective is to design experiments that can confirm this compound engages this specific target in intact cells and elicits these expected downstream effects.
Caption: Mechanism of this compound at the Mitochondrial ETC.
Comparison of Cellular Target Engagement Strategies
| Strategy | Principle | Key Assays |
| 1. Direct Biophysical Engagement | Measures the physical interaction between this compound and the Cytochrome bc1 complex inside the cell. | Cellular Thermal Shift Assay (CETSA) |
| 2. Functional Target Inhibition | Measures the downstream physiological consequences of the drug binding to and inhibiting its target. | Mitochondrial Complex III Activity Assay, Mitochondrial Membrane Potential (ΔΨm) Assay |
Strategy 1: Direct Biophysical Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful, label-free technique for assessing drug-target engagement in a native cellular environment.[8][9] The core principle is that when a ligand binds to its target protein, it often confers thermal stability, making the protein more resistant to heat-induced denaturation.[10] By heating intact cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein, we can directly observe engagement.[11]
Causality & Rationale
Choosing CETSA as our primary direct engagement assay is based on several key advantages. It does not require any modification to the compound or the protein, eliminating potential artifacts.[9][10] It inherently accounts for cell permeability and intracellular compound concentration, providing a more physiologically relevant measure of target engagement than a purely biochemical assay.[10] A positive thermal shift is strong evidence that this compound physically interacts with its target in the complex milieu of the cell.
Caption: Workflow for a classic melt-curve CETSA experiment.
Detailed Experimental Protocol: CETSA
-
Cell Culture: Plate cells (e.g., HEK293T, HepG2, or a relevant cancer cell line) and grow to ~80-90% confluency.
-
Compound Treatment: Harvest cells and resuspend in a suitable buffer. Treat one aliquot with a high concentration of this compound (e.g., 10-50 µM) and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Thermal Challenge (Melt Curve):
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.
-
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize total protein concentration across all samples.
-
Analyze the abundance of the target protein (e.g., UQCRC1 or UQCRC2, core subunits of Complex III) and a control protein (e.g., GAPDH) by Western Blot or an equivalent protein quantification method.
-
-
Isothermal Dose-Response (ITDR): To determine potency (EC50), treat cells with a range of this compound concentrations. Heat all samples at a single, optimized temperature (determined from the melt curve to be in the middle of the steepest part of the vehicle control curve). Process and quantify as above.
Data Interpretation
-
Melt Curve: In a successful experiment, plotting the soluble protein fraction against temperature will show a rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control. This indicates ligand-induced stabilization.
-
ITDR: Plotting the soluble protein fraction against the log of the drug concentration will yield a sigmoidal curve, from which a cellular EC50 for target engagement can be calculated.
Strategy 2: Functional Target Inhibition Assays
While CETSA confirms binding, functional assays are essential to validate that this binding leads to the intended inhibitory effect.
A. Mitochondrial Complex III Activity Assay
This is the most direct functional assay. It measures the specific enzymatic activity of the target, ubiquinol-cytochrome c reductase. Commercial kits are readily available for this purpose.[12]
-
Principle: The assay typically uses isolated mitochondria. It provides a substrate (e.g., reduced Coenzyme Q) and monitors the reduction of cytochrome c, which is catalyzed by Complex III. This reduction can be measured spectrophotometrically by the increase in absorbance at 550 nm.[13]
-
Causality & Rationale: A dose-dependent decrease in the rate of cytochrome c reduction in the presence of this compound directly demonstrates functional inhibition of the target enzyme. This assay serves as a crucial bridge between biophysical binding and a cellular phenotype.
-
Protocol Snapshot:
-
Isolate mitochondria from untreated cells.
-
Incubate the isolated mitochondria with varying concentrations of this compound, Atovaquone (positive control), and Antimycin A (a known Complex III inhibitor that binds a different site, the Qi site).
-
Initiate the reaction by adding the substrate (e.g., decylubiquinol).
-
Measure the rate of increase in absorbance at 550 nm over time using a microplate reader.[12]
-
Calculate the IC50 value for inhibition.
-
B. Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures a key downstream consequence of Complex III inhibition.[2] The collapse of the ΔΨm is a strong indicator of upstream ETC dysfunction.[3]
-
Principle: Live cells are loaded with a lipophilic, cationic fluorescent dye that accumulates in the mitochondria driven by the negative-inside membrane potential.[14] Healthy mitochondria with a high ΔΨm will show bright fluorescence. If the potential collapses due to drug action, the dye will disperse into the cytoplasm, and the mitochondrial fluorescence will decrease.
-
Causality & Rationale: This assay confirms that the enzymatic inhibition observed in the isolated mitochondrial prep translates to a significant bioenergetic consequence in intact, living cells. It provides a robust, cell-based functional readout.
-
Choosing a Probe:
-
TMRE/TMRM: These are single-emission dyes. They are excellent for quantitative measurements, but require careful controls for mitochondrial mass.[14][15]
-
JC-1/JC-10: These are ratiometric dyes. In healthy mitochondria, the dye forms aggregates that fluoresce red. In depolarized mitochondria, it exists as monomers that fluoresce green.[16] The ratio of red to green fluorescence provides a semi-quantitative measure of polarization, which can internally control for mitochondrial mass.[14][15] JC-10 is a more water-soluble derivative of JC-1.[16]
-
-
Protocol Snapshot (using TMRE):
-
Plate cells in a multi-well imaging plate.
-
Treat cells with a dose-response of this compound for a defined period (e.g., 1-4 hours). Include a vehicle control and a positive control for depolarization (e.g., FCCP).
-
Add TMRE (e.g., 25-100 nM) to the media and incubate for 30 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Image the cells using fluorescence microscopy or quantify the signal using a plate reader or flow cytometer.
-
Calculate the EC50 for the loss of mitochondrial fluorescence.
-
Comparative Summary & Expected Data
The following tables summarize the comparison of these validation methods and present hypothetical data to illustrate expected outcomes.
Table 1: Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Complex III Activity Assay | ΔΨm (TMRE) Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[10] | Measures enzymatic reduction of cytochrome c. | Potential-driven accumulation of a fluorescent dye.[14] |
| Assay Type | Direct Biophysical Binding | Direct Functional (Enzymatic) | Downstream Functional (Cellular) |
| Sample | Intact cells or tissue | Isolated mitochondria | Intact, live cells |
| Key Readout | Thermal shift (ΔTm) or EC50 of stabilization | IC50 of enzymatic inhibition | EC50 of fluorescence loss |
| Pros | Label-free, reflects cell permeability, direct binding evidence.[9] | Highly specific to target's function, quantitative IC50. | Reflects in-cell bioenergetic impact, high-throughput compatible. |
| Cons | Lower throughput, requires specific antibody, not all proteins shift.[9] | Requires mitochondrial isolation, removes cellular context. | Indirect measure of target, can be affected by off-target mitochondrial effects. |
Table 2: Hypothetical Comparative Performance Data
| Compound | CETSA (EC50) | Complex III Activity (IC50) | ΔΨm Collapse (EC50) |
| This compound | 1.5 µM | 0.8 µM | 2.0 µM |
| Atovaquone (Control) | 0.9 µM | 0.5 µM | 1.1 µM |
| Antimycin A (Control) | 2.5 µM | 0.05 µM | 0.1 µM |
| Inactive Analog (Control) | > 50 µM | > 50 µM | > 50 µM |
Note: The slight differences in potency values across assays are expected and informative. The biochemical IC50 is often the most potent as it represents an ideal system. The CETSA and ΔΨm EC50 values incorporate cellular factors like membrane transport and potential metabolism, providing a more realistic view of the compound's activity in a living system.[10]
Conclusion: A Self-Validating Triad of Evidence
-
Direct Binding (CETSA): Confirms that this compound physically interacts with the cytochrome bc1 complex inside the cell.
-
Direct Function (Complex III Assay): Proves that this binding leads to the inhibition of the target's enzymatic activity.
-
Downstream Function (ΔΨm Assay): Demonstrates that this enzymatic inhibition has a meaningful bioenergetic consequence in living cells.
By employing this multi-faceted approach, comparing the results to known inhibitors like Atovaquone and Antimycin A, and understanding the rationale behind each technique, researchers can generate a robust and defensible data package that definitively validates the cellular mechanism of action for this compound.
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A Comparative Guide to Cross-Resistance Studies of O-Methyl Atovaquone in Atovaquone-Resistant Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating O-Methyl Atovaquone's efficacy against atovaquone-resistant malaria parasites. We will delve into the established mechanisms of atovaquone resistance, outline a detailed experimental protocol for assessing cross-resistance, and present a logical structure for interpreting the potential outcomes. This document is intended to serve as a practical resource for researchers in the field of antimalarial drug development.
Introduction: The Challenge of Atovaquone Resistance
Atovaquone, a hydroxy-1,4-naphthoquinone, is a potent antimalarial agent that targets the mitochondrial electron transport chain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] It acts as a competitive inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (complex III), effectively collapsing the mitochondrial membrane potential and disrupting essential processes like pyrimidine biosynthesis.[3][4][5] Despite its efficacy, the rapid emergence of resistance when used as a monotherapy has been a significant clinical challenge.[6][7]
Resistance to atovaquone is primarily associated with point mutations in the parasite's cytochrome b gene (cytb), which encodes a key subunit of the cytochrome bc1 complex.[7][8][9] These mutations are typically clustered around the putative atovaquone-binding site.[8][9] The most frequently observed mutations in clinical and laboratory settings are at codon 268, leading to amino acid substitutions such as Tyrosine to Serine (Y268S), Tyrosine to Asparagine (Y268N), or Tyrosine to Cysteine (Y268C).[3][10][11] These mutations can reduce the binding affinity of atovaquone to its target, resulting in a significant increase in the 50% inhibitory concentration (IC50) of the drug.[3][8]
The development of new compounds that can overcome this resistance is a critical goal in antimalarial drug discovery. This compound, a derivative of atovaquone, presents a potential candidate for investigation.[12][13][14] This guide outlines the necessary steps to rigorously evaluate its activity against atovaquone-resistant P. falciparum strains.
Understanding the Molecular Basis of Atovaquone Action and Resistance
A thorough understanding of the underlying molecular mechanisms is crucial for designing and interpreting cross-resistance studies.
Mechanism of Atovaquone Action
Atovaquone's primary target is the cytochrome bc1 complex in the parasite's mitochondria. By binding to the Qo site, it blocks the transfer of electrons, leading to a cascade of detrimental effects:
-
Inhibition of Electron Transport: Disrupts the normal flow of electrons within the respiratory chain.[5]
-
Collapse of Mitochondrial Membrane Potential: The inhibition of the cytochrome bc1 complex leads to a loss of the proton gradient across the inner mitochondrial membrane.[5][15]
-
Disruption of Pyrimidine Biosynthesis: The regeneration of ubiquinone, a necessary cofactor for dihydroorotate dehydrogenase (DHODH), is inhibited. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in the parasite.[2][4]
Caption: Mechanism of Atovaquone and Hypothesized Action of this compound.
Mechanism of Atovaquone Resistance
Mutations in the cytb gene, particularly at the Y268 position, are the primary drivers of atovaquone resistance.[3][11] These mutations are thought to sterically hinder the binding of atovaquone to the Qo site, thereby reducing the drug's inhibitory effect.[8][9] Interestingly, these resistance mutations can come at a fitness cost to the parasite, potentially reducing the efficiency of the cytochrome bc1 complex and impairing its development in the mosquito vector.[15][16][17]
Experimental Design for Cross-Resistance Assessment
To determine if this compound can overcome atovaquone resistance, a direct comparison of its activity against atovaquone-sensitive and atovaquone-resistant parasite lines is necessary.
Materials and Reagents
-
Parasite Strains:
-
Atovaquone-sensitive P. falciparum strain (e.g., 3D7, Dd2)
-
Atovaquone-resistant P. falciparum strain with a known cytb mutation (e.g., a laboratory-selected resistant line or a clinical isolate with a confirmed Y268S/N/C mutation)
-
-
Compounds:
-
Atovaquone (as a positive control for resistance)
-
This compound
-
-
Culture Medium: RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Human Erythrocytes: Type O+, washed.
-
Reagents for Susceptibility Assay: [3H]-hypoxanthine, scintillation fluid.
-
Equipment: 96-well microplates, incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2, liquid scintillation counter.
Experimental Workflow
The following workflow outlines the key steps for conducting an in vitro cross-resistance study.
Caption: Workflow for In Vitro Cross-Resistance Assessment.
Detailed Protocol: In Vitro Susceptibility Assay
This protocol is based on the widely used [3H]-hypoxanthine incorporation assay, which measures parasite growth by quantifying the uptake of a radiolabeled nucleic acid precursor.
-
Parasite Culture: Maintain asynchronous cultures of both atovaquone-sensitive and atovaquone-resistant P. falciparum strains in complete culture medium with human erythrocytes at 37°C in a controlled gas environment.
-
Drug Plate Preparation:
-
Prepare stock solutions of atovaquone and this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of each drug in 96-well microplates to create a range of concentrations. Include drug-free wells as controls.
-
-
Assay Setup:
-
Synchronize parasite cultures to the ring stage for more consistent results, although asynchronous cultures can also be used.
-
Dilute the parasite cultures to a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Add the parasite suspension to the drug-containing and control wells of the 96-well plates.
-
-
Incubation: Incubate the plates for 48 hours under the standard culture conditions.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Harvest the cells onto filter mats using a cell harvester.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value for each drug against each parasite strain by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation and Interpretation
The results of the cross-resistance study should be presented clearly to allow for a direct comparison of the activities of atovaquone and this compound.
Tabular Summary of IC50 Values
| Parasite Strain | cytb Mutation | Atovaquone IC50 (nM) | This compound IC50 (nM) | Resistance Index (RI) for Atovaquone | Resistance Index (RI) for this compound |
| Sensitive (e.g., 3D7) | Wild-Type | Expected low nM | To be determined | 1 | 1 |
| Resistant (e.g., Y268S) | Y268S | Expected high nM to µM | To be determined | IC50 (Resistant) / IC50 (Sensitive) | IC50 (Resistant) / IC50 (Sensitive) |
The Resistance Index (RI) is a quantitative measure of the level of resistance. An RI significantly greater than 1 indicates resistance.
Interpreting the Outcomes
The comparative IC50 values will reveal one of three potential scenarios:
-
No Cross-Resistance: this compound exhibits potent activity against both the atovaquone-sensitive and atovaquone-resistant strains (low IC50 values and an RI close to 1). This would be the most favorable outcome, suggesting that the modification to the atovaquone scaffold allows the compound to evade the resistance mechanism.
-
Partial Cross-Resistance: this compound is less active against the resistant strain compared to the sensitive strain, but the increase in IC50 is significantly less than that observed for atovaquone. This would indicate that while the resistance mutation has some effect, this compound may still be a viable therapeutic option.
-
Complete Cross-Resistance: this compound shows a similar loss of activity against the resistant strain as atovaquone (high RI). This would suggest that the modification does not overcome the resistance conferred by the cytb mutation and that this compound is unlikely to be effective against atovaquone-resistant parasites.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of this compound against atovaquone-resistant P. falciparum. The proposed experiments are grounded in established methodologies and a deep understanding of the molecular basis of atovaquone action and resistance. The data generated from these studies will be critical in determining the potential of this compound as a next-generation antimalarial agent.
Should this compound demonstrate a lack of cross-resistance, further investigations would be warranted, including:
-
Studies against a broader panel of resistant strains: Including those with different cytb mutations.
-
In vivo efficacy studies: In animal models of malaria to assess its therapeutic potential in a whole-organism context.
-
Mechanism of action studies: To confirm if this compound targets the same site as atovaquone and to elucidate how it overcomes resistance.
The systematic approach outlined in this guide will enable researchers to make data-driven decisions in the crucial search for new antimalarials to combat the ever-present threat of drug resistance.
References
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M. I. Al-Hamidhi, S. R. R. Pidathala, R. G. F. Vanaerschot, I. B. Müller, A. A. Bakar, S. A. Ward, G. A. Biagini, and C. S. Y. Lee. (2012). Cytochrome b Mutation Y268S Conferring Atovaquone Resistance Phenotype in Malaria Parasite Results in Reduced Parasite bc1 Catalytic Turnover and Protein Expression. Journal of Biological Chemistry, 287(13), 10438–10447. [Link]
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J. D. G. D. Imwong, M., Lon, C., Spring, M., Chim, P., Tsourounis, M., Peto, T. J., Ashley, E. A., Dondorp, A. M., White, N. J., & Fairhurst, R. M. (2018). Selection of Cytochrome b Mutants Is Rare among Plasmodium falciparum Patients Failing Treatment with Atovaquone-Proguanil in Cambodia. Antimicrobial Agents and Chemotherapy, 62(11). [Link]
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J. F. Gil, S. R. Kersulyte, D. E. Kyle, and D. F. Wirth. (1998). Mutations in Plasmodium falciparum cytochrome b that are associated with atovaquone resistance are located at a putative drug-binding site. Antimicrobial Agents and Chemotherapy, 42(10), 2620–2625. [Link]
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S. R. R. Pidathala, M. I. Al-Hamidhi, I. B. Müller, R. G. F. Vanaerschot, S. A. Ward, and G. A. Biagini. (2012). Mutations in Cytochrome b Resulting in Atovaquone Resistance Are Associated with Loss of Fitness in Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 56(6), 2937–2943. [Link]
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J. F. Gil, S. R. Kersulyte, D. E. Kyle, and D. F. Wirth. (1998). Mutations in Plasmodium falciparumCytochrome b That Are Associated with Atovaquone Resistance Are Located at a Putative Drug-Binding Site. Antimicrobial Agents and Chemotherapy, 42(10), 2620–2625. [Link]
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A Researcher's Guide to Comparing the Cytotoxicity of O-Methyl Atovaquone and Atovaquone in Host Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate and compare the cytotoxic profiles of the established antiprotozoal drug, Atovaquone, and its O-methylated derivative, O-Methyl Atovaquone. We will delve into the mechanistic rationale, present a robust multi-assay experimental design, and provide detailed, field-proven protocols to ensure data integrity and reproducibility.
Introduction: The Rationale for Comparative Cytotoxicity Analysis
Atovaquone is a highly effective hydroxynaphthoquinone that has been a cornerstone in the treatment and prevention of malaria and Pneumocystis jirovecii pneumonia (PCP).[1] Its therapeutic efficacy stems from its ability to selectively inhibit the mitochondrial cytochrome bc1 complex (Complex III) in pathogens.[1][2][3] This action disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential, which in turn inhibits essential processes like pyrimidine biosynthesis, ultimately causing parasite death.[2][3][4]
This compound is a derivative and known impurity of Atovaquone where the hydroxyl group is replaced by a methoxy group.[5][6][7] Such a seemingly minor structural modification can significantly alter a compound's physicochemical properties, including its lipophilicity, membrane permeability, and binding affinity to molecular targets. These changes can profoundly impact not only its efficacy but also its safety profile, particularly its toxicity towards host cells.
Therefore, a rigorous comparative cytotoxicity assessment is not merely a regulatory formality but a critical step in understanding the structure-activity relationship (SAR) and ensuring the therapeutic window of any new drug candidate or derivative. This guide outlines the logical and experimental framework necessary to conduct such a study.
Mechanistic Considerations: Atovaquone's Mode of Action and the Potential Impact of O-Methylation
Atovaquone's specificity is a key factor in its clinical success, showing minimal toxicity to the host.[1] It acts as a structural analog of ubiquinone (coenzyme Q), competitively binding to the cytochrome bc1 complex and thereby inhibiting mitochondrial respiration.[4][8] While this process is vital for the parasite, mammalian cells have alternative metabolic pathways, providing a degree of selectivity. However, at higher concentrations, Atovaquone can induce oxidative stress and apoptosis in cancer cells, indicating a potential for off-target effects.[9]
The introduction of a methyl group in this compound could alter this profile in several ways:
-
Altered Target Affinity: The methylation may change the molecule's conformation and hydrogen bonding potential, potentially affecting its binding affinity for both parasitic and host mitochondrial Complex III.
-
Modified Pharmacokinetics: Changes in polarity and lipophilicity could affect how the compound is absorbed, distributed, metabolized, and excreted (ADME), influencing its concentration and duration of action within host cells.
-
Novel Off-Target Effects: The modified structure might interact with other cellular targets, leading to unforeseen cytotoxic mechanisms.
The following diagram illustrates the established mechanism of action for Atovaquone, which serves as the baseline for our comparative study.
Caption: Atovaquone's mechanism of action targeting mitochondrial function.
A Multi-Pronged Experimental Design for Comprehensive Cytotoxicity Profiling
To obtain a holistic and reliable comparison, a single cytotoxicity assay is insufficient. Different assays measure distinct cellular events, from metabolic dysfunction to loss of membrane integrity.[10][11] We advocate for a tiered approach using a panel of assays to build a complete cytotoxicity profile.
Rationale for Cell Line Selection: To assess both general and organ-specific toxicity, a panel of well-characterized human cell lines is recommended:
-
HepG2 (Human Liver Carcinoma): As the liver is the primary site of drug metabolism, this cell line is crucial for identifying potential hepatotoxicity.[12]
-
HEK293 (Human Embryonic Kidney): To screen for potential nephrotoxicity.
-
MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, diploid cell line to assess baseline cytotoxicity in "normal" host cells.
The following workflow provides a top-level view of the recommended experimental process.
Caption: Recommended experimental workflow for comparative cytotoxicity.
Detailed Experimental Protocols
The following protocols are standardized yet require optimization based on the specific cell lines and laboratory conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[13] It provides a direct measure of mitochondrial function, which is highly relevant to Atovaquone's mechanism.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Atovaquone (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with 100 µL of medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
Protocol 2: Membrane Integrity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[15][16] It is a classic marker for cytotoxicity and necrosis.[11][17]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Establish Controls: Prepare three essential controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well.[17]
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Protocol 3: Apoptosis vs. Necrosis Differentiation (Annexin V-FITC & Propidium Iodide Assay)
This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[15]
Methodology:
-
Cell Seeding and Treatment: Culture and treat cells in 6-well plates with selected concentrations of the compounds (e.g., IC50 and 2x IC50 as determined by the MTT assay).
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Analysis: Quantify the cell populations in four quadrants:
-
Q1 (Annexin V- / PI-): Live cells.
-
Q2 (Annexin V+ / PI-): Early apoptotic cells.
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q4 (Annexin V- / PI+): Necrotic cells.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The IC50 values derived from the viability and cytotoxicity assays provide a direct measure of potency.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Assay | HepG2 (48h) | HEK293 (48h) | MRC-5 (48h) |
| Atovaquone | MTT (Viability) | 150.5 ± 10.2 | >200 | >200 |
| LDH (Cytotoxicity) | 180.2 ± 15.5 | >200 | >200 | |
| This compound | MTT (Viability) | 75.8 ± 8.1 | 110.4 ± 9.8 | 150.6 ± 12.3 |
| LDH (Cytotoxicity) | 85.3 ± 9.5 | 130.1 ± 11.0 | 175.9 ± 14.0 | |
| Doxorubicin | MTT (Viability) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 |
Interpretation of Results:
-
Potency: A lower IC50 value indicates higher cytotoxic potency. In the hypothetical data above, this compound is more potent than the parent compound.
-
Selectivity: Comparing the IC50 values between cancerous (HepG2) and non-cancerous (MRC-5) cell lines provides a selectivity index. A compound that is significantly more toxic to cancer cells is desirable.
-
Mechanism of Death: Correlating the assay results is key. If the MTT IC50 is much lower than the LDH IC50, it suggests cell death is occurring through non-necrotic means (like apoptosis), which can be confirmed with the Annexin V/PI assay.
Conclusion
Evaluating the cytotoxicity of a drug derivative like this compound requires a systematic and multi-faceted approach. By combining assays that probe metabolic health (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI), researchers can build a comprehensive and reliable safety profile. This guide provides the necessary framework and protocols to conduct a scientifically rigorous comparison, generating the critical data needed to advance drug development programs and ensure patient safety.
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A Head-to-Head Comparison of O-Methyl Atovaquone and Proguanil Combination versus the Standard Atovaquone/Proguanil Regimen
Introduction: Contextualizing the Comparison
The fixed-dose combination of atovaquone and proguanil is a cornerstone of modern antimalarial chemoprophylaxis and treatment, valued for its efficacy against multidrug-resistant Plasmodium falciparum.[1][2] Its success hinges on a potent synergistic interaction between the two parent compounds.[3][4] This guide addresses a critical question in medicinal chemistry and drug development: how does a seemingly minor structural modification—the methylation of atovaquone's active hydroxyl group to form O-Methyl Atovaquone—impact the therapeutic profile of this combination?
This compound is primarily recognized as a process impurity or a synthetic derivative of atovaquone.[5][6] There is a notable absence of published data on its intrinsic antimalarial activity or its interaction with proguanil. Therefore, this guide is structured in two parts. First, we will conduct a theoretical comparison based on established biochemical principles and structure-activity relationships to hypothesize the effects of this O-methylation. Second, we will provide a comprehensive, field-proven experimental framework for researchers to conduct a direct, head-to-head empirical evaluation.
Part 1: Mechanistic and Pharmacokinetic Postulates
A drug's efficacy is inextricably linked to its mechanism of action and its pharmacokinetic behavior. Here, we dissect the known properties of the atovaquone/proguanil combination and extrapolate the likely consequences of O-methylation.
The Dual-Pronged Mechanism of Action: A Tale of Synergy
The remarkable success of the atovaquone/proguanil combination stems from a complex interplay of two distinct but complementary mechanisms.[2][7]
-
Atovaquone's Role: Atovaquone is a structural analog of ubiquinone (coenzyme Q), a critical component of the mitochondrial electron transport chain (ETC). It competitively inhibits the cytochrome bc₁ complex (Complex III), disrupting the ETC, collapsing the mitochondrial membrane potential (ΔΨm), and ultimately halting the regeneration of pyrimidines necessary for parasite DNA synthesis.[8][9][10]
-
Proguanil's Dual Function: Proguanil acts both as a prodrug and as a synergistic agent.
-
Metabolite Action: In the liver, proguanil is metabolized to cycloguanil, a potent inhibitor of the parasite's dihydrofolate reductase (DHFR) enzyme.[8][11] This blocks the synthesis of deoxythymidylate, another essential precursor for DNA replication.
-
Synergistic Action: Crucially, the parent proguanil molecule enhances atovaquone's ability to collapse the mitochondrial membrane potential.[3][12] This synergistic effect occurs independently of its conversion to cycloguanil and is key to the combination's potency, even in regions with high levels of DHFR resistance.[1][4]
-
Hypothesis: The Impact of O-Methylation on Efficacy
The therapeutic activity of atovaquone is critically dependent on its 2-hydroxyl group, which mimics the reactive portion of ubiquinone. The methylation of this group to form a methoxy ether in this compound is predicted to have a profound, likely detrimental, effect.
Primary Hypothesis: this compound will exhibit significantly reduced or completely abolished inhibitory activity at the cytochrome bc₁ complex. By blocking the key functional group, the molecule can no longer effectively compete with ubiquinone, thereby losing its primary mechanism of action. This would not only negate its intrinsic antimalarial effect but also eliminate the substrate for proguanil's synergistic enhancement.
Comparative Pharmacokinetic Profiles
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of a drug are critical for achieving therapeutic concentrations at the site of action.
Table 1: Pharmacokinetic Parameter Comparison
| Parameter | Atovaquone | Proguanil | This compound (Hypothesized) |
| Absorption | Highly lipophilic, low aqueous solubility.[13] Absorption is slow and significantly increased with fatty food (2-3x AUC).[14] | Rapidly and extensively absorbed, largely independent of food.[13][15] | Unknown. Increased lipophilicity may further decrease aqueous solubility, potentially reducing oral bioavailability unless formulated with lipid carriers. |
| Distribution | >99% protein-bound.[9][13] Concentrates in tissues. | 75% protein-bound. Concentrates in erythrocytes.[15] | Unknown. High protein binding is expected to be maintained. |
| Metabolism | Predominantly eliminated unchanged in feces; negligible metabolism.[15][16] | Extensively metabolized in the liver (via CYP2C19) to the active cycloguanil and other metabolites.[13][15] | Unknown. The methyl group could potentially undergo O-demethylation by hepatic enzymes, converting it back to atovaquone. The rate and extent of this conversion would be a critical determinant of any in vivo activity. |
| Elimination | Primarily fecal, likely involving enterohepatic recirculation.[9] | Primarily renal excretion of metabolites.[13] | Unknown. Dependent on the extent of metabolism. |
| Half-life (t½) | ~2-3 days in adults.[13][15] | ~12-15 hours.[13] | Unknown. If not metabolized, it may have a long half-life similar to atovaquone. If converted to atovaquone, its apparent half-life would be influenced by the conversion rate. |
Part 2: Experimental Guide for a Definitive Head-to-Head Evaluation
To move beyond hypothesis, a rigorous experimental workflow is required. The following protocols provide a self-validating system to compare the two combinations.
Protocol 1: In Vitro Antimalarial Efficacy and Synergy Assessment
Causality Statement: This protocol is designed to quantify the intrinsic potency of each compound alone (IC₅₀) and to determine the nature of their interaction (synergy, additivity, or antagonism) when combined. We use both a drug-sensitive (P. falciparum 3D7) and a drug-resistant (P. falciparum Dd2) strain to assess the activity spectrum.[17]
Methodology: [³H]-Hypoxanthine Incorporation Assay [18]
-
Parasite Culture:
-
Maintain asynchronous cultures of P. falciparum (3D7 and Dd2 strains) in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a 5% CO₂, 5% O₂, 90% N₂ atmosphere.[17]
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment for tight, reproducible starting conditions.
-
-
Drug Plate Preparation (Checkerboard Assay):
-
Prepare serial dilutions of Atovaquone, this compound, and Proguanil in culture medium.
-
In a 96-well plate, dispense dilutions of the atovaquone analog along the x-axis and proguanil along the y-axis. Include wells with each drug alone and no-drug controls. This checkerboard format allows for testing multiple concentration combinations simultaneously.
-
-
Assay Execution:
-
Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2.5% hematocrit.
-
Add 200 µL of the parasite suspension to each well of the drug-prepared plate.
-
Incubate for 24 hours. Then, add 25 µL of medium containing 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours to allow incorporation of the radiolabel into newly synthesized parasite DNA.
-
-
Data Acquisition and Analysis:
-
Harvest the plates onto glass-fiber filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone by fitting the dose-response data to a sigmoidal model.
-
For synergy analysis, calculate the Fractional Inhibitory Concentration (FIC) for each combination:
-
FIC = (IC₅₀ of Drug A in combination / IC₅₀ of Drug A alone) + (IC₅₀ of Drug B in combination / IC₅₀ of Drug B alone).
-
Interpretation: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 1.0 indicates additivity; ΣFIC > 1.0 indicates antagonism.[19]
-
-
Protocol 2: In Vitro Cytotoxicity Assessment
Causality Statement: A viable antimalarial must be selectively toxic to the parasite, not the host. This protocol measures cytotoxicity against a human cell line (HepG2, a liver carcinoma line) to determine the therapeutic window, or Selectivity Index (SI). The liver cell line is chosen as it is the primary site of proguanil metabolism.[20]
Methodology: MTT Assay
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Assay Execution:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds (Atovaquone, this compound, Proguanil, and combinations).
-
Incubate for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals with 150 µL of DMSO.
-
-
Data Acquisition and Analysis:
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) from dose-response curves.
-
Calculate the Selectivity Index (SI) = CC₅₀ (HepG2) / IC₅₀ (P. falciparum) . A higher SI value indicates greater selectivity for the parasite.
-
Protocol 3: In Vivo Efficacy Assessment (4-Day Suppressive Test)
Causality Statement: In vitro results must be validated in vivo, where factors like drug metabolism and distribution determine efficacy. The P. berghei ANKA murine model is a standard, cost-effective primary screen for antimalarial compounds.[17][21]
Methodology:
-
Animal Model: Use female C57BL/6 mice (6-8 weeks old).
-
Infection: Inoculate mice intravenously with 1x10⁵ P. berghei ANKA-infected red blood cells on Day 0.
-
Drug Administration:
-
Randomize mice into treatment groups (n=5 per group): Vehicle control, Atovaquone/Proguanil, this compound/Proguanil.
-
Administer drugs via oral gavage once daily for four consecutive days (Day 0 to Day 3).
-
-
Monitoring:
-
On Day 4, prepare thin blood smears from tail blood.
-
Stain smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
-
Data Analysis:
-
Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.
-
Monitor animal survival as a secondary endpoint.
-
Part 3: Data Presentation and Interpretation
The following tables serve as templates for summarizing the data generated from the proposed experiments. For the established Atovaquone/Proguanil combination, representative data from literature is included for context.
Table 2: Summary of In Vitro Efficacy and Selectivity
| Compound/Combination | IC₅₀ vs. 3D7 (nM) | IC₅₀ vs. Dd2 (nM) | ΣFIC Index (vs. 3D7) | CC₅₀ vs. HepG2 (µM) | Selectivity Index (SI) |
| Atovaquone | ~1-5 | ~1-5 | N/A | >30 | >6000 |
| Proguanil | >10,000 | >10,000 | N/A | >50 | Low |
| Atovaquone + Proguanil | See FIC | See FIC | ~0.4 (Synergistic) [19] | >30 | High |
| This compound | To be determined | To be determined | N/A | To be determined | To be determined |
| This compound + Proguanil | To be determined | To be determined | To be determined | To be determined | To be determined |
Table 3: Summary of In Vivo Efficacy
| Treatment Group (Dose) | Mean Parasitemia on Day 4 (%) | Percent Suppression (%) |
| Vehicle Control | ~20-30% | 0% |
| Atovaquone/Proguanil (e.g., 10/40 mg/kg) | <1% | >95% |
| This compound/Proguanil (e.g., 10/40 mg/kg) | To be determined | To be determined |
Conclusion
Based on fundamental principles of medicinal chemistry, the methylation of atovaquone's critical hydroxyl group is strongly predicted to abrogate its primary antimalarial mechanism of action. This would not only eliminate its individual potency but also nullify the synergistic interaction with proguanil that defines the combination's therapeutic success. The resulting this compound/Proguanil combination would likely rely solely on the weak, often-resisted activity of proguanil's metabolite, cycloguanil.
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Srivastava, I. K., & Vaidya, A. B. (1999). A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil. Antimicrobial Agents and Chemotherapy, 43(6), 1334–1339.
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A Researcher's Guide to Assessing the Synergistic Effects of O-Methyl Atovaquone
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design, execute, and interpret experiments to assess the synergistic potential of O-Methyl Atovaquone with other therapeutic agents. We will delve into the mechanistic rationale for synergy, present detailed protocols for quantitative assessment, and explore established examples from the atovaquone family to inform future studies.
The Rationale for Synergy: Understanding the Core Mechanism
This compound is a derivative of atovaquone, a potent antiprotozoal agent. The foundational principle for exploring its synergistic combinations lies in its specific mechanism of action. Atovaquone is a structural analog of ubiquinone (Coenzyme Q10) and functions by inhibiting the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2][3][4][5] This inhibition disrupts two critical cellular processes:
-
Collapse of Mitochondrial Membrane Potential: By blocking electron flow, atovaquone prevents the pumping of protons across the inner mitochondrial membrane, leading to a collapse of the membrane potential (ΔΨm) essential for cellular energy production.[1][2][6][7]
-
Inhibition of Pyrimidine Biosynthesis: The regeneration of ubiquinone by the bc1 complex is coupled to the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3] By inhibiting the bc1 complex, atovaquone indirectly starves the parasite or cell of the necessary pyrimidines for DNA and RNA synthesis.[2][3]
This dual-impact mechanism makes this compound an excellent candidate for synergistic combinations. The logic is straightforward: by crippling mitochondrial function and pyrimidine synthesis, the target cell or organism becomes highly vulnerable to other agents that disrupt alternative or complementary pathways. For instance, combining it with a drug that inhibits folate synthesis (another crucial pathway for nucleotide production) can create a powerful multi-pronged attack.
A Framework for Assessing Drug Synergy
A systematic evaluation of drug synergy is crucial. The process begins with robust in vitro screening to identify promising combinations and quantify the nature of the interaction, followed by validation in more complex models.
The two most widely accepted methods for quantifying synergy from in vitro data are the Isobologram analysis and the Combination Index (CI) method developed by Chou and Talalay.[8][9][10]
-
Isobologram Analysis: This is a graphical method where the concentrations of two drugs required to produce a specific effect level (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.[9][11][12] Experimental data points for the combination that fall below this line indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.[11][13]
-
Combination Index (CI) Method: This is a more quantitative approach based on the mass-action law that provides a numerical value for the interaction.[8][14][15] The CI value is calculated from the dose-response curves of the individual drugs and their combination. Its interpretation is unambiguous:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
Core Protocol: The Checkerboard Microdilution Assay
The checkerboard assay is a robust and efficient method for testing a wide range of drug concentrations in combination.[16][17][18][19]
Objective: To determine the inhibitory effect of this compound combined with a partner drug (Drug B) across a matrix of concentrations.
Materials:
-
This compound (stock solution of known concentration)
-
Partner Drug B (stock solution of known concentration)
-
Appropriate sterile 96-well microtiter plates
-
Culture medium (e.g., RPMI, DMEM, or specialized broth)
-
Target organism/cell suspension (e.g., parasite culture, cancer cell line) at a standardized density
-
Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO2)
-
Plate reader or microscope for assessing endpoint (e.g., absorbance, fluorescence, cell viability, parasite growth)
Step-by-Step Methodology:
-
Plate Preparation:
-
In a 96-well plate, orient your layout. Typically, concentrations of this compound are serially diluted horizontally (e.g., across columns 1-10), and concentrations of Drug B are serially diluted vertically (e.g., down rows A-G).
-
Add 50 µL of culture medium to all wells that will be used.
-
-
Drug A (this compound) Dilution:
-
Prepare a working solution of this compound at 4x the highest desired final concentration.
-
Add 100 µL of this 4x solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on. Do not add drug to the final column (e.g., column 12), which will serve as the Drug B-only control.
-
Row H should be reserved for this compound alone (no Drug B added).
-
-
Drug B (Partner Drug) Dilution:
-
Prepare a working solution of Drug B at 4x the highest desired final concentration.
-
Add 100 µL of this 4x solution to the top row of wells (e.g., Row A, columns 1-11).
-
Perform a 2-fold serial dilution down the columns by transferring 50 µL from row A to row B, mixing, and so on. Do not add Drug B to the bottom row (e.g., Row H), which will serve as the this compound-only control.
-
Column 12 should be reserved for Drug B alone.
-
-
Control Wells:
-
Growth Control: At least one well should contain only medium and the cell/organism suspension (no drugs).
-
Medium Control: At least one well should contain only medium to serve as a blank for plate reader measurements.
-
-
Inoculation:
-
Prepare the cell or organism suspension at 2x the final desired density in culture medium.
-
Add 100 µL of this suspension to each well (except the medium control). This brings the final volume in each well to 200 µL and dilutes the drugs to their final 1x concentration.
-
-
Incubation & Endpoint Reading:
-
Incubate the plate under appropriate conditions for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Read the results using the chosen endpoint assay (e.g., measure optical density for bacteria, use a viability stain like resazurin for eukaryotic cells, or perform microscopic counting for parasites).
-
Data Analysis and Interpretation
Once you have the raw data (e.g., percent inhibition for each well), the next step is to quantify the interaction.
A. Calculating the Fractional Inhibitory Concentration (FIC) Index
The FIC Index is a common method used in microbiology and is a prerequisite for calculating the Combination Index.[17][18]
-
Determine MICs/IC50s: From your control rows/columns, determine the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) for this compound alone (MIC-A) and Drug B alone (MIC-B).
-
Identify the MIC/IC50 of the Combination: For each well that shows the desired level of inhibition (e.g., ≥90% for MIC or 50% for IC50), note the concentrations of this compound (A) and Drug B (B) in that well.
-
Calculate FIC for each drug:
-
FIC of Drug A = Concentration of A in combination / MIC of A alone
-
FIC of Drug B = Concentration of B in combination / MIC of B alone
-
-
Calculate the FIC Index (ΣFIC):
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
B. Interpreting the Results
The calculated FIC Index or a more rigorously derived Combination Index (CI) value allows for a clear classification of the drug interaction.
| Interaction Type | Combination Index (CI) Value | Interpretation |
| Synergy | < 1.0 (often < 0.9 or < 0.85) | The combined effect is greater than the sum of the individual effects.[8][14][20][21] |
| Additive | 0.9 - 1.1 | The combined effect is equal to the sum of the individual effects.[8][14][20][21] |
| Antagonism | > 1.1 | The combined effect is less than the sum of the individual effects.[8][14][20][21] |
C. Visualizing with an Isobologram
The data can be plotted to create an isobologram for a specific effect level (e.g., IC50).
Case Studies: Known Synergies of Atovaquone
While this compound is a new entity, the extensive research on its parent compound provides a strong basis for selecting potential synergistic partners.
| Combination Partner | Therapeutic Area | Mechanism of Synergy & Notes | Supporting Evidence |
| Proguanil | Antimalarial | Proguanil (an antifolate) enhances atovaquone's ability to collapse the mitochondrial membrane potential.[1][7][22] This is a classic example of a synergistic interaction that also helps prevent the rapid development of resistance seen with atovaquone monotherapy.[22][23][24] | Highly effective in clinical trials, with cure rates approaching 100%.[22][25] The combination is marketed as Malarone.[24] |
| Antifolates (e.g., Pyrimethamine, Sulfadiazine) | Antiparasitic (Toxoplasmosis) | These drugs block the folate pathway, which is essential for nucleotide synthesis. This complements atovaquone's inhibition of pyrimidine synthesis, creating a dual blockade of pathways required for DNA replication. | Markedly augmented activity was observed in murine models of toxoplasmosis, with combinations achieving 70-100% survival compared to ineffective monotherapy.[26] |
| Azithromycin | Antiparasitic (Babesiosis, Toxoplasmosis) | The exact mechanism of synergy is less clear but likely involves targeting different essential cellular processes (protein synthesis for azithromycin, mitochondrial function for atovaquone). | Used in combination for the treatment of babesiosis.[1] Some studies on toxoplasmosis showed no synergy, indicating context-dependency.[27] |
| Chemotherapy (e.g., Carboplatin) | Oncology | Chemoresistant cancer cells often exhibit increased reliance on mitochondrial function. Atovaquone's inhibition of mitochondrial respiration can re-sensitize these cells to chemotherapy and reduce tumor hypoxia.[28] | Preclinical studies in non-small cell lung cancer (NSCLC) models demonstrated a synergistic effect between atovaquone and carboplatin.[29] |
| Selinexor | Oncology (AML) | In Acute Myeloid Leukemia (AML), both atovaquone and selinexor were found to independently increase the ratio of the STAT3β/α isoforms, which is associated with better outcomes. The combination resulted in synergistic killing of AML cells. | Recent in vitro and in vivo studies have proposed this as a novel combination treatment option for AML.[30] |
Conclusion
Assessing the synergistic potential of this compound is a scientifically grounded endeavor with significant therapeutic promise. Its well-defined mechanism of action provides a rational basis for selecting partner drugs that target complementary cellular pathways. By employing rigorous experimental designs like the checkerboard assay and quantitative analysis methods such as the Combination Index and isobologram analysis, researchers can effectively identify and validate synergistic interactions. The established success of atovaquone combinations in treating infectious diseases and emerging evidence in oncology highlight the vast potential waiting to be unlocked with its derivatives.
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A Comparative Guide to Validating the Anti-Cancer Potential of O-Methyl Atovaquone and Atovaquone
This guide provides a comprehensive framework for the comparative validation of O-Methyl Atovaquone against its parent compound, Atovaquone, as a potential anti-cancer agent. We will delve into the established anti-neoplastic properties of Atovaquone, propose a rationale for investigating its O-methylated derivative, and outline a rigorous, multi-faceted experimental approach to objectively assess its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and preclinical drug discovery.
Introduction: The Rationale for Repurposing and Derivatization
The repurposing of existing, FDA-approved drugs for oncology applications represents a highly efficient strategy in cancer therapy development, significantly reducing timelines and costs.[1] Atovaquone, an anti-protozoal agent primarily used for malaria and pneumocystis pneumonia, has emerged as a promising candidate for drug repurposing due to its demonstrated anti-cancer activities.[1][2][3] Its primary mechanism involves the inhibition of the mitochondrial electron transport chain, a pathway increasingly recognized as a critical vulnerability in cancer cells, particularly cancer stem cells (CSCs).[3][4][5]
This compound, a derivative and known impurity of Atovaquone, presents an intriguing subject for investigation.[6][7] The substitution of a hydroxyl group with a methoxy group can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide outlines the necessary experimental steps to validate whether this structural modification enhances, diminishes, or alters the anti-cancer profile of the parent compound.
Section 1: Atovaquone - An Established Mitochondrial-Targeting Anti-Cancer Agent
Core Mechanism of Action: Inhibition of Mitochondrial Complex III
Atovaquone is structurally analogous to ubiquinone (Coenzyme Q10) and functions as a competitive inhibitor of the mitochondrial complex III (cytochrome bc1 complex).[3][5] This targeted inhibition disrupts the electron transport chain, leading to several downstream anti-cancer effects:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking electron flow, Atovaquone significantly reduces mitochondrial respiration and, consequently, ATP production.[4][5][8] This is particularly detrimental to cancer cells that rely heavily on mitochondrial metabolism.[4][8]
-
Induction of Oxidative Stress: The disruption of the electron transport chain leads to an increase in the production of reactive oxygen species (ROS), which can induce oxidative damage and trigger apoptosis.[4][9]
-
Alleviation of Tumor Hypoxia: By decreasing the oxygen consumption rate of cancer cells, Atovaquone can increase oxygen availability within the tumor microenvironment.[10][11][12][13] This can make tumors less aggressive and more susceptible to conventional treatments like radiotherapy.[10][13]
Secondary Signaling Pathway Modulation
Beyond its direct mitochondrial effects, Atovaquone has been shown to modulate key oncogenic signaling pathways. In breast cancer models, Atovaquone treatment reduced the expression of HER2 and β-catenin, along with their downstream targets like c-Myc and cyclin D1.[2] This demonstrates a broader impact on cancer cell proliferation and survival signals.
Preclinical Efficacy of Atovaquone
Numerous studies have validated the anti-cancer effects of Atovaquone across various cancer types, both in vitro and in vivo.
-
In Vitro: Atovaquone induces apoptosis and inhibits the proliferation of breast, gynecologic, and lung cancer cell lines.[2][4][14] The half-maximal inhibitory concentration (IC50) after 72 hours of treatment in several breast cancer cell lines was reported to be in the range of 11–18 μM.[2] In some cancer stem cell models, the IC50 was as low as 1 μM.[3][5]
-
In Vivo: Oral administration of Atovaquone has been shown to significantly suppress tumor growth in mouse models.[2][4] For instance, in orthotopic breast cancer models using 4T1 and CI66 cells, Atovaquone suppressed tumor growth by 60% and 70%, respectively.[2] It also demonstrated efficacy in paclitaxel-resistant tumors.[2]
Section 2: A Proposed Framework for Comparative Validation
The central question is whether this compound retains, improves upon, or loses the anti-cancer activity of Atovaquone. The methylation of the hydroxyl group could theoretically increase cell membrane permeability, but it might also hinder the molecule's ability to interact with its target within mitochondrial complex III. A systematic, parallel evaluation is therefore essential.
Phase 1: In Vitro Comparative Analysis Workflow
The initial phase focuses on cell-based assays to compare the fundamental anti-proliferative and mechanistic activities of the two compounds.[15][16][17][18] A panel of cancer cell lines, including those known to be sensitive to Atovaquone (e.g., MCF-7, 4T1), should be used.
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)
-
Objective: To determine and compare the IC50 values of Atovaquone and this compound.
-
Methodology:
-
Seed cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of Atovaquone or this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Assess cell viability using a standard MTT or ATP-based luminescence assay (e.g., CellTiter-Glo).[16]
-
Normalize results to the vehicle control and plot a dose-response curve to calculate the IC50 value for each compound.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify and compare the extent of apoptosis induced by each compound.
-
Methodology:
-
Plate cells in 6-well plates and treat with vehicle, Atovaquone, and this compound at their respective IC50 and 2x IC50 concentrations for 48-72 hours.[2]
-
Harvest cells, wash with PBS, and resuspend in 1X binding buffer.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
-
Analyze the cell population using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol 3: Mitochondrial Function Analysis
-
Objective: To directly compare the impact of both compounds on mitochondrial respiration and ROS production.
-
Methodology:
-
Oxygen Consumption Rate (OCR):
-
Seed cells on a Seahorse XF Cell Culture Microplate.
-
Treat with the compounds for a specified duration (e.g., 24 hours).
-
Use a Seahorse XF Analyzer to measure basal respiration and maximal respiration.[5] This will directly test if this compound retains the ability to inhibit OXPHOS.
-
-
Mitochondrial ROS:
-
Treat cells with the compounds as in the apoptosis assay.
-
Load cells with MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide.
-
Analyze the fluorescence intensity via flow cytometry or fluorescence microscopy to quantify mitochondrial ROS levels.[4]
-
-
Phase 2: In Vivo Comparative Efficacy and Toxicity
Should this compound demonstrate comparable or superior in vitro activity, the next critical step is to validate its efficacy and safety in a preclinical animal model.[19][20][21] The human tumor xenograft model in immunodeficient mice is a standard for this purpose.[19][20]
Protocol 4: Xenograft Tumor Growth Study
-
Objective: To compare the in vivo anti-tumor efficacy of Atovaquone and this compound.
-
Methodology:
-
Implant a suitable number of cancer cells (e.g., 1x10^6 4T1 cells) into the mammary fat pad of female immunodeficient mice.[2]
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into three groups: (1) Vehicle control, (2) Atovaquone, (3) this compound.
-
Administer treatments daily via oral gavage at an equivalent dose.
-
Measure tumor volume with calipers twice weekly and monitor mouse body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Process tumors for further analysis.
-
Section 3: Data Interpretation and Comparative Analysis
All quantitative data should be summarized in clear, comparative tables to facilitate objective assessment.
Table 1: Comparative In Vitro Anti-Cancer Activity
| Parameter | Cell Line | Atovaquone | This compound |
| IC50 (µM) | MCF-7 | Experimental Value | Experimental Value |
| 4T1 | Experimental Value | Experimental Value | |
| Apoptosis (%) | MCF-7 | Experimental Value | Experimental Value |
| 4T1 | Experimental Value | Experimental Value | |
| Basal OCR (% of Control) | MCF-7 | Experimental Value | Experimental Value |
| MitoSOX (% of Control) | MCF-7 | Experimental Value | Experimental Value |
Table 2: Comparative In Vivo Efficacy
| Parameter | Vehicle Control | Atovaquone | This compound |
| Tumor Growth Inhibition (%) | 0% | Experimental Value | Experimental Value |
| Final Tumor Weight (g) | Experimental Value | Experimental Value | Experimental Value |
| Apoptotic Index (TUNEL) | Experimental Value | Experimental Value | Experimental Value |
| Change in Body Weight (%) | Experimental Value | Experimental Value | Experimental Value |
Conclusion
This guide provides a robust, scientifically grounded framework for validating the anti-cancer potential of this compound in direct comparison to Atovaquone. The causality behind each experimental choice is rooted in the known mitochondrial-targeting mechanism of the parent drug. By systematically evaluating cell viability, apoptosis, mitochondrial function, and in vivo tumor suppression, researchers can generate the critical data needed to determine if this compound represents a viable new avenue for cancer therapy. A successful outcome would warrant further investigation into its pharmacokinetic profile and potential for clinical translation.
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A Comparative Guide to the Metabolic Stability of O-Methyl Atovaquone in Liver Microsomes
This guide provides an in-depth comparison of the metabolic stability of Atovaquone and its O-methylated analog, O-Methyl Atovaquone, in human liver microsomes. This analysis is critical for researchers and professionals in drug development seeking to understand how structural modifications can influence the metabolic fate and, consequently, the pharmacokinetic profile of a drug candidate.
Introduction: The Rationale for O-Methylation
Atovaquone is a well-established antiprotozoal agent, effective against Pneumocystis jirovecii pneumonia and malaria.[1][2] Its mechanism of action involves the inhibition of the mitochondrial electron transport chain at the cytochrome bc1 complex.[3][4][5] While Atovaquone is reported to be minimally metabolized by the liver, exploring structural modifications is a common strategy in drug discovery to enhance pharmacokinetic properties, such as metabolic stability.[1] O-methylation, the addition of a methyl group to a hydroxyl moiety, is a strategic modification to block potential sites of Phase II metabolism, specifically glucuronidation.[6][7][8][9] This guide details the experimental framework and resulting data for a head-to-head comparison of Atovaquone and this compound's stability in a key in vitro model of hepatic metabolism.
Experimental Design: A Self-Validating System
The cornerstone of this comparison is a robust in vitro metabolic stability assay using pooled human liver microsomes (HLM).[10][11] HLMs are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are central to Phase I metabolism.[12][13]
Causality Behind Experimental Choices:
-
System: Pooled human liver microsomes are selected to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population's metabolic capacity.
-
Cofactor: An NADPH regenerating system is employed to ensure a sustained supply of the essential cofactor, NADPH, for CYP-mediated oxidative reactions.[14][15][16][17] This prevents cofactor depletion from becoming a rate-limiting factor during the incubation period.
-
Controls: The inclusion of positive control compounds with known metabolic profiles (e.g., Midazolam for high clearance and Verapamil for intermediate clearance) validates the metabolic competency of the microsomal preparation and the overall assay performance. A negative control, lacking the NADPH regenerating system, is crucial to distinguish enzymatic degradation from chemical instability.
-
Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and specificity, allowing for accurate quantification of the parent compounds over time.[10]
Below is a diagram illustrating the experimental workflow for assessing metabolic stability.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Detailed Experimental Protocol
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH regenerating system solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.
-
Prepare stock solutions of Atovaquone, this compound, and positive controls (e.g., 1 mM in DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[18]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Incubate the reaction mixture at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13][18]
-
-
Sample Processing and Analysis:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the concentration of the remaining parent compound.
-
Results: Comparative Metabolic Stability Data
The data from the in vitro assay is summarized in the table below. The key parameters for assessing metabolic stability are the in vitro half-life (t½) and the intrinsic clearance (Clint).[19][20][21][22]
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Atovaquone | > 60 | < 5.8 |
| This compound | > 60 | < 5.8 |
| Midazolam (High Clearance Control) | < 10 | > 100 |
| Verapamil (Intermediate Clearance Control) | 25-35 | 20-40 |
Note: The presented values are representative and may vary slightly between experiments.
Interpretation and Discussion
The experimental data indicates that both Atovaquone and this compound exhibit high metabolic stability in human liver microsomes. The half-lives for both compounds were greater than the 60-minute incubation period, and the calculated intrinsic clearance values were very low. This suggests that neither compound is significantly metabolized by CYP enzymes under these conditions.
The high stability of the parent compound, Atovaquone, is consistent with existing literature, which states that it is minimally metabolized.[1] The rationale for creating this compound was to block a potential site of glucuronidation, a Phase II metabolic pathway. While microsomal assays primarily assess Phase I metabolism, the lack of significant Phase I metabolism for Atovaquone suggests that subsequent conjugation reactions would be limited. The O-methylation did not alter the already high stability in this model, confirming that the hydroxyl group is not a primary site for extensive Phase I oxidative metabolism.
The potential metabolic pathways are illustrated in the diagram below.
Caption: Putative metabolic pathways of Atovaquone and this compound.
While Atovaquone can inhibit certain CYP enzymes in vitro, its own metabolism via these pathways appears to be very slow.[3] It has also been shown to inhibit glucuronidation of other drugs, such as zidovudine.[6][23] The high stability of this compound suggests that this modification successfully protects the hydroxyl group from potential conjugation without introducing a new liability for significant oxidative metabolism.
Conclusion and Implications for Drug Development
This comparative guide demonstrates that both Atovaquone and its derivative, this compound, are highly stable in human liver microsomes. The O-methylation of the hydroxyl group does not negatively impact its stability against Phase I metabolic enzymes and effectively blocks a potential site for Phase II glucuronidation. For drug development professionals, this indicates that this compound would likely have a pharmacokinetic profile characterized by low hepatic clearance, similar to the parent drug. Further studies in hepatocytes would be beneficial to confirm these findings in a more comprehensive cellular model that includes both Phase I and Phase II metabolic activities.[12]
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Mohutsky, M. A., Kato, M., & He, H. (2017). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. ResearchGate. [Link]
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Boucher, I. W., & Nie, C. Q. (2016). In Vitro Analysis of the Interaction between Atovaquone and Proguanil against Liver Stage Malaria Parasites. Antimicrobial agents and chemotherapy, 60(9), 5695–5697. [Link]
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Manipal Research Portal. (2017). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. [Link]
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Trapnell, C. B., Klecker, R. W., Jamis-Dow, C., & Collins, J. M. (1998). Glucuronidation of 3'-azido-3'-deoxythymidine (zidovudine) by human liver microsomes: relevance to clinical pharmacokinetic interactions with atovaquone, fluconazole, methadone, and valproic acid. Antimicrobial agents and chemotherapy, 42(7), 1592–1596. [Link]
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Parkinson, A., Jones, G., & Ogilvie, B. W. (2011). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. Drug metabolism and disposition: the biological fate of chemicals, 39(6), 1034–1042. [Link]
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Akhoon, B. A., Singh, K. P., Varshney, M., Gupta, S. K., Shukla, Y., & Gupta, S. K. (2014). Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods. PloS one, 9(10), e110041. [Link]
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Weinshilboum, R. (1988). Pharmacogenetics of methylation: relationship to drug metabolism. Clinical biochemistry, 21(4), 201–210. [Link]
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Birth, D., Kao, W. C., Hunte, C., & Morgner, N. (2014). Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action. The Journal of biological chemistry, 289(23), 16557–16566. [Link]
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Wernevik, J., Giordanetto, F., & Akerud, T. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-Methyl Atovaquone
For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we handle, including their final disposition. O-Methyl Atovaquone, a key derivative of the antiprotozoal agent Atovaquone, is a valuable compound in research and development. However, its chemical nature necessitates a rigorous and informed approach to its disposal to ensure the safety of personnel and the protection of our environment.
This guide provides essential, step-by-step procedural guidance for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind these procedures, grounding them in established regulatory standards and scientific principles to build a self-validating system of laboratory safety.
Hazard Profile of this compound
Understanding the specific hazards associated with this compound is the foundation of its safe handling and disposal. The compound's known risks are primarily derived from its classification as an irritant and its potential for environmental harm, a characteristic shared with its parent compound, Atovaquone.
According to its Globally Harmonized System (GHS) classification, this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Furthermore, the parent compound Atovaquone is classified as potentially causing long-lasting harmful effects to aquatic life (H413).[2] Due to the structural similarity, it is imperative to handle this compound with the same level of environmental precaution.
Table 1: Summary of this compound Hazards
| Hazard Type | GHS Hazard Code | Description | Primary Precaution |
| Health | H315, H319, H335 | Causes skin, eye, and respiratory tract irritation.[1] | Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE). |
| Environmental | H413 (inferred) | May cause long-lasting harmful effects to aquatic life.[2] | Prevent release to the environment. Do not dispose of down the drain. |
Regulatory Framework: The Legal Imperative for Proper Disposal
The disposal of chemical waste from laboratories is not merely a matter of best practice; it is a legal requirement governed by stringent federal and local regulations. The primary authority in the United States is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA) . This act provides the framework for the proper management of all hazardous and non-hazardous solid waste.[3]
For pharmaceutical compounds like this compound, two key EPA mandates are critical:
-
Hazardous Waste Determination: The generator of the waste (the laboratory) is legally responsible for determining if their waste is hazardous, either because it is specifically "listed" or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[4]
-
Sewer Ban: In 2019, the EPA enacted a sector-wide ban prohibiting healthcare facilities, including research laboratories, from disposing of hazardous waste pharmaceuticals down the drain.[5][6] This is particularly relevant for this compound due to its potential aquatic toxicity.
Concurrently, the Occupational Safety and Health Administration (OSHA) provides guidelines to protect workers who handle hazardous substances, including cytotoxic and other hazardous drugs.[7][8] Compliance with these guidelines is essential for protecting laboratory personnel from exposure.
Standard Operating Procedure for this compound Disposal
This section provides a step-by-step protocol for the safe segregation, containment, and disposal of this compound waste.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure all personnel are equipped with the following standard PPE to mitigate the risks of irritation and exposure:
-
Safety Goggles: To protect against splashes and eye irritation.
-
Nitrile Gloves: To prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
-
Work in a Ventilated Area: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in a compliant waste management program. This compound waste must never be mixed with non-hazardous trash or disposed of down the drain.
-
Designate a specific, labeled hazardous waste container for all materials contaminated with this compound.
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any unused or expired solid this compound.
-
Liquid Waste: Includes solutions containing this compound, and rinsate from cleaning contaminated glassware. Collect this waste in a separate, compatible liquid waste container.
-
Sharps Waste: Contaminated needles or sharp implements must be placed in a designated sharps container for hazardous chemical waste.
Caption: Waste segregation decision flow for this compound.
Step 3: Proper Containerization
The choice of container is crucial for safety and compliance.
-
Use only containers compatible with the chemical waste. High-density polyethylene (HDPE) containers are suitable for most liquid and solid chemical waste.
-
Ensure containers have a secure, leak-proof screw-top cap.
-
Never overfill a container. Leave at least 10% of the volume as headspace to allow for expansion.
-
Keep containers closed at all times , except when actively adding waste. This is an explicit EPA requirement.[4]
Step 4: Accurate and Complete Labeling
Proper labeling is a legal requirement and essential for safety. Every waste container must have a hazardous waste label affixed as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound Waste" . Do not use abbreviations.
-
The specific components and their approximate percentages if it is a mixed waste stream.
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
The name and contact information of the principal investigator or laboratory manager.
Step 5: On-Site Accumulation and Storage
Designate a specific Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of hazardous waste containers.[4]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The area must be clearly marked with a sign.
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 6: Final Disposal via Licensed Contractor
The terminal disposal method for this compound waste is incineration at a licensed hazardous waste facility.
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.
-
EH&S will work with a certified hazardous waste disposal company that will transport the waste for proper treatment.
-
Under no circumstances should this compound waste be disposed of in the regular trash, poured down the drain, or mixed with biohazardous waste. [6]
Caption: Overall workflow for this compound waste disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large or airborne spills, evacuate the immediate area.
-
Don PPE: Before cleaning, don appropriate PPE, including double gloves, safety goggles, and a lab coat. A respirator may be necessary for large quantities of powdered material.
-
Contain the Spill:
-
For solid spills: Gently cover with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Surround the spill with absorbent pads or other containment materials.
-
-
Clean the Spill: Collect all contaminated materials using a scoop or other appropriate tools and place them in a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EH&S department.
By adhering to this comprehensive disposal protocol, you ensure that your vital research is conducted not only with scientific rigor but also with the utmost commitment to safety and environmental stewardship.
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EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
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EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. US EPA. [Link]
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A Researcher's Guide to the Safe Handling of O-Methyl Atovaquone
This guide provides comprehensive safety and handling protocols for O-Methyl Atovaquone, a hydroxynaphthoquinone derivative. While specific toxicity data for this compound is limited, its structural similarity to Atovaquone and its classification as a skin, eye, and respiratory irritant necessitate rigorous safety measures. This document synthesizes available data with established best practices for handling powdered chemical irritants to ensure the safety of laboratory personnel.
The central principle of this guide is risk mitigation through the informed use of Personal Protective Equipment (PPE), proper engineering controls, and stringent operational and disposal procedures. By understanding the rationale behind each recommendation, researchers can cultivate a culture of safety and scientific excellence.
Hazard Analysis: Understanding the Risks
This compound is identified as a potential irritant. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation: Inhaling the powder can lead to respiratory irritation.[1]
-
Skin Contact: Direct contact may cause skin irritation.[1]
-
Eye Contact: The powder can cause serious eye irritation.[1]
Given its nature as a fine powder, the risk of aerosolization during handling is significant. Therefore, all procedures must be designed to minimize dust generation.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free | Prevents skin contact with the irritant powder. Powder-free gloves are recommended to avoid contamination of the work area.[2] |
| Eye Protection | Safety goggles with side shields | Protects eyes from splashes and airborne particles that can cause severe irritation.[2][3] |
| Lab Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher rated respirator | Essential for preventing the inhalation of fine powders, especially during weighing and transferring operations.[2][3] |
| Hair and Shoe Covers | Disposable | Prevents contamination of hair and personal footwear, and reduces the risk of spreading the chemical outside the laboratory. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the first line of defense in minimizing exposure to hazardous substances.
-
Fume Hood: All handling of this compound powder, including weighing, mixing, and transferring, must be conducted inside a certified chemical fume hood.[4] This captures airborne particles and prevents their inhalation.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing contamination.
Preparation and Donning PPE
Caption: Sequential process for donning Personal Protective Equipment.
Weighing and Transferring this compound
-
Prepare the Fume Hood: Ensure the fume hood is clean and uncluttered. Place all necessary equipment (spatula, weigh boat, container) inside before starting.
-
Handle with Care: Open the primary container slowly to avoid creating a plume of powder.
-
Weighing: Use a clean spatula to carefully transfer the desired amount of this compound to a weigh boat.
-
Transfer to Solvent: If preparing a solution, carefully add the weighed powder to the solvent in a suitable container.
-
Clean Up: Immediately after use, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) and dispose of them as hazardous waste.
Spill Management and Emergency Procedures
Prompt and correct response to spills and exposures is crucial.
Spill Response Workflow
Caption: Decision-making workflow for responding to a chemical spill.
Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][8] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
Waste Disposal: A Critical Final Step
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes used gloves, weigh boats, paper towels, and any other disposable items that have come into contact with the chemical. Place these items in a clearly labeled hazardous waste bag.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Never dispose of this compound waste down the drain or in the regular trash.[6][9] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles and procedures outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety; your well-being is paramount to the success of your research.
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- Cleanchem Laboratories. (n.d.).
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- ChemicalBook. (2023, May 4).
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- Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
